molecular formula C10H15F2NO4 B155118 N-BOC-4,4-DIFLUORO-L-PROLINE CAS No. 203866-15-3

N-BOC-4,4-DIFLUORO-L-PROLINE

Numéro de catalogue: B155118
Numéro CAS: 203866-15-3
Poids moléculaire: 251.23 g/mol
Clé InChI: WTMZYKCXBXPVPT-LURJTMIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-BOC-4,4-DIFLUORO-L-PROLINE, also known as this compound, is a useful research compound. Its molecular formula is C10H15F2NO4 and its molecular weight is 251.23 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-10(11,12)4-6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMZYKCXBXPVPT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629289
Record name 1-(tert-Butoxycarbonyl)-4,4-difluoro-L-proline
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Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203866-15-3
Record name 1-(1,1-Dimethylethyl) (2S)-4,4-difluoro-1,2-pyrrolidinedicarboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-4,4-difluoro-L-proline
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Record name (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid
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Foundational & Exploratory

N-BOC-4,4-difluoro-L-proline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-BOC-4,4-difluoro-L-proline, a key building block in modern medicinal chemistry and drug discovery.

Core Chemical Properties

This compound, with the CAS number 203866-15-3, is a synthetic amino acid derivative that plays a crucial role in peptide synthesis and the development of novel therapeutics.[1] Its structure incorporates a difluoromethyl group, which significantly enhances the metabolic stability and bioactivity of peptides.[1][2] This fluorination also influences the conformational preferences of the proline ring, making it a valuable tool for controlling peptide and protein structures.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₅F₂NO₄[4]
Molecular Weight 251.23 g/mol [3][4]
CAS Number 203866-15-3[4]
Appearance White to off-white solid, powder, or crystals[5]
Melting Point 120-124 °C[3]
Boiling Point (Predicted) 340.4 ± 42.0 °C[6]
Density (Predicted) 1.31 ± 0.1 g/cm³[6]
pKa (Predicted) 3.06 ± 0.40[6]
Optical Activity [α]22/D -69.0° in chloroform[3]

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the tert-butoxycarbonyl (BOC) group (a singlet around 1.4 ppm) and the protons on the pyrrolidine ring. The protons on the carbon adjacent to the fluorine atoms will exhibit complex splitting patterns due to geminal and vicinal H-F coupling.

  • ¹³C NMR: The carbon NMR will display resonances for the carbonyl carbons of the BOC and carboxylic acid groups, the quaternary carbon of the BOC group, the methyl carbons of the BOC group, and the carbons of the pyrrolidine ring. The carbon atom bearing the two fluorine atoms will show a characteristic triplet due to one-bond C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for studying the conformation of peptides and proteins containing 4,4-difluoro-L-proline.[3] It is expected to show a complex signal due to geminal F-F coupling and vicinal H-F coupling.

2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C-H stretches of the alkyl groups, the C=O stretches of the BOC and carboxylic acid groups, and the C-F stretches of the difluoromethyl group.

2.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in negative ion mode is expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 250.[1]

Experimental Protocols

3.1. Synthesis of this compound

A common method for the synthesis of this compound is the hydrolysis of its corresponding methyl ester.[1]

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Product A Dissolve this compound methyl ester in Methanol/THF B Add 2M aqueous NaOH A->B C Stir at room temperature for 1 hour B->C D Remove organic solvents under reduced pressure C->D E Dilute with water and acidify with 2M HCl D->E F Extract with Dichloromethane (3x) E->F G Combine organic layers, wash with brine F->G H Dry over anhydrous magnesium sulfate G->H I Filter and remove solvent under reduced pressure H->I J This compound (White Solid) I->J

Caption: Synthesis of this compound.

Detailed Methodology: [1]

  • Dissolve this compound methyl ester (1.0 equivalent) in a mixture of methanol and tetrahydrofuran.

  • Add a 2 M aqueous solution of sodium hydroxide (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous phase with water and acidify with a 2 M hydrochloric acid solution.

  • Extract the product with dichloromethane three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.

3.2. Purification by Recrystallization

While a specific protocol for this compound is not detailed in the reviewed literature, a general procedure for recrystallization of similar compounds can be adapted. The choice of solvent is critical and typically involves a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system of ethyl acetate/hexanes is often effective for compounds of this type.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of peptide-based pharmaceuticals.[2] The incorporation of the 4,4-difluoro-L-proline moiety can enhance the metabolic stability and binding affinity of peptides to their biological targets.[1]

4.1. Pan-Aurora Kinase Inhibitors

This compound is a key reagent in the preparation of pyrrolotriazines, which act as potent pan-Aurora kinase inhibitors.[1][6] Aurora kinases are a family of serine/threonine kinases that play a critical role in cell cycle regulation, and their overexpression is implicated in various cancers.[7]

Aurora Kinase Signaling Pathway and Inhibition

The Aurora kinases (A, B, and C) are essential for proper mitotic progression.[8] Aurora A is involved in centrosome maturation and separation, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[8][9] Overexpression of these kinases can lead to genomic instability and tumorigenesis.[7] Pyrrolotriazine-based inhibitors, synthesized using this compound, act as ATP-competitive inhibitors of Aurora kinases, thereby disrupting mitosis and inducing apoptosis in cancer cells.[9]

G cluster_0 Cell Cycle Progression cluster_1 Key Mitotic Events cluster_2 Regulation by Aurora Kinases G2 G2 Phase M M Phase (Mitosis) G2->M G1 G1 Phase M->G1 Centrosome Centrosome Maturation & Separation Spindle Spindle Assembly Chromosome Chromosome Segregation Cytokinesis Cytokinesis S S Phase G1->S S->G2 AuroraA Aurora A AuroraA->Centrosome AuroraA->Spindle AuroraB Aurora B AuroraB->Chromosome AuroraB->Cytokinesis Inhibitor Pyrrolotriazine Inhibitors (Derived from this compound) Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: Inhibition of Aurora Kinase Signaling Pathway.

Stability and Storage

This compound is stable under recommended storage conditions.[6] It should be kept in a dark place, sealed in a dry container at room temperature.[6]

Safety Information

This compound may cause skin and eye irritation, as well as respiratory irritation.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[3]

References

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic Acid

Abstract

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid, also known as N-Boc-4,4-difluoro-L-proline, is a synthetic amino acid derivative that has garnered significant interest in medicinal chemistry and drug discovery. The incorporation of gem-difluoro functionality at the C4 position of the proline ring introduces unique conformational constraints and modulates the electronic properties of the molecule. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Identification

The chemical structure of (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid is characterized by a pyrrolidine ring with a carboxylic acid at the C2 position in the (S)-configuration. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and two fluorine atoms are attached to the C4 position.

Caption: 2D Structure of the title compound.

Table 1: Chemical Identifiers and Properties

PropertyValue
Molecular Formula C10H15F2NO4[1][2]
Molecular Weight 251.23 g/mol [1][2]
CAS Number 203866-15-3[1][2]
Appearance White solid[1]
Melting Point 118 - 123 °C[1]
Optical Rotation [a]D25 = -44 ± 2º (c=1.04 g/100mL in MeOH)[1]
Purity ≥ 98% (HPLC)[1]
Synonyms This compound, (2S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid[1][2]

Synthesis

A common synthetic route to obtain (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid involves the hydrolysis of its corresponding methyl ester. The synthesis starts from the commercially available tert-butyl (S)-2-methyl-4-pyrrolidine-1,4-difluoropyrrolidine-2-carboxylate.

SynthesisWorkflow start tert-butyl (S)-2-methyl-4,4-difluoropyrrolidine-1,2-dicarboxylate reagents NaOH (aq), Methanol, THF start->reagents 1. Dissolution hydrolysis Ester Hydrolysis reagents->hydrolysis 2. Reaction at RT acidification HCl (aq) hydrolysis->acidification 3. Work-up extraction DCM Extraction acidification->extraction 4. Purification product (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid extraction->product

Caption: Synthetic workflow for the title compound.

Experimental Protocol: Hydrolysis of the Methyl Ester

This protocol details the final step in the synthesis of this compound from its methyl ester precursor.[3]

  • Dissolution: Dissolve 1.08 g (4.08 mmol) of tert-butyl (S)-2-methyl-4,4-difluoropyrrolidine-1,2-dicarboxylate in a mixture of 10 mL of methanol and 10 mL of tetrahydrofuran.[3]

  • Reaction: Add 6.12 mL of a 2 M aqueous solution of sodium hydroxide to the solution. Stir the reaction mixture at room temperature for 1 hour.[3]

  • Solvent Removal: After the reaction is complete, remove the organic solvents under reduced pressure.[3]

  • Acidification: Dilute the remaining aqueous phase with water and acidify by adding 6.12 mL of 2 M hydrochloric acid.[3]

  • Extraction: Extract the product with dichloromethane (3 times). Combine the organic layers.[3]

  • Washing and Drying: Wash the combined organic layer with brine, dry over anhydrous magnesium sulfate, and filter.[3]

  • Final Product: Remove the solvent under reduced pressure to obtain the final product as a white solid (yield: 1.01 g, 99%).[3]

Applications in Research and Drug Development

The unique structural features of (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid make it a valuable building block in several areas of pharmaceutical research.

  • Peptide Synthesis: It is used to create fluorinated peptides. The difluoromethyl group can enhance the metabolic stability and bioactivity of these peptides.[1] This modification can lead to improved pharmacological properties, such as increased resistance to enzymatic degradation and enhanced binding affinity to biological targets.[1]

  • Medicinal Chemistry: This compound serves as a scaffold for the synthesis of various enzyme inhibitors and modulators.[1] It has been applied in the design of inhibitors for targets in therapeutic areas like oncology and neurology.[1] For instance, it is used as a molecular scaffold for synthesizing fibroblast activation protein, a trans-membrane serine protease.[4]

  • Conformational Control: The introduction of the gem-difluoro group at the 4-position of the proline ring induces a conformational bias, favoring the cis-conformer.[4] This property is valuable in peptide and protein chemistry for controlling the secondary structure. The conformational selectivity can be studied using 19F NMR, which is a powerful tool for analyzing the isomerization of peptides and proteins.[4]

  • Asymmetric Synthesis: As an S-enantiomer, it can be used as an additive or catalyst in asymmetric reactions.[4]

Physicochemical Data Summary

The following table summarizes key physicochemical data for (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid.

Table 2: Physicochemical Properties

PropertyValueReference
Molecular Weight 251.23 g/mol [2]
XLogP3-AA 1.5[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 3[2]
Exact Mass 251.09691428 Da[2]
Monoisotopic Mass 251.09691428 Da[2]
Topological Polar Surface Area 66.8 Ų[2]
Heavy Atom Count 17[2]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Standard precautionary measures, including the use of personal protective equipment such as gloves and safety glasses, should be taken when handling this chemical. Work should be conducted in a well-ventilated area.

Conclusion

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid is a highly functionalized proline derivative with significant applications in modern drug discovery and chemical biology. Its synthesis is well-established, and its unique properties, stemming from the gem-difluoro substitution, provide researchers with a valuable tool for designing conformationally constrained peptides and small molecule inhibitors with enhanced pharmacological profiles. Further exploration of this and related fluorinated amino acids is expected to continue to contribute to the development of novel therapeutic agents.

References

An In-depth Technical Guide to N-BOC-4,4-difluoro-L-proline (CAS: 203866-15-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-BOC-4,4-difluoro-L-proline, a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis, and applications, with a particular focus on its role as a key building block for inhibitors of Fibroblast Activation Protein (FAP), a promising target in oncology.

Core Compound Properties

This compound is a synthetic derivative of the amino acid L-proline, featuring gem-difluorination at the 4-position of the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This modification imparts unique conformational properties and enhances metabolic stability, making it a valuable tool in peptide and small molecule design.[1][2]

PropertyValueReference
CAS Number 203866-15-3[3]
Molecular Formula C₁₀H₁₅F₂NO₄[3]
Molecular Weight 251.23 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 120-124 °C[3]
Optical Activity [α]²²/D -69.0° in chloroform[3]
Purity ≥97%[3]

Synthesis and Spectroscopic Data

This compound can be synthesized from its corresponding methyl ester, this compound methyl ester. A general and high-yielding protocol involves the hydrolysis of the methyl ester under basic conditions, followed by acidification to afford the desired carboxylic acid.

A detailed experimental protocol for this conversion is provided in the "Experimental Protocols" section. The structural integrity of the compound is confirmed through various analytical techniques.

Analytical DataDescription
Mass Spectrometry LRMS (m/z): 250 (M-1)⁺[5]
¹H NMR Spectra show characteristic signals for the Boc group and the pyrrolidine ring protons. Due to the fluorine substitution, complex splitting patterns are often observed.
¹³C NMR The carbon spectrum will display signals corresponding to the Boc protecting group, the pyrrolidine ring, and the carboxylic acid. The C4 carbon signal is split due to coupling with the two fluorine atoms.
¹⁹F NMR The ¹⁹F NMR spectrum is a powerful tool for characterizing this compound and peptides containing it, often showing distinct signals for the two diastereotopic fluorine atoms, which can be used to study peptide conformation.[2]
HPLC Purity is typically assessed by reversed-phase HPLC, with typical purities exceeding 97%.

Applications in Drug Discovery: A Scaffold for FAP Inhibitors

A primary application of this compound is in the synthesis of inhibitors targeting Fibroblast Activation Protein (FAP).[1][2] FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers. Its enzymatic activity is implicated in tumor growth, invasion, and metastasis, making it an attractive therapeutic target.

The 4,4-difluoro-L-proline moiety serves as a key pharmacophore that can be incorporated into various molecular scaffolds to generate potent and selective FAP inhibitors. For instance, it is a crucial component in the development of quinoline-based FAP inhibitors.

Biological Activity of Derived FAP Inhibitors

The following table summarizes the in vitro inhibitory activity of representative FAP inhibitors synthesized using proline derivatives.

CompoundTargetIC₅₀ (nM)SelectivityReference
UAMC1110 FAP3.7 ± 0.2>1000-fold vs DPPs, ~3-fold vs PREP[6]
[¹⁸F]AlF-H₃RESCA-FAPI FAPKₑ < 10.09 pM-[7]
N-(pyridine-4-carbonyl)-d-Ala-boroPro FAP36 ± 4.8>350-fold vs PREP[1]
N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) FAP10.3 ± 0.4>1000-fold vs DPPs, >83-fold vs PREP[6]

FAP-Mediated Signaling Pathways

FAP is known to modulate several key signaling pathways that contribute to cancer progression. Inhibition of FAP can disrupt these pathways, leading to reduced tumor growth and metastasis. The primary pathways influenced by FAP activity include:

  • PI3K/AKT Pathway: FAP activation can lead to the phosphorylation and activation of AKT, a central node in cell survival, proliferation, and growth.

  • Sonic Hedgehog (SHH)/GLI1 Pathway: FAP has been shown to upregulate the SHH signaling pathway, which is involved in tumorigenesis and cancer stem cell maintenance.

Below is a diagram illustrating the central role of FAP in activating these pro-tumorigenic signaling cascades.

FAP_Signaling_Pathway FAP-Mediated Pro-Tumorigenic Signaling Pathways FAP Fibroblast Activation Protein (FAP) PI3K PI3K FAP->PI3K Activates SHH SHH FAP->SHH Upregulates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Invasion Invasion & Metastasis AKT->Invasion GLI1 GLI1 SHH->GLI1 Activates GLI1->Proliferation GLI1->Invasion

Caption: FAP activates the PI3K/AKT and SHH/GLI1 signaling pathways.

Experimental Protocols

Synthesis of this compound

This protocol describes the hydrolysis of this compound methyl ester to the corresponding carboxylic acid.[5]

Materials:

  • This compound methyl ester

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • 2 M Sodium hydroxide (NaOH) solution

  • 2 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound methyl ester (1.0 eq) in a mixture of methanol and tetrahydrofuran (1:1 v/v).

  • Add 2 M aqueous sodium hydroxide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous phase with water and acidify with 2 M hydrochloric acid until the pH is acidic.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain this compound as a white solid.

Synthesis_Workflow Synthesis of this compound Start This compound methyl ester Hydrolysis Base Hydrolysis (NaOH, MeOH/THF) Start->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Extraction Extraction (DCM) Acidification->Extraction Purification Drying & Concentration Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the target compound.

General Protocol for Peptide Coupling

This protocol outlines the general steps for incorporating this compound into a peptide sequence using solid-phase peptide synthesis (SPPS).

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, NMM)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the resin-bound peptide in DMF.

  • In a separate vessel, dissolve this compound (3 eq), the coupling reagent (2.9 eq), and the base (6 eq) in DMF to pre-activate the amino acid.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction completion using a suitable test for secondary amines (e.g., Isatin test).

  • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Peptide_Coupling_Workflow Peptide Coupling with this compound Resin Resin-bound Peptide (free N-terminus) Coupling Coupling Reaction Resin->Coupling Activation Activation of This compound (Coupling Reagent, Base) Activation->Coupling Washing Washing Coupling->Washing Coupled_Peptide Coupled Peptide-Resin Washing->Coupled_Peptide

Caption: General workflow for peptide coupling.

Cell-Based Assay for FAP Inhibitor Evaluation

This protocol provides a general workflow for determining the in vitro potency (IC₅₀) of a FAP inhibitor derived from this compound.[8][9]

Materials:

  • FAP-expressing cells (e.g., U87MG)

  • FAP inhibitor test compound

  • Fluorogenic FAP substrate (e.g., Suc-Gly-Pro-AMC)

  • Phosphate-buffered saline (PBS)

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Seed FAP-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the FAP inhibitor test compound.

  • Incubate the cells with the different concentrations of the inhibitor for a defined period.

  • Add the fluorogenic FAP substrate to each well.

  • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.

Conclusion

This compound is a valuable and versatile building block for the development of novel therapeutics, particularly in the field of oncology. Its unique structural features facilitate the design of potent and selective FAP inhibitors, which have the potential to disrupt key pro-tumorigenic signaling pathways. The experimental protocols and data presented in this guide are intended to support researchers in the synthesis, characterization, and application of this important compound in their drug discovery efforts.

References

An In-depth Technical Guide to the Physical Properties of N-BOC-4,4-difluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-BOC-4,4-difluoro-L-proline is a fluorinated derivative of the amino acid proline, featuring a tert-butyloxycarbonyl (BOC) protecting group on the amine and geminal fluorine atoms at the C4 position of the pyrrolidine ring. This strategic fluorination imparts unique conformational constraints and electronic properties, making it a valuable building block in medicinal chemistry and peptide design. The presence of the difluoro group can enhance the metabolic stability, binding affinity, and overall pharmacological profile of peptides and small molecules.[1] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its characterization, and its application in a standard synthetic workflow.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number 203866-15-3
Molecular Formula C₁₀H₁₅F₂NO₄
Molecular Weight 251.23 g/mol
Appearance White to cream solid, crystalline powder
Melting Point 120-124 °C[2][3]
120-140 °C[1]
Optical Rotation [α]²²/D = -69.0° (c = 1 in chloroform)[2][3]
[α] = -44.19° (c = 1)[1]
Purity ≥97%[2][3]
Mass Spectrometry LRMS (m/z): 250 (M-1)⁻[4][5]
Storage Conditions Store in a dark, dry place at room temperature or refrigerated (0-8°C).

Experimental Protocols

Detailed methodologies for the determination of key physical properties and the synthesis of this compound are outlined below.

Synthesis of this compound

This protocol describes the hydrolysis of the corresponding methyl ester to yield the carboxylic acid.[4][5]

  • Starting Material: this compound methyl ester (1.08 g, 4.08 mmol).

  • Reagents: Methanol (10 mL), Tetrahydrofuran (10 mL), 2 M Sodium Hydroxide (aqueous, 6.12 mL), 2 M Hydrochloric Acid (aqueous), Dichloromethane, Brine, Anhydrous Magnesium Sulfate.

  • Procedure:

    • Dissolve this compound methyl ester in a mixture of methanol and tetrahydrofuran.

    • Add the 2 M aqueous sodium hydroxide solution to the mixture.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Remove the organic solvents (methanol and tetrahydrofuran) under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify by adding 2 M hydrochloric acid.

    • Extract the product from the acidified aqueous phase with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to yield this compound as a white solid.[4][5]

Characterization Methods

a) Melting Point Determination

The melting point is determined using the capillary method with a standard melting point apparatus.[6]

  • Sample Preparation: The crystalline solid is finely powdered using a mortar and pestle. A small amount of the powder is packed into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

b) Optical Rotation Measurement

Optical rotation is measured using a polarimeter to confirm the stereochemical integrity of the L-enantiomer.[6]

  • Sample Preparation: An accurately weighed sample (e.g., 100 mg) is dissolved in a specific solvent (e.g., chloroform) in a 10 mL volumetric flask to achieve a known concentration (c = 1 g/100 mL).

  • Measurement:

    • The polarimeter is calibrated with a solvent blank.

    • The sample solution is transferred to a 1 dm (100 mm) polarimeter cell.

    • The angular rotation (α) is measured at a specific temperature (e.g., 22°C) using the sodium D-line (589 nm).

    • The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where l is the path length in decimeters and c is the concentration in g/mL.

c) Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In a suitable deuterated solvent (e.g., CDCl₃), the spectrum is expected to show a characteristic singlet for the nine equivalent protons of the BOC group around 1.4 ppm. Other signals will correspond to the protons of the pyrrolidine ring, with splitting patterns influenced by the fluorine atoms.

    • ¹³C NMR: The spectrum will confirm the presence of the BOC group with signals for the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm). The carbonyl carbons of the BOC group and the carboxylic acid will also be present at distinct chemical shifts.[7]

    • ¹⁹F NMR: This is a particularly powerful technique for this molecule. The two diastereotopic fluorine atoms will exhibit distinct chemical shifts, and the difference between these shifts (ΔδFF) is highly sensitive to the conformation of the proline ring and the cis/trans isomerism of the adjacent peptide bond.[1][8][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The spectrum, typically recorded using a KBr pellet, will show characteristic absorption bands. Key expected vibrations include a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), a strong C=O stretch from the BOC carbamate (~1700-1680 cm⁻¹), another C=O stretch from the carboxylic acid (~1750-1730 cm⁻¹), and C-F stretching vibrations.[10][11]

  • Mass Spectrometry (MS):

    • Low-resolution mass spectrometry (LRMS) using electrospray ionization (ESI) in negative mode typically shows the deprotonated molecule [M-H]⁻ at m/z 250.[4][5] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Mandatory Visualization: Application in Peptide Synthesis

This compound is primarily used as a building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The following diagram illustrates the key steps in one cycle of Boc-SPPS for the incorporation of an amino acid.

Boc_SPPS_Workflow start Start: Resin with N-terminal Boc-Peptide deprotection 1. Deprotection (TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization 2. Neutralization (DIEA in DCM) wash1->neutralization wash2 Wash (DCM/DMF) neutralization->wash2 coupling 3. Coupling (Add N-BOC-AA, e.g., This compound + Coupling Reagents) wash2->coupling wash3 Wash (DMF/DCM) coupling->wash3 end_cycle End of Cycle: Resin with Elongated Peptide (Ready for next cycle) wash3->end_cycle end_cycle->deprotection Repeat for next amino acid

A cyclical workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

References

N-BOC-4,4-difluoro-L-proline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis, Properties, and Applications of N-BOC-4,4-difluoro-L-proline

Abstract

This compound is a synthetic amino acid derivative that has garnered significant interest in medicinal chemistry and drug development. Its unique structural feature, the gem-difluoro substitution at the C4 position of the proline ring, imparts profound effects on the conformational behavior of peptides and proteins into which it is incorporated. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and applications of this compound, with a focus on its role in the development of enzyme inhibitors and as a tool for conformational analysis.

Molecular Properties and Characterization

This compound is a white solid at room temperature. The introduction of the two fluorine atoms significantly alters the electronic properties of the pyrrolidine ring, influencing its pucker and the rotational barrier of the preceding peptide bond.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 251.23 g/mol [1]
Molecular Formula C₁₀H₁₅F₂NO₄[1]
CAS Number 203866-15-3[1]
Appearance White solid
Melting Point 120-124 °C[1]
Optical Activity [α]₂₂/D -69.0° in chloroform[1]
SMILES CC(C)(C)OC(=O)N1CC(F)(F)C[C@H]1C(O)=O[1]
InChI Key WTMZYKCXBXPVPT-LURJTMIESA-N[1]

Spectroscopic Data:

While a complete, publicly available dataset is not consistently reported in a single source, the following represents typical spectroscopic characteristics. 19F NMR is particularly informative for this compound and its derivatives, as the chemical shifts of the diastereotopic fluorine atoms are highly sensitive to the local conformational environment.[2][3]

  • ¹H NMR: Signals corresponding to the BOC protecting group, the proline ring protons, and the carboxylic acid proton.

  • ¹³C NMR: Resonances for the carbonyl carbons, the quaternary carbon of the BOC group, and the carbons of the difluorinated pyrrolidine ring.

  • ¹⁹F NMR: The two fluorine atoms are diastereotopic and will typically show distinct resonances. The difference in their chemical shifts (ΔδFF) is a sensitive probe of the ring pucker and the cis/trans isomerism of the preceding amide bond.[2][3] A small ΔδFF (0-3 ppm) is indicative of a trans amide bond, while a larger ΔδFF (5-12 ppm) suggests a cis conformation.[3]

  • Mass Spectrometry: LRMS (m/z): 250 (M-1)⁺.[4]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the hydrolysis of its corresponding methyl ester.

Experimental Protocol: Hydrolysis of this compound methyl ester

This procedure outlines the final step in the synthesis of the title compound from its methyl ester precursor.

Materials:

  • This compound methyl ester

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • 2 M aqueous sodium hydroxide (NaOH)

  • 2 M aqueous hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound methyl ester (1.0 eq) in a mixture of methanol and tetrahydrofuran.[4]

  • Add 2 M aqueous sodium hydroxide (1.5 eq) to the solution.[4]

  • Stir the reaction mixture at room temperature for 1 hour.[4]

  • Remove the organic solvents (methanol and THF) under reduced pressure.[4]

  • Dilute the remaining aqueous solution with water and acidify to a low pH with 2 M hydrochloric acid.[4]

  • Extract the product with dichloromethane (3x).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[4]

  • Remove the solvent under reduced pressure to yield this compound as a white solid. A typical yield for this hydrolysis step is approximately 99%.[4]

G cluster_synthesis Synthesis Workflow Start This compound methyl ester Step1 Dissolve in MeOH/THF Start->Step1 Step2 Add 2M NaOH (aq) Stir at RT, 1h Step1->Step2 Step3 Remove organic solvents Step2->Step3 Step4 Acidify with 2M HCl Step3->Step4 Step5 Extract with CH2Cl2 Step4->Step5 Step6 Wash, dry, and concentrate Step5->Step6 End This compound Step6->End

Synthesis of this compound.

Applications in Drug Discovery and Chemical Biology

The unique conformational constraints imposed by the 4,4-difluoro substitution make this amino acid a valuable tool in drug design and protein engineering.

Conformational Control in Peptides

Proline is unique among amino acids for its ability to adopt both cis and trans conformations of the preceding peptide bond, with the trans form generally being more stable. The gem-difluoro substitution at the 4-position significantly influences this equilibrium. The strong electron-withdrawing effect of the fluorine atoms can alter the puckering of the pyrrolidine ring and lower the energy barrier for cis-trans isomerization.[5] In certain contexts, incorporation of 4,4-difluoroproline can favor the cis conformation.[6] This conformational control is a powerful tool for designing peptidomimetics with specific three-dimensional structures required for biological activity.

Development of Fibroblast Activation Protein (FAP) Inhibitors

Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed in the stroma of many cancers and is implicated in tumor growth, invasion, and metastasis.[7][8] This makes FAP an attractive target for cancer therapy and diagnostic imaging. Potent and selective FAP inhibitors have been developed based on a (4-quinolinoyl)glycyl-2-cyanopyrrolidine scaffold.[1][9] The 2-cyanopyrrolidine moiety acts as a "warhead" that covalently modifies the active site serine of FAP. Structure-activity relationship studies have shown that replacing the cyanopyrrolidine with 4,4-difluoroproline can lead to highly potent and selective inhibitors.

Table 2: Inhibitory Activity of Selected FAP Inhibitors

CompoundFAP IC₅₀ (nM)Reference
Talabostat (Val-boroPro)-[1]
N-(4-quinolinoyl)glycyl-(2S)-cyanopyrrolidine~3.0 (Kᵢ)[1]
Optimized (4-quinolinoyl)glycyl-2-cyanopyrrolidine derivativesLow nanomolar[9]
N-(pyridine-4-carbonyl)-D-Ala-boroPro36 ± 4.8[10]
Fibroblast Activation Protein (FAP) Signaling in Cancer

FAP contributes to the pro-tumorigenic microenvironment through several mechanisms. Its enzymatic activity remodels the extracellular matrix (ECM), which can facilitate cancer cell invasion.[11] FAP can also influence intracellular signaling pathways that promote cell proliferation and migration, such as the PI3K/Akt pathway.[7][8] Inhibition of FAP is therefore a promising strategy to disrupt the supportive tumor stroma.

G cluster_fap FAP Signaling in the Tumor Microenvironment FAP FAP ECM Extracellular Matrix (e.g., Collagen) FAP->ECM degrades TumorCell Tumor Cell FAP->TumorCell activates Invasion Tumor Invasion & Metastasis ECM->Invasion facilitates PI3K PI3K/Akt Pathway TumorCell->PI3K via Proliferation Cell Proliferation & Migration PI3K->Proliferation FAP_Inhibitor FAP Inhibitor (e.g., containing 4,4-difluoroproline) FAP_Inhibitor->FAP

Role of FAP in the tumor microenvironment.
Application in Aurora Kinase Inhibitor Synthesis

This compound has also been utilized as a reagent in the synthesis of pyrrolotriazines, which act as pan-Aurora kinase inhibitors and have shown anti-tumor activity. Aurora kinases are crucial regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Conclusion

This compound is a valuable building block for medicinal chemists and researchers in drug discovery. Its ability to modulate peptide conformation provides a powerful strategy for designing molecules with enhanced stability, bioavailability, and biological activity. The successful application of this and similar fluorinated proline analogs in the development of potent and selective FAP inhibitors highlights its potential in cancer therapy. Future research will likely continue to explore the use of this compound in a variety of therapeutic areas where precise control over peptide and protein conformation is key to achieving desired pharmacological outcomes.

References

A Technical Guide to N-BOC-4,4-difluoro-L-proline for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-BOC-4,4-difluoro-L-proline is a critical fluorinated amino acid derivative. Its unique structural properties make it an invaluable building block in the synthesis of peptidomimetics and other molecules designed for enhanced stability and biological activity. This guide provides an in-depth overview of its commercial availability, a detailed synthesis protocol, and its application in targeting key signaling pathways in disease.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, catering to a range of research and development needs. The table below summarizes the offerings from several key suppliers, providing a comparative overview of purity, available quantities, and pricing.

SupplierPurityAvailable QuantitiesPrice (USD)
Chem-Impex ≥ 98% (HPLC)1g, 5g, 25g$86.23 (1g), $265.40 (5g), $1,158.33 (25g)
Thermo Scientific Chemicals ≥97.0 to ≤103.0%1g$140.65
Sigma-Aldrich 97%500mgPrice not listed, requires login
ChemScene (via Fisher Scientific) Not Specified10g$43.32
Echemi (various manufacturers) 98-99%Inquire for bulk~$10/kg (for pharmacy grade from one supplier)

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.

Experimental Protocol: Synthesis of this compound

The following is a general laboratory procedure for the synthesis of this compound, adapted from publicly available methods. This protocol is intended for informational purposes and should be performed by qualified personnel in a properly equipped laboratory.

Materials:

  • This compound methyl ester

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • 2 M aqueous sodium hydroxide (NaOH)

  • 2 M aqueous hydrochloric acid (HCl)

  • Dichloromethane (CH2Cl2)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound methyl ester (1.0 equivalent) in a mixture of methanol and tetrahydrofuran.

  • Saponification: Add 2 M aqueous sodium hydroxide (1.5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for approximately 1 hour. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Solvent Removal: Once the reaction is complete, remove the organic solvents (methanol and THF) under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with water and then acidify by the dropwise addition of 2 M hydrochloric acid until the product precipitates.

  • Extraction: Extract the product from the aqueous layer with dichloromethane (typically 3 portions).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and remove the solvent from the filtrate under reduced pressure to yield this compound as a solid.

Application in Targeting Fibroblast Activation Protein (FAP)

This compound serves as a crucial building block in the synthesis of inhibitors targeting Fibroblast Activation Protein (FAP). FAP is a serine protease that is overexpressed in the stroma of many cancers and is implicated in tumor growth, invasion, and metastasis.[1][2] FAP's activity influences key signaling pathways within cancer cells, making it a promising therapeutic target.

The diagram below illustrates a simplified workflow for the development of FAP inhibitors and their subsequent impact on cancer cell signaling.

FAP_Inhibitor_Workflow cluster_synthesis Inhibitor Synthesis cluster_inhibition Biological Targeting cluster_pathway Downstream Signaling Impact A This compound B Chemical Modifications A->B C FAP Inhibitor B->C D FAP (in Tumor Microenvironment) C->D Binding E Inhibition of FAP Activity D->E F PI3K/AKT Pathway E->F Downregulation G SHH/Gli1 Pathway E->G Downregulation H Reduced Tumor Cell Proliferation & Invasion F->H G->H

Caption: Workflow from this compound to FAP inhibition and downstream effects.

FAP has been shown to promote the growth and migration of cancer cells through the activation of signaling pathways such as the PI3K/AKT and Sonic Hedgehog (SHH)/Gli1 pathways.[1] By incorporating this compound into small molecule inhibitors, researchers can develop potent and selective agents that block the enzymatic activity of FAP. This inhibition leads to the downregulation of these pro-tumorigenic signaling cascades, ultimately reducing cancer cell proliferation and invasion. The unique properties of the difluorinated proline moiety can enhance the inhibitor's stability and binding affinity to FAP.[1][2]

References

The Stereochemical Landscape of N-BOC-4,4-difluoro-L-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-BOC-4,4-difluoro-L-proline, a synthetic derivative of the amino acid proline, has emerged as a powerful tool in peptide chemistry and drug discovery. The introduction of gem-difluorination at the C4 position of the proline ring profoundly influences its stereochemistry, offering unique conformational constraints and a valuable probe for structural biology. This technical guide provides an in-depth analysis of the stereochemistry of this compound, complete with experimental protocols and data presented for clarity and practical application.

Core Physicochemical and Stereochemical Properties

This compound is a white to cream-colored solid with the molecular formula C10H15F2NO4 and a molecular weight of 251.23 g/mol .[1][2] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number203866-15-3[1][2][3]
Molecular FormulaC10H15F2NO4[1][2][3]
Molecular Weight251.23[1][2][3]
Melting Point120-124 °C
Optical Activity [α]22/D-69.0° in chloroform
AppearanceWhite to cream crystals or powder[4]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrolysis of its methyl ester precursor.[1][2]

Experimental Protocol: Hydrolysis of this compound methyl ester

Materials:

  • This compound methyl ester

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • 2 M Sodium hydroxide (NaOH) solution

  • 2 M Hydrochloric acid (HCl) solution

  • Dichloromethane (CH2Cl2)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound methyl ester in a 1:1 mixture of methanol and tetrahydrofuran.

  • Add 1.5 equivalents of 2 M aqueous sodium hydroxide to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the organic solvents (methanol and THF) under reduced pressure.

  • Dilute the remaining aqueous phase with water and then acidify to pH 2-3 by adding 2 M hydrochloric acid.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a white solid.[1][2]

Synthesis_Workflow start This compound methyl ester hydrolysis Hydrolysis (NaOH, MeOH/THF) start->hydrolysis 1. Dissolution acidification Acidification (HCl) hydrolysis->acidification 2. Reaction extraction Extraction (CH2Cl2) acidification->extraction 3. Workup purification Drying and Concentration extraction->purification 4. Isolation end_product This compound purification->end_product 5. Final Product

Synthesis workflow for this compound.

Stereochemical Implications of Difluorination

The presence of the two fluorine atoms at the C4 position has profound stereoelectronic effects on the pyrrolidine ring, influencing both the ring pucker and the cis-trans isomerization of the preceding peptide bond.

Proline Ring Pucker

The pyrrolidine ring of proline is not planar and exists in two major puckered conformations: Cγ-exo and Cγ-endo. The electron-withdrawing nature of the fluorine atoms can influence this equilibrium. While monofluorination at the 4-position can bias the ring pucker, 4,4-difluorination is thought to have canceling stereoelectronic effects, resulting in the exo and endo puckers having similar energies, which is closer to the conformational behavior of natural proline.[5][6]

Cis-Trans Amide Bond Isomerism

The amide bond preceding a proline residue can exist in either a cis or trans conformation. The energy barrier for isomerization between these two states is significant and can be a rate-limiting step in protein folding. This compound has been shown to favor the cis-conformer, with some studies indicating a preference of up to 78%.[3] This property is invaluable for stabilizing specific peptide conformations and for studying the role of cis-proline in biological systems.

Conformational_Equilibria cluster_amide Amide Bond Isomerism cluster_pucker Ring Pucker trans_amide Trans Amide cis_amide Cis Amide trans_amide->cis_amide Isomerization exo_pucker Cγ-exo Pucker endo_pucker Cγ-endo Pucker exo_pucker->endo_pucker Interconversion Proline This compound Proline->trans_amide influences Proline->exo_pucker influences

Conformational equilibria of this compound.

Application as a ¹⁹F NMR Probe

A significant application of 4,4-difluoroproline is as a sensitive ¹⁹F NMR probe for studying proline conformation in peptides and proteins.[3][7] The two diastereotopic fluorine atoms exhibit distinct chemical shifts that are highly sensitive to the local conformational environment.

  • Trans Amide Bond: In the context of a trans X-Dfp (where Dfp is 4,4-difluoroproline) amide bond, the diastereotopic fluorines typically show a small difference in their chemical shifts (ΔδFF = 0–3 ppm).[7] This is often observed in disordered peptides where there is a mixture of exo and endo ring puckers.[7]

  • Cis Amide Bond: Conversely, a cis X-Dfp prolyl amide bond results in a large difference in the chemical shifts of the diastereotopic fluorines (ΔδFF = 5–12 ppm).[7] This is because the cis conformation strongly favors the endo ring pucker, leading to a more ordered structure and a greater differentiation of the fluorine environments.[7]

This distinct NMR signature allows for the quantification of cis-trans isomerism and the characterization of local order in peptides and even intrinsically disordered proteins.[7]

Amide ConformationRing Pucker Preference¹⁹F NMR Chemical Shift Difference (ΔδFF)
TransMixture of exo and endo0–3 ppm[7]
CisStrongly favors endo5–12 ppm[7]

Conclusion

This compound is a valuable synthetic amino acid that offers unique stereochemical properties for researchers in chemistry and biology. Its influence on the cis-trans amide bond equilibrium and its utility as a ¹⁹F NMR probe make it a powerful tool for peptide design, protein folding studies, and the development of novel therapeutics. The detailed experimental protocol and compiled data in this guide serve as a practical resource for the effective application of this versatile molecule.

References

An In-depth Technical Guide to Fluorinated Amino Acids in Research

Author: BenchChem Technical Support Team. Date: December 2025

Section 1: The "Why": Unlocking Novel Functionalities with Fluorine

The Strategic Value of Fluorine in Biomolecular Design

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into amino acids represents a paradigm shift from simple substitution to precision engineering.[1] Fluorinated amino acids (FAAs) are not merely analogues of their canonical counterparts; they are powerful tools that introduce unique physicochemical properties, enabling researchers to modulate biological activity, enhance therapeutic potential, and create sophisticated probes for mechanistic studies.[2][3] Unlike any other element, fluorine's distinct combination of high electronegativity, small van der Waals radius (comparable to hydrogen), and the exceptional strength of the C-F bond provides a unique handle to fine-tune molecular properties with minimal steric perturbation.[4][5] This guide provides a comprehensive overview of the core principles, field-proven methodologies, and cutting-edge applications of FAAs for researchers, scientists, and drug development professionals.

Causality: How Fluorine's Properties Translate to Function

The utility of FAAs stems directly from the fundamental properties of the fluorine atom. Understanding this cause-and-effect relationship is critical for rational design in any research program.

  • Modulating Electronic Environments and Acidity (pKa): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This can significantly lower the pKa of nearby acidic or basic groups.[3] This modulation can alter hydrogen bonding networks, change the protonation state of a residue at physiological pH, and critically influence enzyme-substrate interactions or receptor binding affinity.[3]

  • Tuning Hydrophobicity and Lipophilicity: The introduction of fluorine consistently increases the hydrophobicity of an amino acid side chain.[6] This "fluorous effect" can enhance a peptide's ability to cross cell membranes, improve its bioavailability, and drive specific protein folding patterns or protein-protein interactions.[6][7] Highly fluorinated domains can even create unique "fluorous" phases that self-segregate from both hydrophilic and lipophilic environments, offering novel strategies for protein self-assembly.[3]

  • Conformational Control: The polar C-F bond can engage in predictable electrostatic interactions with nearby functional groups, such as backbone amides or charged residues. These interactions can restrict side-chain rotational freedom, favoring specific rotameric states and pre-organizing a peptide or protein loop into a desired bioactive conformation.[8]

  • Blocking Metabolic Attack: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of ~110 kcal/mol. This makes it exceptionally resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[9] By replacing a metabolically labile C-H bond with a C-F bond, researchers can dramatically increase the in vivo half-life of a peptide therapeutic.[9]

G fluorine Core Properties of Fluorine en High Electronegativity fluorine->en size Small van der Waals Radius fluorine->size bond Strong C-F Bond fluorine->bond probe Creates Unique Biophysical Probes fluorine->probe modulate Modulates Physicochemical Properties en->modulate size->modulate enhance Enhances Pharmacokinetic Profile bond->enhance pka Alters pKa & H-Bonding modulate->pka hydro Increases Hydrophobicity modulate->hydro conf Controls Conformation modulate->conf met Blocks Metabolism enhance->met nmr ¹⁹F NMR Reporter probe->nmr pet ¹⁸F PET Imaging probe->pet hydro->enhance

Figure 1: Relationship between fluorine's core properties and its applications.

Section 2: The "How": A Practical Guide to Creating Fluorinated Peptides and Proteins

The successful application of FAAs begins with their efficient and reliable incorporation into the target molecule. Two primary strategies dominate the field: chemical synthesis for peptides and biosynthetic incorporation for proteins.

Part A: Chemical Synthesis and Incorporation

Solid-Phase Peptide Synthesis (SPPS) is the workhorse for producing synthetic peptides, and the Fmoc/tBu strategy is readily adaptable for FAAs.[10][11]

This protocol outlines a self-validating system for synthesizing a peptide containing an FAA using standard manual or automated synthesizers. The causality behind each step is explained to ensure robust and reproducible outcomes.

1. Resin Selection and Swelling:

  • Step: Select a suitable resin based on the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).[12] Place the resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Causality: The resin is the solid support upon which the peptide is built. Proper swelling is critical for reagent accessibility to the growing peptide chain.

  • Procedure: Add N,N-dimethylformamide (DMF, ~10 mL/g resin) and allow the resin to swell for 15-30 minutes at room temperature. Drain the DMF.[12]

2. Fmoc Deprotection:

  • Step: Removal of the N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.

  • Causality: This step exposes the free amine of the N-terminal residue, making it available for coupling with the next amino acid.

  • Procedure: Add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]

3. Amino Acid Coupling (The Critical Step for FAAs):

  • Step: Activation and coupling of the incoming Fmoc-protected amino acid (standard or fluorinated).

  • Causality: The strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of the α-amino group and the reactivity of the carboxyl group in some FAAs, potentially slowing coupling kinetics. To counteract this, a slightly longer coupling time or a more potent coupling reagent may be required.

  • Procedure:

    • In a separate vial, dissolve the Fmoc-FAA (3-5 eq. relative to resin loading) in DMF.

    • Add a coupling agent (e.g., HBTU/HCTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.).

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 45-90 minutes at room temperature. (Standard amino acids may only require 30-60 minutes).

    • Wash the resin with DMF (3-5 times).

4. Validation & Capping (Self-Validating Checkpoint):

  • Step: Check for complete coupling and cap any unreacted amines.

  • Causality: Unreacted amines will result in deletion sequences, which are difficult to purify. The Kaiser test provides a qualitative readout of free primary amines. Capping acetylates these unreacted sites, preventing them from reacting in subsequent cycles.

  • Procedure:

    • Take a small sample of resin beads and perform a Kaiser test.[12] A blue bead color indicates incomplete coupling.

    • If coupling is incomplete: Repeat the coupling step (Step 3).

    • If coupling is complete (yellow/clear beads): Proceed to the next deprotection cycle. For particularly difficult sequences, it is good practice to cap any minute amounts of unreacted amines by treating the resin with acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF for 10 minutes.

5. Iteration and Final Cleavage:

  • Step: Repeat steps 2-4 for each amino acid in the sequence. After the final coupling, perform a final deprotection (Step 2).

  • Causality: The final cleavage cocktail must be chosen to efficiently remove the peptide from the resin and cleave all side-chain protecting groups without causing side reactions.

  • Procedure:

    • Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).

    • Add the cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify by reverse-phase HPLC.

Figure 2: Workflow for Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Amino Acids.
Part B: Biosynthetic Incorporation

For producing larger proteins, biosynthetic incorporation is the method of choice. The most common approach involves using an auxotrophic E. coli strain that cannot synthesize a particular canonical amino acid. When this amino acid is depleted from the growth medium and replaced with a fluorinated analogue, the cell's translational machinery incorporates the FAA into the protein of interest.[6][9]

This protocol provides a framework for replacing all tryptophan residues in a target protein with 5-fluorotryptophan (5FW).

1. Strain and Plasmid Preparation:

  • Step: Obtain a tryptophan auxotrophic E. coli strain (e.g., a strain with a mutation in the trpB or trpC gene). Transform this strain with the plasmid encoding your protein of interest under a tightly controlled promoter (e.g., T7).

  • Causality: An auxotrophic strain is essential to prevent the endogenous synthesis of the canonical amino acid, which would otherwise compete with and dilute the incorporation of the FAA. A tightly controlled promoter prevents leaky expression before the FAA is added.

2. Starter Culture Growth:

  • Step: Inoculate a single colony into 5-10 mL of a rich medium (e.g., LB broth) supplemented with the appropriate antibiotic and L-tryptophan (50 µg/mL).

  • Causality: The initial growth in rich media allows for rapid biomass accumulation before inducing protein expression under selective conditions.

  • Procedure: Grow overnight at 37°C with shaking.

3. Main Culture Growth and Induction:

  • Step: Pellet the starter culture, wash to remove tryptophan, and use it to inoculate a larger volume (e.g., 1 L) of M9 minimal medium supplemented with the antibiotic and all canonical amino acids except L-tryptophan.

  • Causality: This is the critical step where the cellular environment is switched from non-selective to selective. Washing the cells is crucial to remove any residual L-tryptophan from the starter culture.

  • Procedure:

    • Centrifuge the starter culture at 4000 x g for 10 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of M9 salts (no amino acids). Centrifuge again.

    • Resuspend the washed pellet and inoculate the 1 L M9 minimal medium.

    • Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Add the fluorinated analogue (e.g., 5-fluorotryptophan) to a final concentration of 50-100 µg/mL.

    • Induce protein expression by adding IPTG (e.g., to 1 mM final concentration).

    • Reduce the temperature to 18-25°C and continue to grow for another 12-16 hours.

4. Harvest and Validation:

  • Step: Harvest the cells and purify the protein using standard methods (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Causality: It is essential to validate that the FAA has been successfully incorporated. Mass spectrometry is the gold standard for this validation.

  • Procedure:

    • Centrifuge the culture at 6000 x g for 15 minutes.

    • Lyse the cells and purify the target protein.

    • Analyze the purified protein by electrospray ionization mass spectrometry (ESI-MS). The mass shift corresponding to the replacement of tryptophan (C₁₁H₁₀N₂O) with 5-fluorotryptophan (C₁₁H₉FN₂O) is +18 Da per incorporation. A homogeneous peak shifted by (18 * n) Da, where n is the number of tryptophan residues, confirms successful global incorporation.

G cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis Transform 1. Transform Trp-Auxotroph with Expression Plasmid Starter 2. Grow Starter Culture (LB + Trp) Transform->Starter Wash 3. Pellet & Wash Cells (Remove Trp) Starter->Wash Inoculate 4. Inoculate M9 Medium (No Trp) Wash->Inoculate Grow 5. Grow to OD₆₀₀ 0.6-0.8 Inoculate->Grow AddFAA 6. Add 5-Fluorotryptophan Grow->AddFAA Induce 7. Induce with IPTG AddFAA->Induce Harvest 8. Harvest & Purify Protein Induce->Harvest Validate 9. Validate by ESI-MS (Check for Mass Shift) Harvest->Validate

Figure 3: Workflow for Biosynthetic Incorporation of a Fluorinated Amino Acid.

Section 3: The "What For": Field-Proven Applications and Methodologies

Part A: Enhancing Therapeutic Potential

The incorporation of FAAs is a validated strategy for overcoming the inherent limitations of peptide-based therapeutics, namely their poor metabolic stability.[5]

The susceptibility of peptides to degradation by proteases is a major hurdle in drug development. Fluorination can sterically or electronically hinder the ability of a protease to recognize and cleave a peptide bond. However, this effect is not always predictable and is highly dependent on the specific enzyme, the position of the FAA relative to the cleavage site, and the degree of fluorination.[8][13] A systematic study on model peptides designed for cleavage by α-chymotrypsin and pepsin revealed that increased stability was only observed in a few specific cases.[8][14]

Peptide SequenceSubstitutionEnzymeRelative Stability (vs. Control)Reference
Ac-Ala-Ala-Phe-Ala-Ala-Lys-NH₂Control (Phe at P1)α-Chymotrypsin1.0[8]
Ac-Ala-Ala-Pff -Ala-Ala-Lys-NH₂Pentafluoro-Phe (Pff) at P1α-Chymotrypsin~1.2x[8]
Ac-Ala-Hfl -Phe-Ala-Ala-Lys-NH₂Hexafluoro-Leu (Hfl) at P2α-Chymotrypsin~2.5x[8]
Ac-Leu-Pff -Phe-Ala-Leu-NH₂Pentafluoro-Phe (Pff) at P2Pepsin~0.8x (destabilized)[8]
Buforin IILeu → Hexafluoro-LeuTrypsinModest Increase[5]
Magainin 2Phe → Hexafluoro-LeuTrypsinModest Increase[5]

Table 1: Quantitative Data on the Impact of Fluorination on Proteolytic Stability. The data illustrates that the effect is context-dependent and requires empirical validation.

FAAs are frequently used to design mechanism-based or "suicide" inhibitors.[15][16] In these inhibitors, the FAA acts as a latent reactive species. The target enzyme processes the inhibitor as if it were a natural substrate, but in doing so, it unmasks a reactive group that covalently modifies and irreversibly inactivates the enzyme.[16][17] The stability of the C-F bond is often key, but in this context, the fluoride ion's excellent leaving group ability can be exploited in the enzyme's active site.[16]

Inhibitor ClassTarget Enzyme ClassMechanismReference
α-Fluoromethyl amino acidsPLP-dependent enzymesFluoride elimination generates a reactive Michael acceptor that alkylates the enzyme.[16]
α-Trifluoromethyl ketonesSerine ProteasesThe electron-withdrawing CF₃ group stabilizes the tetrahedral intermediate, trapping the active site serine.[16]
5-Fluorinated PyrimidinesThymidylate SynthaseForms a stable covalent adduct with an active site cysteine, blocking DNA synthesis.[16]

Table 2: Examples of Fluorinated Amino Acid-based Mechanism-Based Inhibitors.

Part B: Illuminating Biological Systems with Advanced Spectroscopy

Because fluorine is absent from naturally occurring biomolecules, the ¹⁹F nucleus serves as a powerful and background-free spectroscopic probe.[18]

¹⁹F NMR is exquisitely sensitive to the local chemical environment.[18] The binding of a ligand near a fluorinated residue will almost invariably cause a change in the ¹⁹F chemical shift, providing a robust method for fragment screening, affinity determination, and druggability assessment.[2][19]

1. Protein Preparation:

  • Step: Prepare a protein sample with a single or a few FAA incorporations using the biosynthetic methods described in Section 2.2.

  • Causality: The goal is to have a simple ¹⁹F NMR spectrum with well-resolved peaks, where each peak corresponds to a specific FAA residue in the protein sequence. This allows for site-specific monitoring of interactions.

  • Procedure:

    • Express and purify the ¹⁹F-labeled protein to >95% purity.

    • Dialyze the protein into a suitable NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.0) containing 10% D₂O for the field frequency lock.

    • Concentrate the protein to a typical concentration of 25-100 µM.

2. NMR Data Acquisition:

  • Step: Acquire a simple 1D ¹⁹F NMR spectrum.

  • Causality: ¹⁹F has a high gyromagnetic ratio and 100% natural abundance, making 1D experiments fast and sensitive. No proton decoupling is typically required for simple chemical shift monitoring.[2]

  • Procedure (on a standard NMR spectrometer with a ¹⁹F-capable probe):

    • Tune and match the probe to the ¹⁹F frequency.

    • Acquire a 1D ¹⁹F spectrum. A simple pulse-acquire experiment is sufficient.

    • Typical parameters: spectral width of ~40-50 ppm, acquisition time of 0.1-0.2 s, relaxation delay of 1-2 s. A few hundred to a few thousand scans may be required depending on protein concentration.

    • Reference the spectrum to an external standard like trifluoroacetic acid (TFA).

3. Ligand Titration and Data Analysis:

  • Step: Acquire a series of 1D ¹⁹F spectra while titrating in a ligand of interest.

  • Causality: If the ligand binds, the chemical environment of nearby ¹⁹F nuclei will change, causing their corresponding peaks to shift. The magnitude of the chemical shift perturbation (CSP) is related to the binding affinity (Kd) and the exchange rate between the free and bound states.

  • Procedure:

    • Record a reference spectrum of the protein alone.

    • Prepare a concentrated stock of the ligand in the same NMR buffer.

    • Add small aliquots of the ligand stock to the protein sample, acquiring a 1D ¹⁹F spectrum after each addition.

    • Monitor the changes in chemical shifts for each resolved ¹⁹F peak.

    • Plot the chemical shift change (Δδ) versus the ligand concentration. Fit the resulting binding isotherm to the appropriate equation (e.g., a one-site binding model) to extract the dissociation constant (Kd).

G cluster_nmr ¹⁹F NMR Spectrum P Protein F_probe ¹⁹F Probe spec_free Free State (Single Peak) P->spec_free Observe spec_bound Bound State (Shifted Peak) P->spec_bound Observe after binding Ligand Ligand Ligand->P Binding Event

Figure 4: Principle of ¹⁹F NMR for detecting protein-ligand interactions.

X-ray crystallography provides atomic-resolution three-dimensional structures.[20] Incorporating FAAs can be a powerful tool, but it requires careful consideration.

  • Minimal Structural Perturbation: In many cases, even highly fluorinated amino acids like hexafluoroleucine can be accommodated within a protein's hydrophobic core with only minimal changes to the overall protein fold.[21] This makes FAAs excellent isosteric replacements for probing structure-function relationships.

  • Crystallization: The increased hydrophobicity of fluorinated proteins may alter their solubility and require re-screening of crystallization conditions. However, successful crystallization of highly fluorinated proteins has been demonstrated.[21]

  • Electron Density Interpretation: The high electron density of fluorine atoms can be an advantage, often making the side chains of FAAs clearly visible in electron density maps, which aids in model building and refinement.[21] This can be particularly useful for validating the conformation of the fluorinated side chain.

  • Validation: As with any crystallography experiment, the final model must be rigorously validated. The R-factor and R-free values are key indicators of how well the model fits the experimental diffraction data.[20] For fluorinated protein structures, it is also crucial to compare the structure to its non-fluorinated counterpart to assess any subtle conformational changes induced by the fluorination.

Section 4: Conclusion and Future Outlook

Fluorinated amino acids have transitioned from chemical curiosities to indispensable tools in the modern researcher's arsenal. Their ability to systematically modulate molecular properties has profound implications for peptide and protein design, from enhancing the therapeutic half-life of drugs to providing exquisitely sensitive probes for studying complex biological interactions. The experimental protocols detailed in this guide—from chemical synthesis and biosynthetic incorporation to advanced spectroscopic analysis—provide a robust framework for harnessing the power of fluorine. As synthetic methods become more sophisticated and our understanding of the subtle interplay between fluorination and protein structure deepens, the applications for these unique building blocks will undoubtedly continue to expand, pushing the boundaries of medicinal chemistry, structural biology, and synthetic biology.

Section 5: References

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References

The Strategic Role of the Boc Protecting Group in Proline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic chemistry, particularly in the synthesis of peptides and other complex molecules.[1] Its application to proline, an amino acid with a unique cyclic structure, presents specific advantages and challenges that are critical for synthetic success. This in-depth guide explores the multifaceted role of the Boc protecting group in proline derivatives, covering its impact on synthesis, conformation, and application, complete with quantitative data and detailed experimental protocols.

Core Functions of the Boc Group in Proline Chemistry

The primary role of the Boc group is to protect the secondary amine of the proline ring, preventing its unwanted participation in side reactions during chemical transformations like peptide bond formation.[1][2] This acid-labile protecting group is stable under a variety of conditions but can be easily and selectively removed with acids such as trifluoroacetic acid (TFA), making it an invaluable tool for multi-step syntheses.[1][3][]

Key Advantages:

  • Robust Protection: The Boc group is stable to most common reagents and conditions used in peptide synthesis, allowing for selective deprotection.[]

  • Steric Influence: The bulky nature of the Boc group can influence the stereochemical outcome of reactions and affects the conformational equilibrium of the proline ring.[][5]

  • Enhanced Solubility: N-protection with the Boc group often enhances the solubility of proline derivatives in organic solvents.[6]

  • Strategic Deprotection: Its acid-labile nature allows for orthogonal protection schemes in complex syntheses, where different protecting groups can be removed selectively.[7][8]

BOC-Proline in Solid-Phase Peptide Synthesis (SPPS)

Boc-protected proline is a fundamental building block in the robust Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS).[9] This method is often favored for synthesizing long or challenging peptide sequences that are prone to aggregation, as the repeated acidic deprotection steps can help disrupt secondary structure formation.[10][11]

The SPPS cycle involving Boc-proline follows a well-defined workflow: deprotection of the N-terminal Boc group on the resin-bound peptide, neutralization, and subsequent coupling of the next activated Boc-amino acid.[12]

sp_ps_workflow cluster_resin Peptide-Resin cluster_reagents Reagents & Conditions Resin_Start Resin-Bound Peptide (N-Terminal Boc) Deprotection Deprotection: 50% TFA in DCM Resin_Start->Deprotection Resin_Deprotected Resin-Bound Peptide (N-Terminal Amine Salt) Neutralization Neutralization: 10% DIEA in DCM/DMF Resin_Deprotected->Neutralization Resin_Neutralized Resin-Bound Peptide (Free N-Terminal Amine) Coupling Coupling: Activated Boc-Proline (e.g., with HBTU/DIEA) Resin_Neutralized->Coupling Resin_Coupled Resin-Bound Peptide + New Boc-Proline Resin_Coupled->Resin_Start Repeat Cycle Deprotection->Resin_Deprotected Neutralization->Resin_Neutralized Coupling->Resin_Coupled

Boc-SPPS cycle for incorporating a proline residue.

Quantitative Data on BOC-Proline in SPPS

The efficiency of peptide synthesis is paramount. The following tables summarize key quantitative parameters for the incorporation of Boc-proline in SPPS.

Table 1: Typical Synthesis Parameters for N-Boc-Proline Incorporation in Boc-SPPS [9]

Parameter Value Notes
Resin Substitution 0.3 - 0.8 mmol/g Merrifield or PAM resin for C-terminal acids; MBHA or BHA for amides.
Boc-Amino Acid Excess 3 - 5 equivalents Relative to resin substitution.
Coupling Reagent Excess 3 - 5 equivalents Relative to resin substitution.
Deprotection Time 20 - 30 minutes Using 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

| Neutralization Time | 5 - 10 minutes | Using 10% N,N-diisopropylethylamine (DIEA) in DCM. |

Table 2: Performance Metrics in Boc-SPPS with N-Boc-Proline [9]

Performance Metric Expected Value Notes
Coupling Efficiency (per step) >99% For standard amino acids, monitored by the Kaiser test.
Coupling Efficiency (N-Boc-Proline) ~98-99.5% May require double coupling or optimized reagents due to the secondary amine. Monitored by tests for secondary amines (e.g., Isatin or Chloranil test).
Overall Crude Peptide Yield 50 - 80% Highly dependent on peptide length and sequence.

| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is typically required. |

Table 3: Illustrative Comparison of Scavenger Cocktail Efficiency in Boc Deprotection [5][13] The tert-butyl cation generated during Boc deprotection can cause side reactions. Scavengers are used to minimize this. The data below illustrates the effectiveness of different scavenger cocktails in preventing tert-butylation.

Scavenger Cocktail (v/v/v) % Desired Peptide % Side Product
95% TFA / 2.5% H₂O / 2.5% TIS 90% 10%
92.5% TFA / 5% Thioanisole / 2.5% EDT 95% 5%
88% TFA / 5% Phenol / 5% H₂O / 2% TIS 85% 15%

Note: This data is for illustrative purposes. The optimal cocktail depends on the specific peptide sequence.[5][13]

Influence on Proline Conformation: The Cis/Trans Isomerization

The peptide bond preceding a proline residue (X-Pro) can exist in both cis and trans conformations. This isomerization is a critical factor in protein folding and function.[14][15][16] The N-terminal protecting group can influence this equilibrium. The bulky Boc group, combined with proline's rigid pyrrolidine ring, creates significant steric hindrance that can affect the rate and equilibrium of this isomerization.[5] While specific quantitative data on the direct effect of the Boc group versus other protectors on the cis/trans ratio in a growing peptide chain is sequence-dependent, it is a key consideration in designing peptides with specific conformational constraints.[17]

cis_trans_isomerization The Boc group influences the equilibrium between cis and trans conformers of the X-Pro peptide bond. cluster_trans Trans Conformation cluster_cis Cis Conformation Trans Equilibrium Trans->Equilibrium Cis Equilibrium->Cis

Boc group's influence on X-Pro cis/trans isomerization.

Key Experimental Protocols

Detailed and reproducible methodologies are essential for researchers. The following are standard protocols for the synthesis, coupling, and deprotection of Boc-proline derivatives.

Protocol 1: Synthesis of N-Boc-L-proline [12][18][19]

This procedure describes the protection of the proline secondary amine using di-tert-butyl dicarbonate ((Boc)₂O).

  • Materials: L-proline, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (NEt₃), Dichloromethane (CH₂Cl₂), Saturated citric acid solution, Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Suspend L-proline (1 eq.) in dichloromethane.

    • Add triethylamine (1.2 eq.) and stir until the L-proline dissolves.[12]

    • Add di-tert-butyl dicarbonate (1.1 eq.) to the solution.[12]

    • Stir the reaction at room temperature for 2-4 hours, monitoring by Thin-Layer Chromatography (TLC).[1]

    • Upon completion, perform a work-up by washing the organic phase sequentially with saturated citric acid solution, saturated NaHCO₃ solution, and brine.[5][12]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-L-proline.[12] The product can be further purified by recrystallization.

Protocol 2: Boc-L-proline Coupling in SPPS (HBTU Activation) [5][9]

This protocol details the coupling of Boc-L-proline onto a deprotected peptide-resin using HBTU as the activating agent.

  • Materials: Deprotected peptide-resin, Boc-L-proline, HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide).

  • Procedure:

    • Swell the deprotected peptide-resin in DMF.

    • In a separate vessel, dissolve Boc-L-proline (2-4 eq. relative to resin loading) and HBTU (2-4 eq.) in DMF.[5]

    • Add DIEA (4-8 eq.) to the solution to pre-activate the amino acid for 1-5 minutes.[5]

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture at room temperature for 20-45 minutes.[5]

    • Monitor the reaction for completion using a test for secondary amines (e.g., Chloranil test).

    • After completion, wash the resin thoroughly with DMF to remove excess reagents.

Protocol 3: N-Terminal Boc Group Deprotection in SPPS [3][9][13]

This procedure outlines the removal of the temporary N-terminal Boc protecting group from the peptide-resin.

  • Materials: Boc-protected peptide-resin, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Scavengers (e.g., Triisopropylsilane (TIS), water, as needed).

  • Procedure:

    • Swell the peptide-resin in DCM for 20-30 minutes.[9]

    • Prepare the deprotection solution: a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS is common for final cleavage, while 50% TFA in DCM is standard for iterative deprotection.[9][13]

    • Pre-wash the resin with the deprotection solution for 1-2 minutes.[9]

    • Drain, and add fresh deprotection solution to the resin (approx. 10 mL per 100 mg of resin).[13]

    • Gently agitate the mixture at room temperature for 20-30 minutes.[9]

    • Filter the resin and wash thoroughly with DCM to remove residual acid and the cleaved Boc group.[13]

    • Proceed to the neutralization step before the next coupling cycle.

Applications in Drug Development and Beyond

Boc-proline derivatives are not just tools for peptide synthesis; they are crucial intermediates in the development of pharmaceuticals and serve as versatile chiral building blocks.[1][20][21]

  • Pharmaceutical Intermediates: Boc-proline is a key component in the synthesis of various drugs, including the HCV inhibitor Daclatasvir.[1]

  • Prodrugs: The stability of the Boc-proline moiety allows for its use in creating prodrugs. For instance, Boc-proline-monoamine conjugates have shown high stability in blood plasma, making them promising candidates that can deliver bioactive molecules to specific targets.[22]

  • Organocatalysis: As a chiral auxiliary, Boc-proline and its derivatives are used to facilitate enantioselective reactions, such as aldol reactions.[1]

  • Cross-Coupling Reactions: Boc-L-proline serves as an effective ligand in copper-catalyzed cross-coupling reactions, which are fundamental for forming C-N, C-O, and C-S bonds in complex molecules.[6]

References

An In-depth Technical Guide to the Safety and Handling of N-BOC-4,4-difluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for N-BOC-4,4-difluoro-L-proline, a fluorinated amino acid derivative increasingly utilized in drug discovery and peptide chemistry. The strategic incorporation of fluorine can significantly modulate the conformational properties and metabolic stability of peptides, making this compound a valuable tool for medicinal chemists. This document outlines the known hazards, recommended handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Chemical Identification and Properties

This compound is a synthetic amino acid derivative where the proline ring is geminally difluorinated at the 4-position and the amino group is protected by a tert-butyloxycarbonyl (BOC) group.

PropertyValueReference
Chemical Name (2S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid[1][2]
Synonyms N-(tert-Butoxycarbonyl)-4,4-difluoro-L-proline, BOC-4,4-difluoro-L-proline[1][2]
CAS Number 203866-15-3[1][2][3][4]
Molecular Formula C₁₀H₁₅F₂NO₄[1][3]
Molecular Weight 251.23 g/mol [3]
Appearance White to off-white or cream crystalline powder/solid[2][5]
Melting Point 120-124 °C[3]
Solubility No data available[2]
Optical Activity [α]22/D -69.0° in chloroform[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following information is derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Pictogram:

alt text

Signal Word: Warning [1][2][3]

GHS Hazard Statements: [1][2][3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements: [1][2][3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor if you feel unwell.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound are not available in the reviewed safety data sheets.[2] The primary hazards are related to irritation of the skin, eyes, and respiratory system upon direct contact or inhalation.

Toxicity EndpointData
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation Causes skin irritation
Serious Eye Damage/Irritation Causes serious eye irritation
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (Target Organ: Respiratory system)
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of the compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[3]

  • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved N95 dust mask or a respirator with a particulate filter.[3]

General Hygiene:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release and First Aid Measures

Accidental Release:

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.

  • Large Spills: Evacuate the area. Wear appropriate PPE and follow the small spill procedure.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[1]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Fire-Fighting and Disposal Considerations

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen fluoride.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols

Chemical Synthesis of this compound

The following is a representative procedure for the hydrolysis of the corresponding methyl ester.[6]

Materials:

  • This compound methyl ester

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • 2 M Sodium hydroxide (NaOH) solution

  • 2 M Hydrochloric acid (HCl) solution

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound methyl ester in a 1:1 mixture of MeOH and THF.

  • Add 2 M aqueous NaOH solution to the reaction mixture.

  • Stir the mixture at room temperature for approximately 1 hour, monitoring the reaction by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with 2 M HCl.

  • Extract the aqueous layer with DCM (typically 3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

G cluster_synthesis Synthesis Workflow start Start: this compound methyl ester dissolve Dissolve in MeOH/THF start->dissolve hydrolyze Hydrolyze with aq. NaOH dissolve->hydrolyze remove_org Remove organic solvents hydrolyze->remove_org acidify Acidify with HCl remove_org->acidify extract Extract with DCM acidify->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate product Product: this compound concentrate->product

Synthesis of this compound.
Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the incorporation of this compound into a peptide sequence using Boc-chemistry SPPS.

Materials:

  • Appropriate solid support (e.g., Merrifield resin)

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, DIC)

  • N,N-Dimethylformamide (DMF)

Procedure (One Coupling Cycle):

  • Resin Swelling: Swell the peptide-resin in DCM.

  • Boc Deprotection: Remove the N-terminal BOC group of the resin-bound peptide with a solution of TFA in DCM (e.g., 50% TFA).

  • Washing: Wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization: Neutralize the resin with a solution of DIEA in DCM or DMF.

  • Washing: Wash the resin with DMF.

  • Amino Acid Activation: In a separate vessel, activate this compound with a suitable coupling reagent in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate to allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a test (e.g., Isatin or Chloranil test for secondary amines) to confirm the completion of the coupling.[1]

G cluster_spps Boc-SPPS Incorporation Workflow start Start: Resin-bound peptide deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA) deprotection->neutralization coupling Couple to resin neutralization->coupling activation Activate this compound activation->coupling washing Wash resin coupling->washing next_cycle Proceed to next cycle or final cleavage washing->next_cycle

Incorporation of this compound in SPPS.

Conclusion

This compound is a valuable building block for peptide and medicinal chemistry. While it presents moderate hazards, primarily as an irritant, it can be handled safely by adhering to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated environment. This guide provides the essential information for its safe handling, storage, and use, enabling researchers to leverage its unique properties while minimizing risks.

References

A Technical Guide to the Solubility of N-BOC-4,4-difluoro-L-proline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-BOC-4,4-difluoro-L-proline is a synthetic derivative of the amino acid L-proline, distinguished by the presence of a tert-butoxycarbonyl (BOC) protecting group on the amine and geminal fluorine atoms at the C4 position of the pyrrolidine ring. This modification enhances the conformational rigidity and metabolic stability of peptides into which it is incorporated, making it a valuable building block in medicinal chemistry and drug development.[1] Its application spans from peptide synthesis to its use as a molecular scaffold for creating complex therapeutic agents.[1] A thorough understanding of its solubility in common laboratory solvents is crucial for its effective handling, purification, and application in synthetic workflows.

While quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive overview of its physical properties and inferred solubility characteristics based on its synthesis and purification procedures. This document also includes a detailed experimental protocol for its synthesis and a workflow diagram for its incorporation into peptides, serving as a practical resource for scientists in the field.

Physical and Chemical Properties

This compound is typically a white to off-white solid at room temperature.[2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 203866-15-3[3]
Molecular Formula C₁₀H₁₅F₂NO₄[3][4]
Molecular Weight 251.23 g/mol [3][4]
Appearance White to cream solid/powder[2]
Melting Point 120-124 °C[3]
Optical Activity [α]²²/D -69.0° in chloroform[3]
Boiling Point (Predicted) 340.4 ± 42.0 °C[5]
Density (Predicted) 1.31 ± 0.1 g/cm³[5]
pKa (Predicted) 3.06 ± 0.40[5]

Solubility Profile

Direct quantitative solubility data for this compound in various solvents is limited. However, its solubility can be inferred from the solvents used in its synthesis and purification processes. The following table summarizes these qualitative solubility characteristics.

SolventSolubilityRationale from Synthesis/Purification
Dichloromethane (DCM) SolubleUsed as the extraction solvent for the final product, indicating good solubility.[2][6]
Methanol (MeOH) SolubleUsed as a co-solvent for the starting material in the synthesis, suggesting solubility.[2][6]
Tetrahydrofuran (THF) SolubleUsed as a co-solvent for the starting material in the synthesis, suggesting solubility.[2][6]
Chloroform (CHCl₃) SolubleUsed as the solvent for measuring optical activity, indicating good solubility.[3]
Water Sparingly Soluble/InsolubleThe final product is precipitated from an acidified aqueous solution and washed with brine, indicating low solubility in acidic aqueous media.[2] A safety data sheet also lists its solubility in water as "Not known".
Ethyl Acetate (EtOAc) SolubleWhile not used for the difluoro- derivative in the provided synthesis, the analogous N-BOC-cis-4-fluoro-L-proline is extracted with ethyl acetate, suggesting probable solubility for the difluoro compound as well.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures.[2][6]

Synthesis of this compound from its Methyl Ester

This procedure outlines the hydrolysis of the methyl ester of this compound to yield the final carboxylic acid product.

Materials:

  • This compound methyl ester

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • 2 M Aqueous Sodium Hydroxide (NaOH)

  • 2 M Aqueous Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound methyl ester in a mixture of methanol and tetrahydrofuran.

  • Hydrolysis: Add 2 M aqueous sodium hydroxide to the solution.

  • Reaction: Stir the reaction mixture at room temperature for approximately 1 hour.

  • Solvent Removal: After the reaction is complete, remove the organic solvents (methanol and THF) under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous phase with water and then acidify it by adding 2 M hydrochloric acid. The product should precipitate as a white solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Final Product: The resulting white solid is this compound.

Visualization of Experimental Workflow

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical workflow for incorporating this modified amino acid into a growing peptide chain.

spss_workflow resin Resin with growing peptide chain (free amine) deprotection BOC Deprotection (e.g., TFA in DCM) resin->deprotection wash1 Wash (e.g., DCM, IPA) deprotection->wash1 neutralization Neutralization (e.g., DIEA in DCM) wash1->neutralization wash2 Wash (e.g., DCM) neutralization->wash2 coupling Coupling: This compound + Coupling agents (e.g., HBTU, HOBt) wash2->coupling wash3 Wash (e.g., DCM, DMF) coupling->wash3 next_cycle Ready for next coupling cycle wash3->next_cycle

Caption: Workflow for incorporating this compound in SPPS.

This compound is a crucial reagent in modern peptide chemistry. While specific quantitative solubility data remains elusive, a practical understanding of its solubility can be derived from its synthetic and purification methodologies. It exhibits good solubility in common organic solvents like dichloromethane, methanol, and tetrahydrofuran, and poor solubility in aqueous solutions, particularly under acidic conditions. This information, combined with the provided synthetic protocol and workflow visualization, equips researchers and drug development professionals with the necessary knowledge for the effective utilization of this valuable compound in their research and development endeavors.

References

Technical Guide: Physicochemical Properties and Synthesis of N-BOC-4,4-difluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the melting point, relevant physicochemical properties, and a detailed experimental protocol for the synthesis of N-BOC-4,4-difluoro-L-proline (CAS No. 203866-15-3). This fluorinated amino acid derivative is a critical building block in medicinal chemistry and peptide synthesis, valued for its ability to confer unique conformational properties and enhance the metabolic stability of peptides.[1]

Physicochemical Data

This compound is a white solid at room temperature.[1][2] Its key properties are summarized below. The melting point has been reported by various suppliers, showing a general consensus within a narrow range.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 203866-15-3[1][2][3]
Molecular Formula C₁₀H₁₅F₂NO₄[1][4]
Molecular Weight 251.23 g/mol [1][5]
Appearance White Solid[1][2]
Melting Point 118 - 123 °C[1]
120 - 124 °C[2][4]
122 - 124 °C
120 - 140 °C[5][6]
Purity ≥ 97%[4]
Optical Rotation [a]D25 = -44 ± 2º (c=1.04 g/100mL in MeOH)[1]

Experimental Protocols

2.1. Synthesis of this compound from Methyl Ester

This protocol details the hydrolysis of this compound methyl ester to yield the final carboxylic acid product.[3][7]

Materials:

  • (2S)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate (this compound methyl ester)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • 2 M Sodium Hydroxide (NaOH) aqueous solution

  • 2 M Hydrochloric Acid (HCl) aqueous solution

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 1.08 g (4.08 mmol) of (2S)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate in a mixture of 10 mL of methanol and 10 mL of tetrahydrofuran.[3][7]

  • Add 6.12 mL of 2 M aqueous sodium hydroxide to the solution.[3][7]

  • Stir the reaction mixture vigorously at room temperature for 1 hour.[3][7]

  • Following the completion of the reaction, remove the organic solvents (methanol and THF) under reduced pressure using a rotary evaporator.[3][7]

  • Dilute the remaining aqueous phase with a suitable amount of water and then acidify to a low pH by adding 6.12 mL of 2 M hydrochloric acid.[3][7]

  • Extract the acidified aqueous layer with dichloromethane three times.[3][7]

  • Combine the organic extracts and wash with brine.[3][7]

  • Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and remove the solvent under reduced pressure.[3][7]

  • The resulting product, this compound, is obtained as a white solid (expected yield: ~1.01 g, 99%).[3][7]

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Final Product start This compound methyl ester dissolve Dissolve in MeOH/THF start->dissolve 1.08 g hydrolyze Add 2M NaOH, stir 1 hr at RT dissolve->hydrolyze 10 mL each evaporate Remove organic solvents (reduced pressure) hydrolyze->evaporate 6.12 mL acidify Dilute with H₂O, acidify with 2M HCl evaporate->acidify extract Extract with DCM (3x) acidify->extract dry Wash with brine, dry over MgSO₄, filter extract->dry final_evap Remove DCM (reduced pressure) dry->final_evap product This compound (White Solid) final_evap->product ~99% yield

Caption: Workflow for the synthesis of this compound.

2.2. General Protocol for Melting Point Determination (Capillary Method)

While a specific, published protocol for this compound is not available, the following is a standard and widely accepted method for determining the melting point of a solid crystalline organic compound.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Sample of this compound

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. The sample should be tightly packed to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface or by dropping it down a long glass tube.

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Set the initial temperature to approximately 20 °C below the expected melting point range (e.g., start at ~100 °C).

  • Heating and Observation:

    • Set a slow ramp rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

    • Observe the sample through the magnifying eyepiece.

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.

    • Record the temperature at which the entire solid sample has turned into a clear liquid. This is the end of the melting range.

  • Repeat for Accuracy: For high accuracy, allow the apparatus to cool and repeat the measurement with a fresh sample and capillary tube.

G cluster_prep Preparation cluster_measurement Measurement cluster_observation Observation & Recording A Obtain dry, powdered sample B Pack 2-3 mm of sample into capillary tube A->B C Place tube in apparatus B->C D Heat rapidly to ~20°C below expected MP C->D E Heat slowly (1-2 °C/min) D->E F Record T₁: First liquid drop appears E->F G Record T₂: All solid becomes liquid F->G H Melting Range = T₁ - T₂ G->H

Caption: General workflow for melting point determination by the capillary method.

Applications in Drug Development

This compound is a valuable building block for creating fluorinated peptides with enhanced pharmacological profiles.[1] The incorporation of the difluoro-proline moiety can increase metabolic stability and binding affinity to biological targets.[1] It is utilized in the design of inhibitors and modulators for therapeutic areas including oncology and neurology.[1] For example, it has been used as a molecular scaffold for synthesizing inhibitors of fibroblast activation protein (FAP), a transmembrane serine protease implicated in various diseases.[5] The unique conformational control it imparts, favoring a high percentage of cis-conformers, makes it a powerful tool for studying peptide and protein isomerization.[5]

References

Methodological & Application

Application Notes and Protocols for N-BOC-4,4-difluoro-L-proline in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy for modulating their conformational properties, enhancing metabolic stability, and improving therapeutic potential. N-BOC-4,4-difluoro-L-proline is a valuable building block in this regard. The gem-difluorination at the C4 position of the proline ring introduces unique stereoelectronic effects that significantly influence peptide backbone conformation, specifically the puckering of the pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond.[1] These modifications can lead to peptides with enhanced structural stability and biological activity.

These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). Detailed protocols, expected quantitative outcomes, and troubleshooting advice are presented to facilitate the synthesis of peptides containing this modified amino acid.

Advantages of Incorporating 4,4-difluoro-L-proline

The introduction of 4,4-difluoro-L-proline into a peptide sequence can offer several advantages:

  • Conformational Constraint: The fluorine atoms significantly influence the pyrrolidine ring pucker, which in turn restricts the peptide backbone's flexibility. This can help to stabilize desired secondary structures such as β-turns.

  • Modulation of cis/trans Isomerism: The electron-withdrawing nature of the fluorine atoms can alter the energy barrier of cis/trans isomerization of the Xaa-Pro bond, a critical step in protein folding and molecular recognition.[2]

  • Enhanced Metabolic Stability: The presence of the fluorinated proline can increase resistance to enzymatic degradation by proteases, prolonging the peptide's half-life in vivo.[3]

  • ¹⁹F NMR Probe: The fluorine atoms serve as a sensitive probe for ¹⁹F NMR studies, allowing for detailed investigation of peptide conformation, dynamics, and binding interactions.[1]

Data Presentation

Table 1: Typical Synthesis Parameters for this compound Incorporation

ParameterRecommended ValueNotes
Resin Substitution0.3 - 0.8 mmol/gMerrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides.
This compound Excess3 - 5 equivalentsRelative to resin substitution.
Coupling Reagent Excess3 - 5 equivalentsRelative to resin substitution.
Coupling Time1 - 4 hoursThe secondary amine of proline can lead to slower coupling kinetics. Monitoring is recommended.[3]
Deprotection Time20 - 30 minutesUsing 50% TFA in DCM.[3]
Neutralization Time5 - 10 minutesUsing 10% DIEA in DCM (for standard protocol).[3]

Table 2: Expected Performance Metrics for SPPS Incorporating this compound

Performance MetricExpected OutcomeKey Considerations
Coupling Efficiency (per step)>98%May require double coupling or optimized reagents due to the secondary amine. Should be monitored by a specific test for secondary amines (e.g., Isatin or Chloranil test).[3]
Overall Crude Peptide Yield40 - 70%Highly dependent on peptide length and sequence.
Crude Peptide Purity (by HPLC)30 - 60%Purification is typically required.
Final Purified Peptide Yield10 - 30%Dependent on the efficiency of purification steps.

Experimental Protocols

The following are detailed protocols for the key steps in Boc-SPPS for incorporating this compound.

Protocol 1: Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

  • First Amino Acid Attachment (for Merrifield Resin):

    • Couple the first Boc-protected amino acid to the resin as its cesium salt to minimize racemization.

    • Wash the resin thoroughly with DMF, DCM, and isopropanol.

Protocol 2: Boc Deprotection

This procedure removes the temporary N-terminal Boc protecting group.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.[3]

  • Pre-wash: Drain the DCM and wash the resin with the deprotection solution (50% trifluoroacetic acid (TFA) in DCM) for 1-2 minutes.[3]

  • Deprotection: Drain the pre-wash solution and add fresh deprotection solution. Agitate the mixture for 20-30 minutes at room temperature.[3]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (3x), and then DCM (3x) to remove residual TFA.

Protocol 3: Neutralization

This step deprotonates the N-terminal ammonium salt to the free amine, enabling the subsequent coupling reaction.

  • Washing: Following deprotection and DCM washes, wash the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 1 minute).

  • Final Washes: Wash the resin with DCM (3-5 times) to remove excess base. The resin is now ready for the coupling step.

In situ neutralization, where the base is added simultaneously with the activated amino acid, can also be employed to minimize side reactions like diketopiperazine formation.[4]

Protocol 4: Coupling of this compound
  • Amino Acid Activation: In a separate vessel, pre-activate this compound (3-5 equivalents) with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of N,N-dimethylformamide (DMF). Add DIEA (2 equivalents relative to the amino acid) to the solution.

  • Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-4 hours.[3]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test suitable for secondary amines, such as the Isatin or Chloranil test. A negative test indicates complete coupling.[3] If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.[3]

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 5: Cleavage and Deprotection

Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized HF-resistant apparatus within a certified fume hood by trained personnel.

  • Preparation: Dry the peptide-resin thoroughly under high vacuum. Place the dried resin in the HF reaction vessel.

  • Scavengers: Add a scavenger cocktail to the reaction vessel to prevent side reactions. A common mixture is anisole/p-cresol (1:1, v/v).

  • HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath) and distill anhydrous HF into the vessel.

  • Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.

  • HF Evaporation: Evaporate the HF under a vacuum.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Collect the crude peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.

An alternative to HF is trifluoromethanesulfonic acid (TFMSA), which does not require a specialized apparatus but is still a strong, corrosive acid.[5]

Mandatory Visualizations

Boc_SPPS_Cycle PeptideResin Peptide-Resin (Boc-AA)n-Resin BocDeprotection Boc Deprotection (50% TFA in DCM) PeptideResin->BocDeprotection 1 Washing1 Washing (DCM/IPA) BocDeprotection->Washing1 2 Neutralization Neutralization (10% DIEA in DCM) Washing1->Neutralization 3 Coupling Coupling (Boc-4,4-F2-Pro, HBTU/DIEA) Neutralization->Coupling 4 Washing2 Washing (DMF/DCM) Coupling->Washing2 5 Washing2->PeptideResin Repeat Cycle

Boc-SPPS cycle for incorporating this compound.

Cleavage_Workflow Start Dried Peptide-Resin AddScavengers Add Scavengers (e.g., anisole, p-cresol) Start->AddScavengers HFCleavage HF Cleavage (0°C, 1-2 hours) AddScavengers->HFCleavage HFEvaporation HF Evaporation (under vacuum) HFCleavage->HFEvaporation Precipitation Precipitate with Cold Diethyl Ether HFEvaporation->Precipitation Isolation Isolate Crude Peptide (Filtration/Centrifugation) Precipitation->Isolation Purification Purification (e.g., RP-HPLC) Isolation->Purification

General workflow for the cleavage and deprotection of the peptide.

Proline_Conformational_Effects DifluoroProline 4,4-Difluoro-L-proline Incorporation RingPucker Altered Ring Pucker (Cγ-endo/Cγ-exo bias) DifluoroProline->RingPucker CisTrans Modulated cis/trans Isomerization DifluoroProline->CisTrans PeptideStructure Defined Secondary Structure (e.g., β-turn) RingPucker->PeptideStructure CisTrans->PeptideStructure BiologicalActivity Enhanced Biological Activity & Stability PeptideStructure->BiologicalActivity

Logical relationship of 4,4-difluoro-L-proline incorporation and its effects.

References

Application Notes and Protocols for Incorporating N-BOC-4,4-difluoro-L-proline into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of N-BOC-4,4-difluoro-L-proline into bioactive peptides using Boc-strategy Solid-Phase Peptide Synthesis (SPPS). The introduction of gem-difluoro substitution at the C4 position of the proline ring offers unique stereoelectronic properties that can significantly influence peptide conformation, stability, and biological activity.

Introduction to this compound

This compound is a valuable synthetic amino acid for modifying peptides. The gem-difluoro group at the 4-position of the pyrrolidine ring eliminates the gauche effect observed in mono-fluorinated prolines, leading to distinct conformational preferences.[1] This modification can be used to fine-tune the structural and functional properties of peptides.[2] The incorporation of this analog can enhance metabolic stability, modulate receptor binding affinity, and serve as a sensitive ¹⁹F NMR probe to study peptide conformation and dynamics.[3][4]

Key Applications

  • Conformational Constraint: The difluoro substitution influences the pyrrolidine ring pucker and the cis-trans isomerization of the preceding peptide bond, thereby introducing specific structural constraints.[5]

  • Enhanced Metabolic Stability: Like other modified amino acids, 4,4-difluoro-L-proline can increase resistance to enzymatic degradation.

  • ¹⁹F NMR Probe: The two fluorine atoms provide a sensitive NMR handle for studying peptide structure, folding, and interaction with biological targets without the need for isotopic labeling.[3][4]

  • Modulation of Bioactivity: By altering the peptide's three-dimensional structure, the incorporation of 4,4-difluoro-L-proline can modulate its biological activity. For example, fluoroprolines have been substituted in the antimicrobial peptide Api137 to study its mechanism of action.[6]

Data Presentation

The following tables summarize key quantitative parameters for the incorporation of this compound in a typical Boc-SPPS workflow. Due to the steric hindrance of the difluoro-substituted proline, coupling conditions may require optimization compared to standard amino acids.

Table 1: Typical Synthesis Parameters for this compound Incorporation

ParameterValueNotes
Resin Substitution0.3 - 0.8 mmol/gMerrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides.[7]
Boc-Amino Acid Excess3 - 5 equivalentsRelative to resin substitution. May need to be optimized for this sterically hindered residue.[7]
Coupling Reagent Excess3 - 5 equivalentsRelative to resin substitution.[7]
Coupling Time2 - 6 hoursThe secondary amine and steric hindrance can lead to slower coupling kinetics. Monitoring is highly recommended.[7]
Deprotection Time20 - 30 minutesUsing 50% TFA in DCM.[7]
Neutralization Time5 - 10 minutesUsing 10% DIEA in DCM for the standard protocol.[7]

Table 2: Comparative Coupling Efficiency and Yields

ParameterStandard Amino AcidsN-Boc-L-prolineThis compound (Expected)
Coupling Efficiency (per step)>99%~98-99.5%95-99%
Monitoring MethodKaiser testIsatin or Chloranil testIsatin or Chloranil test
Recoupling RequirementRareMay be requiredOften recommended
Overall Crude Peptide Yield60 - 90%50 - 80%40 - 75%
Crude Peptide Purity (by HPLC)50 - 80%40 - 70%30 - 65%

Note: The data for this compound are extrapolated based on data for other sterically hindered amino acids and may vary significantly depending on the peptide sequence and coupling conditions.

Experimental Protocols

The following are detailed protocols for the key steps in the coupling of this compound during Boc-strategy solid-phase peptide synthesis.

Protocol 1: Boc Deprotection

This procedure removes the temporary N-terminal Boc protecting group.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.

  • Pre-wash: Drain the DCM and wash the resin with the deprotection solution (50% trifluoroacetic acid (TFA) in DCM) for 1-2 minutes.[7]

  • Deprotection: Drain the pre-wash solution and add fresh deprotection solution. Agitate the mixture for 20-30 minutes at room temperature.[7]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

Protocol 2: Neutralization

This step deprotonates the N-terminal ammonium salt to the free amine for the subsequent coupling reaction.

  • Base Wash: Following deprotection and DCM washes, wash the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 1 minute).[7]

  • Final Washes: Wash the resin with DCM (3-5 times) to remove excess base. The resin is now ready for the coupling step.

Protocol 3: Coupling of this compound

This procedure forms the peptide bond. Due to the steric hindrance of 4,4-difluoro-L-proline, a potent coupling reagent is recommended.

Materials:

  • This compound (3-5 equivalents)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents)

  • DIEA (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotected peptide-resin

Procedure:

  • Pre-activation: In a separate vessel, dissolve this compound and HBTU in a minimal amount of DMF. Add DIEA to the solution to pre-activate the amino acid for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 2-6 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test suitable for secondary amines, such as the Isatin or Chloranil test. A negative test indicates complete coupling. If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 4: Cleavage and Final Deprotection

This final step cleaves the completed peptide from the resin and removes any side-chain protecting groups.

Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized HF-resistant apparatus within a certified fume hood by trained personnel. Trifluoromethanesulfonic acid (TFMSA) is a less hazardous alternative.

TFMSA Cleavage Cocktail:

  • TFMSA/TFA/thioanisole/EDT (e.g., 10:50:5:2.5 v/v)

Procedure:

  • Preparation: Dry the peptide-resin thoroughly under high vacuum.

  • Cleavage Reaction: Suspend the dried peptide-resin in the cleavage cocktail. Stir the mixture at room temperature for 1-2 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolation: Centrifuge or filter to collect the crude peptide, wash with cold ether, and dry under vacuum.

Mandatory Visualization

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps resin Start with Resin (e.g., Merrifield) swell Swell Resin in DCM resin->swell deprotection 1. Boc Deprotection (50% TFA in DCM) swell->deprotection neutralization 2. Neutralization (10% DIEA in DCM) deprotection->neutralization coupling 3. Coupling of This compound (HBTU/DIEA in DMF) neutralization->coupling monitoring Monitor Coupling (Isatin/Chloranil Test) coupling->monitoring monitoring->deprotection Next Cycle recouple Recouple if Necessary monitoring->recouple Positive Test final_deprotection Final Boc Deprotection monitoring->final_deprotection Final Amino Acid Coupled recouple->monitoring cleavage Cleavage from Resin (e.g., TFMSA cocktail) final_deprotection->cleavage precipitation Precipitate in Cold Ether cleavage->precipitation purification Purification (HPLC) precipitation->purification peptide Final Bioactive Peptide purification->peptide

Caption: Boc-SPPS workflow for peptide synthesis.

conformational_effects cluster_proline Standard Proline cluster_difluoroproline 4,4-difluoro-L-proline cluster_peptide Bioactive Peptide proline Proline pro_pucker Exo/Endo Pucker Equilibrium proline->pro_pucker pro_isomer Cis/Trans Isomerization (Slow) proline->pro_isomer peptide Peptide Structure & Biological Activity pro_pucker->peptide Influences pro_isomer->peptide Influences dfp 4,4-difluoro-L-proline dfp_pucker Biased Pucker Conformation dfp->dfp_pucker dfp_isomer Altered Cis/Trans Ratio (Accelerated Isomerization) dfp->dfp_isomer dfp_pucker->peptide Strongly Influences dfp_isomer->peptide Strongly Influences

Caption: Conformational effects of 4,4-difluoro-L-proline.

signaling_pathway cluster_peptide Antimicrobial Peptide Action cluster_ribosome Ribosomal Targeting cluster_effects Cellular Effects peptide Api137 Analog (with 4,4-difluoro-L-proline) membrane Bacterial Cell Membrane Transport peptide->membrane ribosome Bacterial 70S Ribosome membrane->ribosome binding Binding to Peptidyl- Transferase Center ribosome->binding assembly_disruption Disruption of 50S Subunit Assembly ribosome->assembly_disruption translation_inhibition Inhibition of Protein Translation binding->translation_inhibition precursor_stall Stalling of 50S Precursor Particles assembly_disruption->precursor_stall cell_death Bacterial Cell Death translation_inhibition->cell_death precursor_stall->cell_death

Caption: Mechanism of action of Api137.

References

Probing Peptide Conformation with 19F NMR: Application Notes and Protocols for Peptides Containing 4,4-difluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational dynamics of proline residues play a critical role in protein folding, stability, and molecular recognition. The unique cyclic structure of proline allows for cis/trans isomerization of the preceding peptide bond, a process that can be a rate-limiting step in protein folding and is implicated in various biological processes and disease states. Traditional NMR methods for studying proline conformation can be challenging due to spectral overlap and the subtle chemical shift changes associated with these conformational equilibria. The incorporation of fluorine-labeled proline analogs, such as 4,4-difluoro-L-proline (Dfp), offers a highly sensitive and specific probe for investigating peptide and protein structure by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

The two fluorine atoms at the C4 position of the proline ring are diastereotopic, meaning they are in different chemical environments and thus can have different NMR chemical shifts. The difference in their chemical shifts (ΔδFF) is exquisitely sensitive to the local conformation of the proline residue, providing a direct readout of both the cis/trans isomerism of the X-Dfp peptide bond and the puckering of the pyrrolidine ring.[1][2][3] This application note provides a comprehensive overview, experimental protocols, and data interpretation guidelines for utilizing peptides containing 4,4-difluoro-L-proline in ¹⁹F NMR studies.

Principle of the Method

The core principle of using Dfp as a ¹⁹F NMR probe lies in the distinct magnetic environments experienced by the two fluorine atoms, which is dictated by the local geometry of the proline residue. This results in a characteristic chemical shift difference (ΔδFF) that correlates with specific conformational states.

A key finding is that the magnitude of ΔδFF is a reliable indicator of the cis or trans conformation of the peptide bond preceding the Dfp residue:

  • Small ΔδFF (typically 0–3 ppm): This is indicative of a trans X-Dfp amide bond. In this conformation, the proline ring is often disordered, undergoing rapid interconversion between the exo and endo puckers, which leads to an averaging of the chemical shifts of the two fluorine atoms.[1][3]

  • Large ΔδFF (typically 5–12 ppm): This is characteristic of a cis X-Dfp amide bond. The steric constraints of the cis conformation favor a specific ring pucker (endo), leading to a significant difference in the magnetic environments of the two fluorine atoms.[1][3]

Furthermore, the individual chemical shifts of the two fluorines can provide information about the preferred ring pucker. Generally, the fluorine atom in a pseudo-axial position is shifted downfield, while the one in a pseudo-equatorial position is shifted upfield.[1][3]

G Relationship between Proline Conformation and 19F NMR Signal cluster_0 Peptide Bond Conformation cluster_1 Proline Ring Pucker cluster_2 19F NMR Spectrum Trans Isomer Trans Isomer Disordered Pucker (Exo/Endo) Disordered Pucker (Exo/Endo) Trans Isomer->Disordered Pucker (Exo/Endo) leads to Cis Isomer Cis Isomer Ordered Pucker (Endo favored) Ordered Pucker (Endo favored) Cis Isomer->Ordered Pucker (Endo favored) leads to Small ΔδFF (0-3 ppm) Small ΔδFF (0-3 ppm) Disordered Pucker (Exo/Endo)->Small ΔδFF (0-3 ppm) results in Large ΔδFF (5-12 ppm) Large ΔδFF (5-12 ppm) Ordered Pucker (Endo favored)->Large ΔδFF (5-12 ppm) results in

Proline conformation and its 19F NMR signature.

Applications

The use of Dfp as a ¹⁹F NMR probe has found applications in various areas of peptide and protein research:

  • Quantification of cis/trans Isomer Ratios: The well-resolved signals for the cis and trans isomers allow for accurate quantification of their populations in different peptide sequences and under various conditions (e.g., changes in solvent, temperature, or pH).[1]

  • Studying Intrinsically Disordered Proteins (IDPs): Dfp has been successfully used to probe the local conformational preferences in peptides derived from IDPs, such as the tau protein, which is implicated in Alzheimer's disease. These studies have revealed how modifications like phosphorylation or mutations can influence the cis/trans equilibrium.[3][4]

  • Investigating Secondary Structure: The Dfp probe has been employed to study the conformational ensemble of the polyproline II (PPII) helix, a common secondary structure element.[1][2]

  • Drug Discovery: By monitoring the ¹⁹F NMR spectrum of a Dfp-containing peptide upon binding to a target protein, researchers can gain insights into the conformational changes that occur during molecular recognition.

Data Presentation

The following tables summarize representative quantitative ¹⁹F NMR data for peptides containing 4,4-difluoro-L-proline.

Table 1: ¹⁹F NMR Chemical Shift Differences (ΔδFF) for cis and trans Isomers of Model Peptides.

Peptide SequenceIsomerΔδFF (ppm)Reference
Ac-Dfp-OMetrans~0-3[1]
cis~9.5-20[1]
Piv-Dfp-OMetrans~0-3[1]
cis~5-12[1]
Ac-TYDfpN-NH₂trans~0-3[1]
cis~4.6-7.5[1]

Table 2: Quantitative ¹⁹F NMR Data for a Tau-derived Peptide.

PeptideConditionIsomerPopulation (%)ΔδFF (ppm)Reference
Ac-³⁹⁶VQIINK(Dfp)LDLSNVQSKC⁴¹⁰-NH₂Standardtrans~85~2.5[3]
cis~15~10[3]
pS⁴⁰⁴trans~75~2.5[3]
cis~25~10[3]
R⁴⁰⁶W mutanttrans~70~2.5[3]
cis~30~10[3]

Experimental Protocols

A general workflow for utilizing Dfp-containing peptides in ¹⁹F NMR studies involves peptide synthesis, sample preparation, NMR data acquisition, and data processing.

G Start Start Synthesize Fmoc-Dfp-OH Synthesize Fmoc-Dfp-OH Start->Synthesize Fmoc-Dfp-OH Solid-Phase Peptide Synthesis (SPPS) Solid-Phase Peptide Synthesis (SPPS) Synthesize Fmoc-Dfp-OH->Solid-Phase Peptide Synthesis (SPPS) Cleavage and Purification Cleavage and Purification Solid-Phase Peptide Synthesis (SPPS)->Cleavage and Purification Peptide Characterization (MS, HPLC) Peptide Characterization (MS, HPLC) Cleavage and Purification->Peptide Characterization (MS, HPLC) NMR Sample Preparation NMR Sample Preparation Peptide Characterization (MS, HPLC)->NMR Sample Preparation 19F NMR Data Acquisition 19F NMR Data Acquisition NMR Sample Preparation->19F NMR Data Acquisition Data Processing and Analysis Data Processing and Analysis 19F NMR Data Acquisition->Data Processing and Analysis Determine ΔδFF and Isomer Ratios Determine ΔδFF and Isomer Ratios Data Processing and Analysis->Determine ΔδFF and Isomer Ratios End End Determine ΔδFF and Isomer Ratios->End

Experimental workflow for 19F NMR studies.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Dfp-Containing Peptides

This protocol outlines the manual synthesis of a generic peptide on a 0.1 mmol scale using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-4,4-difluoro-L-proline (Fmoc-Dfp-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

  • Ethyl cyanohydroxyiminoacetate (Oxyma) or other coupling additive

  • Dichloromethane (DCM), ACS grade

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-Dfp-OH) and 3-5 equivalents of Oxyma in DMF.

    • Add 3-5 equivalents of DIC to the amino acid solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

  • Washing: Wash the resin with DMF (5-7 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.

Protocol 2: Solution-State ¹⁹F NMR of Dfp-Containing Peptides

Sample Preparation:

  • Peptide Concentration: Prepare peptide samples at a concentration range of 0.1 to 1 mM. Higher concentrations improve the signal-to-noise ratio but may lead to aggregation.

  • Solvent: Dissolve the lyophilized peptide in an appropriate aqueous buffer (e.g., 20 mM phosphate or Tris buffer) at the desired pH.

  • D₂O: Add 5-10% D₂O to the sample for the NMR spectrometer's field-frequency lock.

  • Reference Standard: An external reference standard, such as trifluoroacetic acid (TFA) in a capillary, can be used for accurate chemical shift referencing.

¹⁹F NMR Data Acquisition:

The following are general parameters for acquiring a one-dimensional ¹⁹F NMR spectrum. These may need to be optimized for the specific instrument and sample.

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHz (for ¹H)Higher fields provide better sensitivity and resolution.
Pulse Sequence1D ¹H-decoupled pulse-acquireSimplifies the spectrum by removing ¹H-¹⁹F couplings.
Spectral Width~20-30 ppmTo encompass the expected chemical shift range of Dfp.
Acquisition Time0.5 - 1.0 sTo achieve adequate resolution.
Relaxation Delay1.0 - 5.0 sTo allow for near-complete relaxation of the ¹⁹F nuclei.
Number of Scans128 - 2048 (or more)Dependent on sample concentration and desired signal-to-noise.
Temperature298 K (25 °C)Can be varied to study temperature-dependent conformational changes.

Data Processing and Analysis:

  • Fourier Transformation: Apply an exponential window function with a line broadening of 1-5 Hz to the free induction decay (FID) before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

  • Chemical Shift Referencing: Reference the spectrum to the external standard.

  • Integration: Integrate the peaks corresponding to the cis and trans isomers to determine their relative populations.

  • ΔδFF Calculation: Calculate the chemical shift difference between the two fluorine signals for each isomer.

Conclusion

The use of 4,4-difluoro-L-proline as a ¹⁹F NMR probe offers a powerful and versatile tool for the detailed investigation of peptide and protein conformation. The distinct and easily interpretable signals provide a direct readout of proline cis/trans isomerization and ring pucker, enabling researchers to gain valuable insights into the structural dynamics that govern biological function. The protocols and data presented here provide a solid foundation for the successful application of this technique in a wide range of research and drug development settings.

References

Synthesis of Potent Fibroblast Activation Protein (FAP) Inhibitors Utilizing N-Boc-4,4-difluoro-L-proline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, is a highly specific marker for cancer-associated fibroblasts (CAFs), which are key components of the tumor microenvironment. FAP's enzymatic activity is implicated in tumor growth, invasion, metastasis, and immunosuppression, making it a compelling target for cancer therapy and diagnostic imaging. This document provides detailed application notes and protocols for the synthesis of potent FAP inhibitors using N-Boc-4,4-difluoro-L-proline, a critical building block for enhancing inhibitor potency and selectivity.

The incorporation of a 4,4-difluorinated proline moiety into the inhibitor scaffold has been shown to improve binding affinity and metabolic stability. The general structure of these inhibitors often features a recognition element, such as a quinolinoyl group, coupled to a glycyl-difluoroproline core. This design allows for specific interaction with the active site of FAP.

Data Presentation

The following tables summarize the inhibitory activity of representative FAP inhibitors, including those with a difluorinated proline scaffold and related structures. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

Table 1: Inhibitory Activity of FAP Inhibitors

Compound/InhibitorScaffoldIC50 (nM) for FAPKi (nM) for FAPSelectivity NotesReference
UAMC1110(4-Quinolinoyl)glycyl-2-cyanopyrrolidine3.2-Highly selective over related peptidases.[1]
FAPI-04DOTA-conjugated (4-Quinolinoyl)glycyl-2-cyanopyrrolidine32-Used in PET imaging.[2]
N-(4-quinolinoyl)-Gly-boroPro(4-Quinolinoyl)glycyl-boroProline3.7 ± 0.2-High affinity due to boronic acid warhead.[3]
N-(4-quinolinoyl)-D-Ala-boroPro(4-quinolinoyl)-D-Ala-boroProline6.4 ± 1.4-Demonstrates tolerance for D-alanine at P2.[3]
N-acetyl-Gly-boroProN-acetyl-glycyl-boroProline-23Modest potency.[3]
N-acetyl-D-Ala-boroProN-acetyl-D-Ala-boroProline2900 ± 600350Low potency.[3]
N-(pyridine-4-carbonyl)-Gly-boroPro(Pyridine-4-carbonyl)-glycyl-boroProline0.47-High binding affinity.[4]
N-(pyridine-4-carbonyl)-D-Ala-boroPro(Pyridine-4-carbonyl)-D-Ala-boroProline36 ± 4.8-Potent inhibitor.[4]

IC50 (Half maximal inhibitory concentration) and Ki (Inhibition constant) values are key indicators of inhibitor potency. Lower values indicate higher potency.

Experimental Protocols

Protocol 1: General Synthesis of a FAP Inhibitor using this compound

This protocol describes a representative synthesis of a FAP inhibitor based on the (4-quinolinoyl)glycyl-4,4-difluoro-L-prolinamide scaffold. This multi-step synthesis involves peptide couplings and subsequent modifications.

Step 1: Amidation of this compound

  • Activation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add a coupling reagent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: To the activated mixture, add a solution of the desired amine (e.g., ammonia in methanol or an ammonium salt with additional base) (1.2 eq). Stir the reaction at room temperature overnight.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-Boc-4,4-difluoro-L-prolinamide by silica gel column chromatography.

Step 2: Boc-Deprotection

  • Dissolve the purified N-Boc-4,4-difluoro-L-prolinamide in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

  • Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure. The resulting trifluoroacetate salt of 4,4-difluoro-L-prolinamide is typically used in the next step without further purification.

Step 3: Coupling with N-Boc-glycine

  • Activation: In a separate flask, dissolve N-Boc-glycine (1.0 eq) in anhydrous DCM. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15-30 minutes.

  • Coupling: Add the 4,4-difluoro-L-prolinamide trifluoroacetate salt (1.0 eq) and additional DIPEA (1.1 eq) to the activated N-Boc-glycine mixture. Stir at room temperature overnight.

  • Work-up and Purification: Follow the work-up and purification procedures as described in Step 1.

Step 4: Second Boc-Deprotection

  • Perform the Boc-deprotection of the resulting dipeptide as described in Step 2 to yield glycyl-4,4-difluoro-L-prolinamide.

Step 5: Final Coupling with Quinoline-4-carboxylic acid

  • Activation: Activate quinoline-4-carboxylic acid (1.0 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM.

  • Coupling: Add the glycyl-4,4-difluoro-L-prolinamide (1.0 eq) and additional DIPEA (1.1 eq) to the activated quinoline derivative. Stir at room temperature overnight.

  • Work-up and Purification: Follow the work-up and purification procedures as described in Step 1 to obtain the final FAP inhibitor.

Protocol 2: FAP Enzyme Inhibition Assay

This protocol outlines a typical procedure to determine the inhibitory activity (IC50) of a synthesized compound against FAP.

  • Reagents and Materials:

    • Recombinant human FAP enzyme.

    • Fluorogenic FAP substrate (e.g., Ala-Pro-AFC).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% BSA).

    • Test compound (FAP inhibitor) dissolved in DMSO.

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • In a 96-well plate, add a fixed concentration of recombinant human FAP to each well.

    • Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) over a set period (e.g., 30-60 minutes) in kinetic mode.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

FAP Signaling in the Tumor Microenvironment

Fibroblast Activation Protein on the surface of Cancer-Associated Fibroblasts (CAFs) plays a crucial role in remodeling the tumor microenvironment and promoting an immunosuppressive landscape. The following diagram illustrates key signaling pathways initiated by FAP.

FAP_Signaling_Pathway cluster_CAF Within CAF FAP FAP STAT3 STAT3 FAP->STAT3 Activates FN1 Fibronectin 1 (FN1) FAP->FN1 Induces Secretion CAFs Cancer-Associated Fibroblast (CAF) CCL2 CCL2 STAT3->CCL2 Induces Secretion MDSC Myeloid-Derived Suppressor Cells (MDSCs) CCL2->MDSC Recruits T_Cell T-Cell MDSC->T_Cell Suppresses Immunosuppression Immunosuppression Integrin Integrin α5β1 FN1->Integrin Binds to FAK_AKT_STAT3 FAK-AKT-STAT3 Signaling Integrin->FAK_AKT_STAT3 Activates Macrophage Macrophage M2_Polarization M2-like Polarization (Immunosuppressive) FAK_AKT_STAT3->M2_Polarization Drives M2_Polarization->Immunosuppression

Caption: FAP signaling in CAFs promotes immunosuppression.

This diagram illustrates that FAP activation on CAFs can lead to STAT3-mediated secretion of CCL2, which recruits immunosuppressive myeloid-derived suppressor cells (MDSCs).[5] Additionally, FAP can induce the secretion of fibronectin 1 (FN1), which binds to integrin α5β1 on macrophages, triggering FAK-AKT-STAT3 signaling and driving their polarization to an M2-like immunosuppressive phenotype.[6]

Experimental Workflow: FAP Inhibitor Synthesis

The following diagram outlines the general workflow for the synthesis of a FAP inhibitor using this compound as a starting material.

FAP_Inhibitor_Synthesis_Workflow start This compound step1 Amidation start->step1 intermediate1 N-Boc-4,4-difluoro-L-prolinamide step1->intermediate1 step2 Boc-Deprotection (TFA/DCM) intermediate1->step2 intermediate2 4,4-difluoro-L-prolinamide step2->intermediate2 step3 Peptide Coupling (N-Boc-glycine, HATU) intermediate2->step3 intermediate3 N-Boc-glycyl-4,4-difluoro- L-prolinamide step3->intermediate3 step4 Boc-Deprotection (TFA/DCM) intermediate3->step4 intermediate4 Glycyl-4,4-difluoro- L-prolinamide step4->intermediate4 step5 Final Coupling (Quinoline-4-carboxylic acid, HATU) intermediate4->step5 final_product Final FAP Inhibitor step5->final_product

Caption: General workflow for FAP inhibitor synthesis.

This workflow provides a high-level overview of the key chemical transformations involved in constructing the target FAP inhibitor from the this compound starting material. Each step involves specific reagents and conditions as detailed in the experimental protocols.

References

Application Notes and Protocols for the Deprotection of N-BOC-4,4-difluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-BOC-4,4-difluoro-L-proline is a valuable synthetic building block used in the development of peptides and peptidomimetics with unique structural and functional properties. The gem-difluoro substitution on the proline ring can significantly influence the puckering of the ring, peptide bond conformation, and metabolic stability, making it a desirable modification in medicinal chemistry.[1][2][3] The tert-butyloxycarbonyl (BOC) group is a widely employed protecting group for the amine functionality due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[4]

This document provides detailed protocols for the acidic deprotection of this compound, a critical step for its subsequent use in synthesis. We will cover the most common and effective methods, present quantitative data for comparison, and discuss potential challenges.

Mechanism of Acid-Catalyzed BOC Deprotection

The deprotection of the N-BOC group is an acid-catalyzed elimination reaction. The process begins with the protonation of the carbonyl oxygen of the carbamate by a strong acid. This protonation weakens the C-O bond, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine (in its protonated form) and carbon dioxide. The tert-butyl cation is typically quenched by forming isobutylene.[4]

Deprotection_Mechanism cluster_start Step 1: Protonation cluster_cleavage Step 2: Cleavage cluster_final Step 3: Final Products Start This compound Protonated Protonated Carbamate Start->Protonated + H⁺ (Acid) Carbamic_Acid Unstable Carbamic Acid Protonated->Carbamic_Acid Cleavage tButyl_Cation tert-Butyl Cation Final_Amine 4,4-difluoro-L-proline (Ammonium Salt) Carbamic_Acid->Final_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tButyl_Cation->Isobutylene - H⁺

Figure 1. Acid-catalyzed N-BOC deprotection mechanism.

Quantitative Data Summary

The choice of acidic reagent and solvent system can affect reaction parameters such as time, temperature, and overall yield. The following table summarizes common conditions for N-BOC deprotection applicable to this compound.

Reagent SystemSolventTemperatureTimeTypical YieldNotes
20-50% TFADichloromethane (DCM)0 °C to RT1 - 3 hours>90%Standard, effective method. TFA is corrosive and can sometimes lead to N-formylation side products with proline derivatives.[4][5][6]
4M HCl1,4-DioxaneRoom Temp0.5 - 2 hoursHigh (>90%)Clean and efficient. The product is isolated as the hydrochloride salt, which is often advantageous for storage and subsequent steps.[4][7]
Conc. HClMethanol / DCM50 - 55 °C~5 hours82-83%A reliable alternative to TFA that avoids N-formylation side reactions.[5]
p-TsOH / Choline ChlorideDeep Eutectic SolventRoom Temp10 - 30 min63-98%A "green chemistry" approach with short reaction times.[4][8]
Oxalyl Chloride (3 eq)MethanolRoom Temp1 - 4 hoursup to 90%Mild method suitable for substrates with other acid-labile groups.[4][9]

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Trifluoroacetic acid (TFA) and concentrated HCl are highly corrosive.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally rapid method for BOC deprotection.[4][6]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask.

  • Addition of Acid: Cool the solution to 0 °C using an ice bath. While stirring, slowly add TFA to the solution. A common final concentration is 20-50% TFA in DCM (v/v).

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 1-3 hours).

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA. b. Carefully neutralize the residue by slowly adding a saturated NaHCO₃ solution until CO₂ evolution ceases (pH ≈ 8). c. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the deprotected 4,4-difluoro-L-proline.

Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is highly efficient and yields the product as its hydrochloride salt, which can be beneficial for stability and purity.[4][7]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether (for precipitation)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve this compound in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Addition of Acid: To the stirred solution at room temperature, add the 4M HCl solution in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours, frequently indicated by the precipitation of the hydrochloride salt. Monitor for completion via TLC or LC-MS.

  • Work-up: a. Upon completion, remove the solvent and excess HCl under reduced pressure. b. To facilitate precipitation, the residue can be triturated with diethyl ether. c. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 4,4-difluoro-L-proline hydrochloride.

Workflow Dissolve 1. Dissolve Substrate (this compound in Solvent) Cool 2. Cool to 0°C (Optional, for TFA method) Dissolve->Cool Add_Acid 3. Add Acid (e.g., TFA or HCl/Dioxane) Cool->Add_Acid Stir 4. Stir & Monitor (TLC or LC-MS) Add_Acid->Stir Evaporate 5. Evaporate Solvent & Excess Acid Stir->Evaporate Workup Work-up Type? Evaporate->Workup Neutralize 6a. Neutralize (NaHCO₃) & Extract Workup->Neutralize Free Amine Precipitate 6b. Precipitate with Ether & Filter Workup->Precipitate HCl Salt Dry 7. Dry & Concentrate Neutralize->Dry Product Final Product Precipitate->Product Dry->Product

Figure 2. General experimental workflow for N-BOC deprotection.

Troubleshooting and Side Reactions

  • Incomplete Deprotection: If the reaction does not go to completion, potential causes include insufficient acid, low temperature, or short reaction time. Consider increasing the reaction time or the equivalents of acid.[4]

  • Side Reactions: The primary concern during BOC deprotection is the reactive tert-butyl cation, which can alkylate nucleophilic residues. For a simple amino acid like 4,4-difluoro-L-proline, this is less of an issue.

  • N-Formylation: When using TFA, a side reaction can lead to the formation of an N-formyl derivative of the proline, which complicates purification.[5] If this is observed, switching to an HCl-based method is highly recommended.[5]

  • Esterification: If using HCl in methanol at elevated temperatures for extended periods, esterification of the carboxylic acid can occur. Monitor reaction conditions carefully if the free acid is the desired product.

References

Applications of N-BOC-4,4-difluoro-L-proline in Protein Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-BOC-4,4-difluoro-L-proline is a fluorinated derivative of the amino acid L-proline, where the two hydrogen atoms at the C4 position of the pyrrolidine ring are replaced by fluorine atoms. The tert-butyloxycarbonyl (BOC) protecting group on the nitrogen atom makes it a key building block in solid-phase peptide synthesis (SPPS). The introduction of the gem-difluoro group imparts unique stereoelectronic properties that have significant implications for protein structure, stability, and function. This document provides detailed application notes and experimental protocols for the use of this compound in protein engineering and drug development.

Key Applications in Protein Engineering

The incorporation of 4,4-difluoro-L-proline (Dfp) into peptides and proteins offers several advantages:

  • Enhanced Protein Stability: The strong electron-withdrawing nature of the fluorine atoms can influence the puckering of the proline ring and the conformational preference of the preceding peptide bond, often leading to increased thermodynamic stability of the protein.

  • Modulation of Protein Folding: Proline isomerization is frequently a rate-limiting step in protein folding. The gem-difluoro substitution can accelerate cis/trans isomerization of the peptidyl-prolyl bond by reducing the double-bond character of the amide bond, thereby potentially accelerating protein folding.

  • ¹⁹F NMR Probe for Structural Biology: The presence of two fluorine atoms provides a sensitive ¹⁹F NMR reporter. The chemical shift difference between the two diastereotopic fluorine atoms is highly sensitive to the local conformational environment, particularly the cis or trans state of the X-Dfp amide bond and the ring pucker. This makes it a powerful tool for studying protein conformation and dynamics.

  • Drug Design and Development: Fluorination is a common strategy in medicinal chemistry to improve the metabolic stability and binding affinity of drug candidates. Incorporating Dfp into peptide-based therapeutics can enhance their pharmacological properties.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of incorporating fluorinated prolines into proteins.

Table 1: Effect of Fluorinated Proline Analogs on Protein Thermodynamic Stability

ProteinProline AnalogChange in Melting Temperature (ΔTm)Change in Free Energy of Unfolding (ΔΔG)Reference
Ubiquitin(4R)-Fluoroproline+7 °C-4.71 kJ·mol⁻¹
Thioredoxin (Trx1P)4,4-DifluoroprolineNo significant changeNot reported

Table 2: Effect of Fluorinated Proline Analogs on Protein Folding Kinetics

ProteinProline AnalogEffect on Folding RateQuantitative ChangeReference
Ubiquitin(4R)-FluoroprolineSlightly faster refolding, 2.6-fold slower unfolding-
Thioredoxin (Trx1P)4,4-DifluoroprolineNo effect on the refolding rate-
Thioredoxin (Trx1P)(4S)-Fluoroproline9-fold acceleration of the Itrans to Ncis reaction-
Model Peptides4,4-DifluoroprolineAccelerates cis-to-trans and trans-to-cis rotationFastest among Pro, (4S)-Flp, and (4R)-Flp

Table 3: ¹⁹F NMR Chemical Shift Differences (ΔδFF) for 4,4-Difluoroproline in Different Conformations

Peptide/Protein ContextAmide Bond Conformation¹⁹F Chemical Shift Difference (ΔδFF)Reference
Model compounds and disordered peptidestrans0–3 ppm
Model compounds and disordered peptidescis5–12 ppm

Experimental Protocols

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy. For the purpose of this protocol, we will assume the synthesis is performed on a Rink Amide resin for a C-terminal amide.

Materials:

  • Rink Amide resin

  • This compound

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

  • SPPS reaction vessel

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh deprotection solution and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard Fmoc-amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), recouple.

    • Drain and wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Incorporation of this compound:

    • Note: Since the proline derivative is BOC-protected, it will be the final amino acid added to the N-terminus in this example, or the peptide will be cleaved after its addition if it's internal. If the synthesis is to be continued after its addition, a different protection strategy would be needed.

    • Perform the final Fmoc deprotection as described in step 2.

    • In a separate vial, dissolve this compound (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 2-4 hours. Due to the secondary amine nature of proline, coupling can be slower.

    • Monitor the coupling using a test for secondary amines (e.g., Chloranil test).

    • Drain and wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Final Deprotection and Cleavage:

    • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each amino acid) cluster_final_steps Final Steps Resin Start with solid support (e.g., Rink Amide Resin) Swell Swell resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (AA, HBTU, HOBt, DIPEA in DMF) Wash1->Coupling Monitor Monitor Coupling (e.g., Kaiser Test) Coupling->Monitor Wash2 Wash (DMF, DCM) Wash2->Deprotection Next amino acid Cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Wash2->Cleavage Final amino acid Monitor->Coupling Failure (Recouple) Monitor->Wash2 Success Precipitation Precipitate Peptide (Cold diethyl ether) Cleavage->Precipitation Purification Purify Peptide (RP-HPLC) Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Global Incorporation of 4,4-difluoro-L-proline into Recombinant Proteins in E. coli

This protocol describes the residue-specific global replacement of proline with 4,4-difluoro-L-proline using a proline-auxotrophic E. coli strain.

Materials:

  • E. coli proline auxotrophic strain (e.g., CAG18515).

  • Expression plasmid containing the gene of interest under an inducible promoter (e.g., T5 or T7).

  • M9 minimal medium supplemented with all 20 canonical amino acids.

  • M9 minimal medium lacking L-proline.

  • 4,4-difluoro-L-proline.

  • Inducer (e.g., IPTG for lac-based promoters).

  • Antibiotics corresponding to the plasmid resistance marker.

  • Sterile flasks, centrifuge, and cell lysis reagents.

Methodology:

  • Transformation: Transform the proline auxotrophic E. coli strain with the expression plasmid. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10-20 mL of M9 minimal medium supplemented with all 20 amino acids (including L-proline) and the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture Growth:

    • Inoculate 1 L of M9 minimal medium (supplemented with all 20 amino acids) with the overnight culture to an initial OD₆₀₀ of ~0.05.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.8-1.0 (mid- to late-log phase).

  • Medium Exchange (Proline Depletion):

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

    • Gently wash the cell pellet twice with pre-warmed, sterile M9 minimal medium lacking L-proline to remove any residual proline.

    • Resuspend the cell pellet in 1 L of pre-warmed M9 minimal medium lacking L-proline but supplemented with the other 19 amino acids and 4,4-difluoro-L-proline (e.g., at a final concentration of 1 mM).

  • Induction of Protein Expression:

    • Incubate the culture for 30-60 minutes at 37°C with shaking to allow the cells to adapt.

    • Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.5-1 mM).

    • Continue to incubate the culture for 3-5 hours at 30°C or overnight at 18-20°C (optimized for protein solubility).

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme, DNase, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to separate the soluble and insoluble fractions.

  • Protein Purification: Purify the recombinant protein from the soluble fraction using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

  • Verification of Incorporation: Confirm the incorporation of 4,4-difluoro-L-proline by mass spectrometry.

Recombinant_Expression_Workflow cluster_prep Preparation cluster_growth_induction Growth and Induction cluster_downstream Downstream Processing Transform Transform proline auxotrophic E. coli with expression plasmid Starter Grow overnight starter culture in complete M9 medium Transform->Starter MainCulture Grow main culture in complete M9 medium Starter->MainCulture Harvest1 Harvest cells (centrifugation) MainCulture->Harvest1 Wash Wash cells with proline-free M9 medium Harvest1->Wash Resuspend Resuspend in proline-free M9 + 4,4-difluoro-L-proline Wash->Resuspend Induce Induce protein expression (e.g., with IPTG) Resuspend->Induce Harvest2 Harvest cells Induce->Harvest2 Lysis Cell Lysis Harvest2->Lysis Purification Protein Purification (e.g., Chromatography) Lysis->Purification Verification Verify Incorporation (Mass Spectrometry) Purification->Verification

Caption: Workflow for recombinant protein expression with 4,4-difluoro-L-proline.

Protocol 3: ¹⁹F NMR Analysis of a Protein Containing 4,4-difluoro-L-proline

This protocol provides a general framework for acquiring and analyzing ¹⁹F NMR spectra of a protein labeled with 4,4-difluoro-L-proline.

Materials:

  • Purified protein containing 4,4-difluoro-L-proline (typically > 0.1 mM).

  • NMR buffer (e.g., phosphate or Tris buffer, pH adjusted, containing 5-10% D₂O for lock).

  • NMR spectrometer equipped with a fluorine probe.

  • NMR data processing software.

Methodology:

  • Sample Preparation:

    • Buffer exchange the purified protein into the desired NMR buffer.

    • Concentrate the protein to the desired concentration (higher concentration improves signal-to-noise).

    • Add D₂O to the sample for the spectrometer lock.

    • Transfer the sample to an NMR tube.

  • Spectrometer Setup:

    • Tune and match the ¹⁹F channel of the probe.

    • Lock the spectrometer on the D₂O signal.

    • Shim the magnetic field to achieve good homogeneity.

  • Data Acquisition (1D ¹⁹F NMR):

    • Set the spectral width to cover the expected range of ¹⁹F chemical shifts for Dfp.

    • Set the transmitter offset to the center of the expected spectral region.

    • Use a simple pulse-acquire sequence. A 90° pulse is typically used.

    • To suppress broad background signals from the probe, a relaxation-edited or CPMG-based pulse sequence can be employed.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This will depend on the protein concentration and the natural abundance of ¹⁹F (100%).

  • Data Processing:

    • Apply a window function (e.g., exponential) to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase the spectrum.

    • Reference the spectrum. Trifluoroacetic acid (TFA) is a common external reference.

  • Data Analysis:

    • Integrate the peaks corresponding to the two diastereotopic fluorine atoms of each Dfp residue.

    • Measure the chemical shifts (δ) of the fluorine signals.

    • Calculate the chemical shift difference (ΔδFF) for each Dfp residue.

    • Relate the ΔδFF to the cis/trans conformation of the preceding peptide bond (small ΔδFF for trans, large ΔδFF for cis).

    • Analyze line widths to gain insights into protein dynamics.

Conformational_Effects cluster_trans trans-X-Dfp Amide Bond cluster_cis cis-X-Dfp Amide Bond cluster_probe 19F NMR Probe Trans trans-Prolyl Amide Exo/Endo ring pucker in equilibrium Small ΔδFF (0-3 ppm) Cis cis-Prolyl Amide Strongly favors Endo ring pucker Large ΔδFF (5-12 ppm) Probe 4,4-Difluoroproline Diastereotopic Fluorines Probe->Trans Incorporated in peptide Probe->Cis Incorporated in peptide

Caption: Conformational effects of 4,4-difluoroproline on ¹⁹F NMR spectra.

Application Notes and Protocols for N-BOC-4,4-difluoro-L-proline in Protein Folding and Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-BOC-4,4-difluoro-L-proline is a valuable synthetic amino acid analog used to probe and modulate the structure, stability, and folding of peptides and proteins. The gem-difluorination at the C4 position of the proline ring introduces unique stereoelectronic effects without significant steric bulk, influencing the pyrrolidine ring pucker and the cis-trans isomerization of the peptidyl-prolyl bond. These modifications provide a powerful tool for investigating protein folding pathways, enhancing thermal and chemical stability, and serving as a sensitive reporter for ¹⁹F NMR studies.[1][2][3] This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptides and for the subsequent biophysical characterization of the modified proteins.

Key Applications

  • Probing Proline Conformation: 4,4-Difluoroproline (Dfp) serves as a sensitive ¹⁹F NMR probe to investigate proline ring pucker and cis-trans isomerization, which are critical for protein folding and function.[1][3][4]

  • Enhancing Protein Stability: The incorporation of fluorinated prolines can enhance the thermal and chemical stability of proteins by pre-organizing the desired backbone conformation.[1][5]

  • Modulating Protein Folding Kinetics: The electron-withdrawing fluorine atoms can influence the rate of prolyl cis-trans isomerization, a rate-limiting step in the folding of many proteins.[2][6][7]

  • Structural Biology: The unique conformational effects of Dfp can be exploited in protein engineering and for crystallographic studies to favor specific conformations.

Data Presentation: Impact of Fluorinated Prolines on Protein Stability

The following tables summarize quantitative data from studies on proteins where proline residues were substituted with 4,4-difluoroproline or its monofluorinated analogs.

Table 1: Effect of 4,4-Difluoroproline on the Thermodynamic Stability of Thioredoxin Variants [6]

Protein VariantRedox StateΔG⁰ (kJ/mol)ΔΔG⁰ vs. Trx1P (kJ/mol)
Trx1POxidized-38.0 ± 1.3-
Reduced-29.2 ± 1.7-
Trx1DfpOxidized-29.1 ± 1.2+8.9
Reduced-25.5 ± 0.9+3.7

Data obtained from guanidinium chloride-induced denaturation at pH 7.0, 25 °C.

Table 2: Thermal and Chemical Stability of Wild-Type and (4R)-FPro-Ubiquitin [1]

ProteinParameterpH 2.0pH 3.0pH 4.0pH 5.0
Wild-Type Ubiquitin Tₘ (°C)55.465.272.376.1
ΔGun (kJ·mol⁻¹)-26.16---33.9 ± 3.9
Cₘ (M GdmCl)3.33--4.09
(4R)-FPro-Ubiquitin Tₘ (°C)62.472.179.283.0
ΔGun (kJ·mol⁻¹)-30.87---37.3 ± 4.6
Cₘ (M GdmCl)3.78--4.49

Tₘ values were determined by thermal denaturation monitored by CD. ΔGun and Cₘ values were determined by guanidinium chloride-induced denaturation.

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via Boc-SPPS

This protocol outlines the manual solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry to incorporate this compound into a peptide sequence.

Materials:

  • This compound

  • Boc-protected amino acids

  • Merrifield or MBHA resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Cleavage cocktail (e.g., HF or TFMSA with scavengers)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Agitate with fresh 50% TFA in DCM for 15-25 minutes.[8]

    • Wash the resin with DCM and then DMF.

  • Neutralization:

    • Wash the resin with DMF.

    • Treat the resin with 10% DIEA in DMF for 2 minutes, and repeat once.[8]

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vessel, dissolve this compound (2-4 equivalents) and a coupling agent like HBTU (0.95 equivalents to the amino acid) in DMF.

    • Add DIEA (2 equivalents to the amino acid) to activate.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor coupling completion (e.g., using a Kaiser test for primary amines, or specific tests for secondary amines like proline).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • After synthesis completion, wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a strong acid cleavage cocktail (e.g., HF or TFMSA with scavengers like anisole) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide with cold diethyl ether.

    • Collect the peptide by filtration or centrifugation.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM/DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DMF) Wash2 Wash (DMF) Neutralization->Wash2 Coupling Amino Acid Coupling (N-BOC-Dfp-OH, HBTU, DIEA) Wash3 Wash (DMF) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Repeat Cycle FinalCleavage Final Cleavage & Deprotection (HF) Wash3->FinalCleavage Final Step Purification Purification (RP-HPLC) FinalCleavage->Purification

Boc-SPPS Workflow for Peptide Synthesis.
Protocol 2: Thermal Denaturation of a Protein Containing 4,4-Difluoroproline Monitored by Circular Dichroism

This protocol describes how to determine the melting temperature (Tₘ) of a protein containing 4,4-difluoroproline using circular dichroism (CD) spectroscopy.

Materials:

  • Purified protein containing 4,4-difluoroproline

  • CD-compatible buffer (e.g., phosphate buffer, avoid Tris as its pH is temperature-dependent)[9]

  • Circular dichroism spectropolarimeter with a Peltier temperature controller

  • Quartz CD cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation:

    • Prepare a protein solution of 2-50 µM in a suitable buffer. A typical concentration is around 8-15 µM.[1][10]

    • Ensure the sample is free of aggregates by centrifugation or filtration.

    • Prepare a buffer blank.

  • Instrument Setup:

    • Turn on the CD instrument and purge with nitrogen gas for at least 20 minutes.

    • Set up the Peltier temperature controller.

  • Data Collection:

    • Record a baseline spectrum of the buffer in the cuvette across the desired temperature range.

    • Record the CD spectrum of the protein sample at an initial temperature (e.g., 10-25 °C) from 190 to 260 nm to confirm the protein is folded.

    • Set the instrument to monitor the CD signal at a single wavelength where the largest change upon unfolding is observed (typically 222 nm for α-helical proteins).[9][10]

    • Set the temperature program:

      • Temperature range: e.g., 10 °C to 90 °C.

      • Heating rate: 1-2 °C/min.[9][10]

      • Equilibration time at each temperature step: 30 seconds.[10]

      • Data pitch: 1 °C.

  • Data Analysis:

    • Subtract the buffer baseline from the protein denaturation curve.

    • Plot the molar ellipticity at the chosen wavelength as a function of temperature. The resulting curve should be sigmoidal.

    • Fit the data to a two-state unfolding model to determine the melting temperature (Tₘ), which is the midpoint of the transition.[10]

ThermalDenaturation_Workflow SamplePrep Sample Preparation (Protein in CD Buffer, 2-50 µM) InstrumentSetup Instrument Setup (CD Spectropolarimeter, Peltier) SamplePrep->InstrumentSetup Baseline Baseline Measurement (Buffer only) InstrumentSetup->Baseline DataCollection Data Collection (Monitor CD at 222 nm vs. Temp) Baseline->DataCollection DataAnalysis Data Analysis (Fit to two-state model) DataCollection->DataAnalysis Tm Determine Tₘ DataAnalysis->Tm

Workflow for Thermal Denaturation using CD.
Protocol 3: Chemical Denaturation of a Protein Containing 4,4-Difluoroproline

This protocol details the determination of the Gibbs free energy of unfolding (ΔG⁰) by monitoring changes in protein structure upon titration with a chemical denaturant like guanidinium chloride (GdmCl) or urea.

Materials:

  • Purified protein containing 4,4-difluoroproline

  • Buffer (e.g., MOPS, phosphate)

  • High-purity guanidinium chloride or urea

  • Spectrofluorometer or CD spectropolarimeter

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of the denaturant (e.g., 8 M GdmCl or 10 M urea) in the desired buffer.

    • Prepare a concentrated stock solution of the protein.

  • Sample Preparation:

    • Prepare a series of samples with a constant protein concentration and varying concentrations of the denaturant.

    • Allow the samples to equilibrate for a sufficient time (e.g., 2-12 hours) at a constant temperature (e.g., 25 °C).[1][6]

  • Data Collection:

    • Fluorescence Spectroscopy: If the protein contains tryptophan or tyrosine residues, monitor the change in fluorescence emission intensity or wavelength maximum upon excitation at ~280 nm or ~295 nm.

    • CD Spectroscopy: Monitor the change in molar ellipticity at a specific wavelength (e.g., 220 nm) as a function of denaturant concentration.[6]

  • Data Analysis:

    • Plot the spectroscopic signal against the denaturant concentration.

    • Fit the data to a two-state unfolding model to determine the midpoint of the denaturation transition (Cₘ) and the m-value (the dependence of ΔG on denaturant concentration).[7]

    • Calculate the Gibbs free energy of unfolding in the absence of denaturant (ΔG⁰) using the linear extrapolation method: ΔG = -m[Denaturant] + ΔG⁰, where at the Cₘ, ΔG = 0, so ΔG⁰ = m * Cₘ.

ChemicalDenaturation_Workflow StockPrep Prepare Stock Solutions (Protein, Denaturant) SampleSeries Prepare Sample Series (Varying Denaturant Concentration) StockPrep->SampleSeries Equilibration Equilibration (2-12 hours at 25°C) SampleSeries->Equilibration Measurement Spectroscopic Measurement (Fluorescence or CD) Equilibration->Measurement DataAnalysis Data Analysis (Fit to two-state model) Measurement->DataAnalysis Thermodynamics Determine ΔG⁰ and Cₘ DataAnalysis->Thermodynamics

Workflow for Chemical Denaturation Studies.

References

Application Notes and Protocols for Peptide Coupling Techniques Compatible with N-Boc-4,4-difluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4,4-difluoro-L-proline is a valuable building block in modern peptide synthesis and drug discovery. The gem-difluoro substitution on the proline ring offers unique conformational constraints and can enhance the metabolic stability and binding affinity of peptides. However, the incorporation of this sterically hindered and electronically modified amino acid presents significant challenges in solid-phase peptide synthesis (SPPS). The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the fluorinated pyrrolidine ring, necessitates the use of highly efficient coupling reagents and optimized protocols to achieve high yields and purity.

These application notes provide a comprehensive overview of suitable peptide coupling techniques for this compound, a comparison of recommended coupling reagents, and detailed experimental protocols for its successful incorporation into peptide chains.

Challenges in Coupling this compound

The primary challenges associated with the peptide coupling of this compound include:

  • Steric Hindrance: The bulky Boc group and the rigid, fluorinated pyrrolidine ring create significant steric hindrance around the carboxylic acid, impeding the approach of the incoming amine.

  • Altered Reactivity: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the carboxyl group.

  • Racemization Potential: While proline itself is less prone to racemization, the use of certain activators, particularly in combination with specific solvents and additives, can lead to epimerization.

To overcome these challenges, the use of potent onium salt-based coupling reagents is highly recommended over standard carbodiimide-based methods.

Data Presentation: Comparison of Recommended Coupling Reagents

While direct quantitative comparative studies for the coupling efficiency of this compound with various reagents are not extensively available in the literature, a qualitative and semi-quantitative comparison can be made based on their general performance with sterically hindered and fluorinated amino acids. The following table summarizes the recommended coupling reagents and their key characteristics.

Coupling ReagentActivation MethodRelative Efficiency for Hindered CouplingsRacemization RiskKey AdvantagesPotential Disadvantages
HATU Forms a highly reactive OAt-active esterVery HighLowFast reaction kinetics, high yields, effective for N-methylated and other hindered residues.Higher cost compared to some other reagents. Can cause side reactions if used in excess.
HBTU/TBTU Forms a highly reactive OBt-active esterHighLow (with HOBt)Well-established, reliable, and effective for many difficult couplings.[1]Can cause guanidinylation of the N-terminus if used in excess.
HCTU Forms a more reactive 6-Cl-OBt active esterVery HighLowReported to be more efficient than HBTU, leading to faster and cleaner reactions.[2][3]Higher cost than HBTU/TBTU.
COMU Forms a highly reactive Oxyma-active esterVery HighVery LowExcellent performance for hindered couplings, often superior to HATU.[4][5][6] Byproducts are water-soluble, simplifying workup.Higher cost.
EDC/HOBt Forms an OBt-active esterModerate to LowHigh (in DMF)Low cost and readily available.Generally not recommended for sterically hindered couplings like this compound due to lower efficiency and increased risk of racemization, particularly in DMF.[7]

Note: The efficiencies and outcomes can be sequence-dependent and require optimization for each specific peptide. For this compound, reagents in the "Very High" efficiency category are strongly recommended.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: General Boc-SPPS Cycle

This protocol outlines the essential steps for one cycle of amino acid addition in Boc-SPPS.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 50% Trifluoroacetic acid (TFA) in DCM (v/v)

  • 10% N,N-Diisopropylethylamine (DIEA) in DMF (v/v)

  • This compound

  • Chosen coupling reagent (e.g., HATU)

  • Chosen base for coupling (e.g., DIEA or 2,4,6-collidine)

  • Solid-phase synthesis reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Boc Deprotection:

    • Drain the DMF.

    • Add the 50% TFA in DCM solution to the resin.

    • Shake for 2 minutes, then drain.

    • Add a fresh portion of 50% TFA in DCM and shake for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then DMF (3x).

  • Neutralization:

    • Add the 10% DIEA in DMF solution to the resin.

    • Shake for 2 minutes, then drain. Repeat once.

    • Wash the resin thoroughly with DMF (5x).

  • Coupling: Proceed with one of the specific coupling protocols below (Protocol 2A, 2B, or 2C).

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. For secondary amines like proline, the isatin test is more reliable. If the test is positive (incomplete coupling), a second coupling (recoupling) should be performed.

Protocol 2A: HATU-Mediated Coupling

Materials:

  • Neutralized peptide-resin

  • This compound (3-4 equivalents relative to resin loading)

  • HATU (3-4 equivalents)

  • DIEA or 2,4,6-collidine (6-8 equivalents)

  • DMF, peptide synthesis grade

Procedure:

  • Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIEA or 2,4,6-collidine and allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Shake the reaction mixture for 1-4 hours at room temperature. For this hindered amino acid, a longer coupling time may be necessary.

  • Monitoring and Washing: Proceed as described in the general protocol.

Protocol 2B: HCTU-Mediated Coupling

Materials:

  • Neutralized peptide-resin

  • This compound (3-4 equivalents)

  • HCTU (3-4 equivalents)

  • DIEA or 2,4,6-collidine (6-8 equivalents)

  • DMF, peptide synthesis grade

Procedure:

  • Pre-activation: In a separate vessel, dissolve this compound and HCTU in DMF. Add DIEA or 2,4,6-collidine and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated solution to the resin.

  • Reaction: Shake for 1-3 hours at room temperature.

  • Monitoring and Washing: Follow the general protocol.

Protocol 2C: COMU-Mediated Coupling

Materials:

  • Neutralized peptide-resin

  • This compound (3-4 equivalents)

  • COMU (3-4 equivalents)

  • DIEA or 2,4,6-collidine (6-8 equivalents)

  • DMF, peptide synthesis grade

Procedure:

  • Pre-activation: Dissolve this compound and COMU in DMF. Add the base and allow to pre-activate for 1-5 minutes.

  • Coupling: Transfer the activated mixture to the resin.

  • Reaction: Agitate for 1-4 hours at room temperature.

  • Monitoring and Washing: Follow the general protocol.

Visualizations

Peptide_Coupling_Workflow Start Start: Swollen Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM & DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling Reaction Wash2->Coupling Preactivation Pre-activation: This compound + Coupling Reagent + Base Preactivation->Coupling Wash3 Wash (DMF & DCM) Coupling->Wash3 Monitoring Monitoring (e.g., Isatin Test) Wash3->Monitoring Recouple Recouple Monitoring->Recouple Positive NextCycle Proceed to Next Cycle Monitoring->NextCycle Negative Recouple->Coupling Signaling_Pathway Onium Salt-Mediated Peptide Coupling AA N-Boc-4,4-difluoro- L-proline (R-COOH) ActiveEster Highly Reactive Active Ester AA->ActiveEster Reagent Onium Salt Reagent (e.g., HATU, HCTU, COMU) Reagent->ActiveEster Base Base (e.g., DIEA) Base->ActiveEster Activation PeptideBond New Peptide Bond Formation ActiveEster->PeptideBond PeptideResin Deprotected Peptide-Resin (H₂N-Peptide) PeptideResin->PeptideBond Nucleophilic Attack CoupledPeptide Coupled Peptide-Resin PeptideBond->CoupledPeptide

References

Application Notes and Protocols: Conformational Control in Peptides Using N-BOC-4,4-difluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline is a unique amino acid that plays a critical role in determining the structure and function of peptides and proteins. The conformational flexibility of the proline ring and the cis-trans isomerization of the Xaa-Pro peptide bond are key factors in protein folding, stability, and molecular recognition events.[1][2][3] N-BOC-4,4-difluoro-L-proline (N-Boc-Dfp) is a synthetic derivative of proline that offers a powerful tool for controlling peptide conformation.[4][5] The geminal fluorine atoms at the C4 position exert significant stereoelectronic effects, influencing the pyrrolidine ring pucker and the cis-trans isomerism of the preceding peptide bond.[2][3][6] Furthermore, the presence of fluorine provides a sensitive 19F NMR probe for detailed conformational analysis.[4][7][8][9]

These application notes provide a comprehensive overview of the use of this compound in peptide chemistry, including its impact on conformation, protocols for its incorporation into peptides, and methods for analyzing the resulting structures.

Data Presentation: Conformational Effects of 4,4-difluoro-L-proline

The incorporation of 4,4-difluoro-L-proline (Dfp) into peptides leads to distinct conformational preferences compared to unsubstituted proline. The following table summarizes key quantitative data from NMR spectroscopic studies.

ParameterProline (Pro)4,4-difluoro-L-proline (Dfp)SignificanceReference
Amide Bond Conformation
trans:cis Ratio (in model peptides)~4:1Favors cis conformation (up to 78% cis)Dfp can be used to stabilize the cis conformation of the Xaa-Pro bond.[4]
19F NMR Chemical Shift Difference (ΔδFF)
trans X-Dfp amide bond0–3 ppmSmall chemical shift difference between the two fluorine atoms.Allows for the identification of the trans isomer.[8][9]
cis X-Dfp amide bond5–12 ppmLarge chemical shift difference between the two fluorine atoms.Provides a clear spectroscopic signature for the cis isomer.[8][9]
Ring Pucker
trans ProlineMixture of Cγ-exo and Cγ-endo puckersDisordered, with a mixture of exo and endo puckers.Dfp in a trans peptide bond does not strongly enforce a single ring pucker.[8][9]
cis ProlinePredominantly Cγ-endo puckerStrongly favors the endo ring pucker.The large ΔδFF in the cis isomer is a direct result of this ordered ring pucker.[8][9]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual solid-phase synthesis of a peptide containing 4,4-difluoro-L-proline using Boc chemistry.

Materials:

  • This compound

  • Boc-protected amino acids

  • Merrifield resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (for Fmoc chemistry comparison)

  • Cleavage cocktail (e.g., HF or a trifluoromethanesulfonic acid-based cocktail)

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard DIC/HOBt activation method in a DMF/DCM mixture.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin thoroughly with DCM.[10]

  • Neutralization: Neutralize the protonated N-terminus with a solution of 10% DIEA in DMF. Wash the resin with DMF.[10]

  • Coupling of this compound:

    • Dissolve this compound and HOBt in DMF.

    • Add DIC to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitoring Coupling: Monitor the completion of the coupling reaction using the Kaiser test.

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.[10]

  • Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., HF). Caution: Handle strong acids with appropriate safety precautions in a well-ventilated fume hood.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

SPPS_Workflow cluster_end Resin Resin Swelling Coupling1 First Amino Acid Coupling Resin->Coupling1 Deprotection Boc Deprotection (TFA) Coupling1->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling_Dfp Coupling of N-BOC-Dfp Neutralization->Coupling_Dfp Kaiser_Test Kaiser Test Coupling_Dfp->Kaiser_Test Kaiser_Test->Deprotection If complete Chain_Elongation Repeat for Subsequent Amino Acids Kaiser_Test->Chain_Elongation If incomplete, recouple Chain_Elongation->Deprotection Cleavage Cleavage and Deprotection Chain_Elongation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec / HPLC Purification->Characterization

Boc-SPPS workflow for peptide synthesis.
Protocol 2: Conformational Analysis by 19F NMR Spectroscopy

This protocol describes the use of 19F NMR to analyze the conformation of a peptide containing 4,4-difluoro-L-proline.

Materials:

  • Purified peptide containing Dfp

  • NMR buffer (e.g., phosphate buffer in D2O, pH adjusted)

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the NMR buffer to a final concentration of 1-5 mM.

  • NMR Acquisition:

    • Acquire a one-dimensional 19F NMR spectrum.

    • Use a spectral width appropriate for fluorinated compounds.

    • Proton decoupling is recommended to simplify the spectrum and improve signal-to-noise.

  • Data Analysis:

    • Identify the signals corresponding to the fluorine atoms of the Dfp residue.

    • Measure the chemical shift difference (ΔδFF) between the two diastereotopic fluorine atoms.

    • A small ΔδFF (0-3 ppm) is indicative of a trans Xaa-Dfp peptide bond.[8][9]

    • A large ΔδFF (5-12 ppm) is indicative of a cis Xaa-Dfp peptide bond.[8][9]

    • Integrate the signals corresponding to the cis and trans conformers to determine their relative populations.

  • (Optional) 2D NMR: For more detailed structural analysis, perform 2D 1H-19F HOESY/NOESY experiments to identify through-space interactions between the fluorine atoms and nearby protons.

NMR_Analysis_Workflow Sample_Prep Prepare Peptide Sample in D2O Buffer NMR_Acquisition Acquire 1D 19F NMR Spectrum Sample_Prep->NMR_Acquisition Data_Processing Process NMR Data NMR_Acquisition->Data_Processing Signal_ID Identify Dfp Fluorine Signals Data_Processing->Signal_ID Delta_Delta Measure Chemical Shift Difference (ΔδFF) Signal_ID->Delta_Delta Population_Analysis Integrate Signals to Determine cis/trans Ratio Delta_Delta->Population_Analysis

Workflow for 19F NMR conformational analysis.
Protocol 3: X-ray Crystallography for High-Resolution Structural Determination

For unambiguous determination of the solid-state conformation, X-ray crystallography can be employed.

Materials:

  • Highly purified peptide containing Dfp

  • Crystallization screening kits

  • Cryoprotectant

  • X-ray diffractometer

Procedure:

  • Peptide Purity: Ensure the peptide is of very high purity (>98%) as impurities can hinder crystallization.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., pH, precipitant, temperature) using commercially available kits.

  • Crystal Optimization: Optimize the conditions that yield initial microcrystals to obtain diffraction-quality single crystals.

  • Data Collection:

    • Mount a suitable crystal and flash-cool it in a cryostream.

    • Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the crystal structure using direct methods or molecular replacement.

    • Refine the atomic model against the experimental data.

  • Structural Analysis: Analyze the final structure to determine the precise conformation of the Dfp residue, including the peptide bond configuration and the ring pucker.

Crystallography_Workflow Peptide_Purification High Purity Peptide (>98%) Crystallization_Screening Crystallization Screening Peptide_Purification->Crystallization_Screening Crystal_Optimization Optimization of Crystallization Conditions Crystallization_Screening->Crystal_Optimization Data_Collection X-ray Diffraction Data Collection Crystal_Optimization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Structural_Analysis Detailed Conformational Analysis Structure_Solution->Structural_Analysis

General workflow for peptide crystallography.

Applications in Drug Development

The ability to control peptide conformation with this compound has significant implications for drug development.

  • Stabilization of Bioactive Conformations: By favoring a specific cis or trans conformation, Dfp can lock a peptide into its biologically active shape, potentially increasing its potency and selectivity.

  • Improved Pharmacokinetic Properties: The introduction of fluorine can enhance metabolic stability by blocking sites of enzymatic degradation.[5]

  • Development of Novel Therapeutics: Conformationally constrained peptides can be used as inhibitors of protein-protein interactions or as modulators of receptor function in therapeutic areas such as oncology and neurology.[5]

Drug_Dev_Logic cluster_0 Conformational Control with Dfp cluster_1 Improved Peptide Properties cluster_2 Therapeutic Outcomes Control Incorporate N-BOC-Dfp Stabilization Stabilize Bioactive Conformation Control->Stabilization Metabolic_Stability Enhance Metabolic Stability Control->Metabolic_Stability Potency Increased Potency and Selectivity Stabilization->Potency PK_Properties Improved Pharmacokinetics Metabolic_Stability->PK_Properties Novel_Therapeutics Novel Therapeutic Agents Potency->Novel_Therapeutics PK_Properties->Novel_Therapeutics

Logical flow of Dfp application in drug development.

Conclusion

This compound is a versatile and powerful tool for researchers in peptide chemistry and drug development. Its ability to enforce specific conformations and serve as a 19F NMR probe allows for the rational design and detailed analysis of conformationally defined peptides. The protocols and data presented here provide a foundation for the successful application of this unique synthetic amino acid in a variety of research settings.

References

Application Notes and Protocols for the Preparation of Pan-Aurora Kinase Inhibitors Utilizing N-BOC-4,4-difluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Promise of Targeting Aurora Kinases

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that serve as master regulators of mitosis.[1] Their precise orchestration of cellular division, from centrosome maturation to chromosome segregation and cytokinesis, is fundamental to maintaining genomic integrity.[2][3] However, in a vast array of human cancers, these kinases are overexpressed, leading to genetic instability and uncontrolled cell proliferation.[4][5] This aberrant activity has positioned the Aurora kinases as highly attractive targets for the development of novel anticancer therapeutics.[6][7] Pan-Aurora kinase inhibitors, which target all three isoforms, have demonstrated the ability to induce mitotic arrest and apoptosis in tumor cells, representing a promising strategy in oncology.[1][8]

The Strategic Incorporation of N-BOC-4,4-difluoro-L-proline in Inhibitor Design

The design of potent and selective kinase inhibitors is a formidable challenge in medicinal chemistry. The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to enhance their pharmacological properties.[9][10] The unique physicochemical characteristics of fluorine, such as its high electronegativity and small atomic size, can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[11]

This compound is a specialized amino acid derivative that offers several advantages in the synthesis of Aurora kinase inhibitors.[12] The gem-difluoro substitution on the proline ring introduces unique conformational constraints and electronic properties.[13] This can lead to:

  • Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can modulate the basicity of nearby functional groups, potentially leading to stronger interactions with key residues in the ATP-binding pocket of the Aurora kinases.[9]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the proline scaffold more resistant to metabolic degradation and thereby increasing the inhibitor's in vivo half-life.[11]

  • Conformational Rigidity: The difluorinated proline ring adopts a more restricted conformation, which can pre-organize the inhibitor into a bioactive conformation for optimal target engagement.[13]

  • Increased Lipophilicity and Membrane Permeability: The introduction of fluorine can enhance the lipophilicity of the molecule, which may improve its ability to cross cellular membranes and reach its intracellular target.[10][11]

This application note provides a detailed protocol for the synthesis of a novel pan-Aurora kinase inhibitor scaffold incorporating this compound, highlighting the rationale behind the synthetic strategy and experimental procedures.

Signaling Pathway and Mechanism of Action

Pan-Aurora kinase inhibitors exert their anti-cancer effects by disrupting the normal progression of mitosis. By binding to the ATP-binding site of Aurora kinases A, B, and C, these inhibitors prevent the phosphorylation of downstream substrates that are critical for various mitotic events.[4]

  • Inhibition of Aurora A leads to defects in centrosome maturation and separation, resulting in the formation of monopolar spindles.[3]

  • Inhibition of Aurora B , a component of the chromosomal passenger complex, disrupts chromosome condensation, kinetochore-microtubule attachments, and cytokinesis, often leading to polyploidy.[2]

  • Inhibition of Aurora C , which has functions that overlap with Aurora B, further contributes to mitotic catastrophe.[2]

The collective inhibition of all three Aurora kinases leads to a potent anti-proliferative effect, triggering cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[3]

Aurora_Kinase_Inhibition_Pathway cluster_0 Mitotic Progression cluster_1 Aurora Kinase Activity cluster_2 Inhibitor Action cluster_3 Cellular Outcomes Prophase Prophase Metaphase Metaphase Prophase->Metaphase Mitotic_Arrest G2/M Arrest Prophase->Mitotic_Arrest Anaphase Anaphase Metaphase->Anaphase Metaphase->Mitotic_Arrest Cytokinesis Cytokinesis Anaphase->Cytokinesis Anaphase->Mitotic_Arrest Cytokinesis->Mitotic_Arrest Aurora_A Aurora A Aurora_A->Prophase Centrosome Maturation Spindle Assembly Aurora_B Aurora B Aurora_B->Metaphase Chromosome Alignment Aurora_B->Anaphase Chromosome Segregation Aurora_B->Cytokinesis Cytokinesis Aurora_C Aurora C Aurora_C->Anaphase Spindle Function Pan_Aurora_Inhibitor Pan-Aurora Kinase Inhibitor (with this compound) Pan_Aurora_Inhibitor->Aurora_A Pan_Aurora_Inhibitor->Aurora_B Pan_Aurora_Inhibitor->Aurora_C Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of pan-Aurora kinase inhibition leading to mitotic arrest and apoptosis.

Experimental Protocols

General Synthetic Workflow

The synthesis of a pan-Aurora kinase inhibitor incorporating this compound can be conceptualized as a multi-step process. This typically involves the initial activation of the carboxylic acid of the proline derivative, followed by coupling with a suitable amine-containing core scaffold, which is often a heterocyclic system known to interact with the kinase hinge region. Subsequent deprotection and further functionalization can then be performed to yield the final inhibitor.

Synthetic_Workflow Start This compound Step1 Carboxylic Acid Activation Start->Step1 Step2 Amide Coupling with Core Scaffold Step1->Step2 Step3 BOC Deprotection Step2->Step3 Step4 Further Functionalization (e.g., Suzuki Coupling) Step3->Step4 End Final Pan-Aurora Kinase Inhibitor Step4->End

Caption: General synthetic workflow for the preparation of the target inhibitor.

Detailed Protocol: Synthesis of a Difluoroproline-Containing Pyrazolopyrimidine Inhibitor

This protocol describes the synthesis of a hypothetical, yet representative, pan-Aurora kinase inhibitor based on a pyrazolopyrimidine scaffold, similar in concept to known inhibitors, but featuring the this compound moiety.

Step 1: Activation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere of nitrogen, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and N-hydroxysuccinimide (NHS, 1.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the solid with a small amount of DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound NHS ester, which can be used in the next step without further purification.

Step 2: Amide Coupling with the Pyrazolopyrimidine Core

The synthesis of the aminopyrazolopyrimidine core is assumed to be carried out according to established literature procedures.

  • Dissolve the crude this compound NHS ester (1.0 eq) and the aminopyrazolopyrimidine core (1.0 eq) in anhydrous dimethylformamide (DMF, 0.1 M).

  • Add triethylamine (TEA, 2.0 eq) to the reaction mixture.

  • Stir the reaction at 50 °C for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the BOC-protected intermediate.

Step 3: BOC Deprotection

  • Dissolve the BOC-protected intermediate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA, 0.2 M).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Co-evaporate with DCM (3 x 20 mL) to remove residual TFA.

  • The resulting trifluoroacetate salt is typically used in the next step without further purification.

Step 4: Final Functionalization (Example: Suzuki Coupling)

  • To a reaction vessel containing the deprotected intermediate (trifluoroacetate salt, 1.0 eq) and a suitable boronic acid or ester (e.g., 2-fluoropyridine-3-boronic acid, 1.2 eq)[6], add a mixture of dioxane and water (4:1, 0.1 M).

  • Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq), and a base, such as sodium carbonate (3.0 eq).

  • Degas the mixture with nitrogen for 15 minutes.

  • Heat the reaction to 90-100 °C and stir for 8-12 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by preparative HPLC to yield the desired pan-Aurora kinase inhibitor.

Data Presentation and Expected Outcomes

The successful synthesis of the target inhibitor should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The purity of the final compound should be assessed by HPLC.

Parameter Expected Outcome Analytical Method
Chemical Structure Confirmation of the desired molecular structure¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS
Purity >95%HPLC
Yield Variable, dependent on optimizationGravimetric analysis

The biological activity of the synthesized inhibitor should be evaluated in in vitro kinase assays to determine its potency against Aurora A, B, and C.

Inhibitor Aurora A IC₅₀ (nM) Aurora B IC₅₀ (nM) Aurora C IC₅₀ (nM)
Synthesized Compound To be determinedTo be determinedTo be determined
Danusertib (PHA-739358) 13[14][15]79[14][15]61[14][15]
Tozasertib (VX-680) 0.6 (Ki)[16][17]18 (Ki)[16][17]4.6 (Ki)[16][17]

Conclusion

The incorporation of this compound into the design of pan-Aurora kinase inhibitors offers a promising avenue for the development of novel anti-cancer agents with enhanced pharmacological properties. The detailed synthetic protocol provided herein serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery. The strategic use of fluorinated building blocks, such as this compound, is a testament to the ongoing innovation in the pursuit of more effective and durable cancer therapies.

References

Application Notes and Protocols for N-BOC-4,4-difluoro-L-proline in Peptide-Based Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-BOC-4,4-difluoro-L-proline in the development of peptide-based drugs. The incorporation of this non-canonical amino acid offers significant advantages in modulating peptide conformation and enhancing metabolic stability, making it a valuable tool for medicinal chemists and peptide scientists.

Introduction

This compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The geminal difluorination at the C4 position of the proline ring introduces unique stereoelectronic effects that influence the properties of the resulting peptide. Unlike monofluorination, which strongly biases the ring pucker, 4,4-difluorination has a more neutral effect on the endo/exo pucker preference, making it more analogous to natural proline in this regard.[1] However, the strong electron-withdrawing nature of the fluorine atoms accelerates the cis-trans isomerization of the preceding peptide bond, a critical factor in protein folding and receptor binding kinetics.[2][3][4]

The primary applications of incorporating this compound into peptide sequences include:

  • Enhanced Metabolic Stability: The modification can increase resistance to enzymatic degradation by proteases.[][6]

  • Conformational Control: While not enforcing a strong pucker bias like monofluorinated prolines, the geminal difluoro substitution can still be used to fine-tune peptide conformation and dynamics.[1][7][8]

  • Probing Structure-Activity Relationships (SAR): The unique properties of 4,4-difluoro-L-proline allow for systematic studies of the role of proline conformation and isomerization in peptide bioactivity.

  • ¹⁹F NMR Spectroscopy: The fluorine atoms serve as a sensitive probe for nuclear magnetic resonance (NMR) studies, enabling detailed analysis of peptide conformation, dynamics, and interactions.[8][9]

Data Presentation

Table 1: Typical Synthesis Parameters for Boc-SPPS Incorporation
ParameterValueNotes
Resin Substitution0.3 - 0.8 mmol/gMerrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides.[10]
Boc-Amino Acid Excess2 - 4 equivalentsRelative to resin loading.[11]
Coupling Reagent Excess2 - 4 equivalentsRelative to resin loading.
Coupling Time1 - 4 hoursReaction completion should be monitored.[10]
Deprotection Time20 - 30 minutesUsing 50% TFA in DCM.[10]
Neutralization Time5 - 10 minutesUsing 10% DIEA in DMF.[11]
Table 2: Expected Yields and Purity for a Typical Peptide Synthesis
ParameterValueNotes
Coupling Efficiency (per step)>99%For standard amino acids, monitored by Kaiser test.[10]
Coupling Efficiency (this compound)~98-99.5%May require double coupling. Monitored by a test suitable for secondary amines (e.g., Isatin or Chloranil test).[10]
Overall Crude Peptide Yield50 - 80%Highly dependent on peptide length and sequence.[10]
Crude Peptide Purity (by HPLC)40 - 70%Purification is typically required.[10]
Final Purified Peptide Yield10 - 30%Dependent on the efficiency of purification steps.[10]

Experimental Protocols

The following protocols describe the manual incorporation of this compound into a peptide sequence using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Resin Preparation and First Amino Acid Coupling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality. For a C-terminal amide, use MBHA or BHA resin. For a C-terminal carboxylic acid, use Merrifield or PAM resin.[11]

  • Resin Swelling: Place the desired amount of resin in a reaction vessel. Wash the resin with Dichloromethane (DCM) (3 x 10 mL/g of resin). Swell the resin in DCM or N,N-Dimethylformamide (DMF) for at least 30 minutes with gentle agitation.[11]

  • First Amino Acid Coupling:

    • If the resin is pre-loaded, proceed to the Boc deprotection step in Protocol 2.

    • If the resin requires coupling of the first amino acid, perform a standard coupling protocol (e.g., with HBTU/DIEA or DIC/HOBt).[11]

    • Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative test indicates complete coupling.[11]

Protocol 2: Boc Solid-Phase Peptide Synthesis Cycle

This cycle is repeated for each amino acid to be incorporated in the peptide sequence.

  • Nα-Boc Deprotection:

    • Wash the peptide-resin with DCM (3 x 10 mL/g).

    • Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 1-2 minutes and drain.[10]

    • Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[10]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and then DMF (3-5 times) to remove residual acid.[11]

  • Neutralization:

    • Wash the peptide-resin with DMF (2 x 10 mL/g).

    • Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DMF to the resin. Agitate for 5-10 minutes.[11]

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DMF (5 x 10 mL/g).[11]

  • Amino Acid Coupling (Incorporation of this compound):

    • Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent such as HBTU (0.95 equivalents to the amino acid) in DMF. Add DIEA (2 equivalents to the amino acid) to the solution.[11]

    • Coupling: Immediately add the activated this compound solution to the neutralized peptide-resin. Agitate the mixture for 1-4 hours at room temperature.[10]

    • Monitoring: Perform a test suitable for secondary amines (e.g., Isatin or Chloranil test) to check for complete coupling. A negative test indicates complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.[10]

Protocol 3: Cleavage and Deprotection

Caution: This step involves the use of hazardous reagents like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) and must be performed in a specialized apparatus by trained personnel.[12]

  • Preparation: Dry the peptide-resin under vacuum.

  • HF Cleavage:

    • Place the dried peptide-resin in the HF reaction vessel.

    • Add a scavenger cocktail (e.g., anisole, p-cresol) to protect sensitive amino acid side chains.[11]

    • Cool the reaction vessel to 0°C.

    • Carefully distill anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.[11]

    • Evaporate the HF under a vacuum.[11]

  • TFMSA Cleavage (Alternative to HF):

    • Suspend the dried peptide-resin in a cleavage cocktail of TFMSA/TFA/thioanisole.

    • Stir the mixture at room temperature for 1-2 hours.[10]

Protocol 4: Peptide Precipitation and Purification
  • Precipitation: Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.[11]

  • Collection: Filter to collect the crude peptide.

  • Dissolution: Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid).[11]

  • Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide fractions to obtain the final product.

Visualizations

SPPS_Workflow Start Start: Peptide-Resin Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_1 Wash (DCM, DMF) Deprotection->Wash_1 Neutralization 2. Neutralization (10% DIEA in DMF) Wash_1->Neutralization Wash_2 Wash (DMF) Neutralization->Wash_2 Coupling 3. Coupling (this compound + HBTU/DIEA) Wash_2->Coupling Wash_3 Wash (DMF) Coupling->Wash_3 Cycle_End Repeat Cycle or Proceed to Cleavage Wash_3->Cycle_End Cycle_End->Deprotection Next Amino Acid

Caption: Boc-SPPS cycle for incorporating this compound.

Cleavage_Workflow Start Start: Dried Peptide-Resin Cleavage Cleavage (e.g., Anhydrous HF + Scavengers) Start->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Filtration Filtration Precipitation->Filtration Crude_Peptide Crude Peptide Filtration->Crude_Peptide Purification Purification (RP-HPLC) Crude_Peptide->Purification Final_Product Final Product: Purified Peptide Purification->Final_Product

Caption: Post-synthesis cleavage and purification workflow.

Conformational_Effects Proline Proline Pucker Pyrrolidine Ring Pucker (Endo vs. Exo) Proline->Pucker ~2:1 Endo:Exo preference Isomerization Cis-Trans Isomerization Rate Proline->Isomerization Slow MonoF_Pro (4R)- or (4S)-Fluoroproline MonoF_Pro->Pucker Strongly Biased (Exo or Endo) MonoF_Pro->Isomerization Accelerated DiF_Pro 4,4-Difluoro-L-proline DiF_Pro->Pucker Minimally Biased (Similar to Proline) DiF_Pro->Isomerization Accelerated

Caption: Conformational effects of proline fluorination on peptide structure.

References

Application Notes and Protocols for the Characterization of Peptides Containing 4,4-difluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for characterizing synthetic peptides incorporating 4,4-difluoro-L-proline (Dfp). The unique properties of the gem-difluoro substitution on the proline ring offer a powerful tool for probing peptide conformation and stability, with significant implications for drug design and development. This document details the primary analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultra-Performance Liquid Chromatography (UPLC), and provides step-by-step protocols for their application.

Introduction to 4,4-difluoro-L-proline in Peptide Chemistry

4,4-difluoro-L-proline is a synthetic amino acid that serves as a valuable probe in peptide and protein chemistry. The strong electron-withdrawing effect of the two fluorine atoms has significant consequences for the local peptide structure:

  • Conformational Rigidity: The fluorine substitutions enforce a particular pucker on the pyrrolidine ring, influencing the overall peptide backbone conformation.[1]

  • Probing Cis-Trans Isomerism: The chemical environment of the two diastereotopic fluorine atoms is highly sensitive to the cis or trans conformation of the preceding peptide bond, making it an exceptional reporter for ¹⁹F NMR studies.[2][3]

  • Modulation of Stability: The incorporation of Dfp can influence the thermodynamic stability of peptides and proteins.[4]

Analytical Workflow for Dfp-Containing Peptides

A typical analytical workflow for characterizing a newly synthesized peptide containing 4,4-difluoro-L-proline involves a multi-step process to confirm its identity, purity, and conformational properties.

Analytical_Workflow cluster_synthesis Peptide Synthesis cluster_purification_analysis Purification & Initial Analysis cluster_characterization Detailed Characterization SPPS Solid-Phase Peptide Synthesis (Incorporation of Fmoc-Dfp-OH) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude Peptide UPLC UPLC Purification Cleavage->UPLC Purification MS_Initial Mass Spectrometry (Identity Confirmation) UPLC->MS_Initial Purified Fractions UPLC_Purity UPLC Purity Assessment MS_Initial->UPLC_Purity Confirmed Identity MS_Fragmentation MS/MS Fragmentation (Sequence Verification) UPLC_Purity->MS_Fragmentation NMR ¹⁹F NMR Analysis (Conformational Analysis) UPLC_Purity->NMR

Caption: General experimental workflow for Dfp-peptides.

Section 1: Synthesis and Purification

The incorporation of 4,4-difluoro-L-proline into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Dfp-Containing Peptides

This protocol outlines the manual synthesis of a peptide containing 4,4-difluoro-L-proline using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • Fmoc-4,4-difluoro-L-proline (Fmoc-Dfp-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve 3-4 equivalents of the Fmoc-amino acid and a near-equimolar amount of coupling reagent (HBTU/HATU) in DMF.

    • Add 6-8 equivalents of DIPEA to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Incorporation of Fmoc-4,4-difluoro-L-proline:

    • The coupling of Fmoc-Dfp-OH can be performed using the same procedure as for standard amino acids. Due to the potential for slightly slower coupling kinetics, extending the coupling time to 2-4 hours or performing a double coupling may be beneficial to ensure complete reaction.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the peptide pellet under vacuum.

Protocol 2: UPLC Purification of Dfp-Containing Peptides

Crude synthetic peptides are purified using reverse-phase ultra-performance liquid chromatography.

Instrumentation and Materials:

  • UPLC system with a UV detector

  • C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude peptide dissolved in Mobile Phase A

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1-5 mg/mL. Filter the sample through a 0.22 µm filter.

  • Method Development:

    • Perform a scouting gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time of the target peptide.

    • Optimize the gradient around the elution point of the peptide to achieve the best separation from impurities. A shallow gradient is often effective.

  • Purification Run:

    • Inject the peptide sample onto the column.

    • Run the optimized gradient and collect fractions corresponding to the main peptide peak.

  • Fraction Analysis: Analyze the collected fractions by mass spectrometry to confirm the presence of the desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Section 2: Characterization by Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide and verifying its amino acid sequence.

Protocol 3: Intact Mass Analysis by LC-MS

This protocol is for the initial confirmation of the peptide's molecular weight.

Instrumentation and Materials:

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Purified peptide sample

Procedure:

  • Sample Preparation: Dissolve the purified, lyophilized peptide in Mobile Phase A to a concentration of approximately 0.1 mg/mL.

  • LC-MS Acquisition:

    • Inject a small amount of the sample (e.g., 1-5 µL).

    • Run a short gradient (e.g., 5-95% B over 10 minutes).

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the peptide.

    • Compare the experimental mass with the theoretical mass of the Dfp-containing peptide.

Protocol 4: Sequence Verification by Tandem Mass Spectrometry (MS/MS)

MS/MS is used to fragment the peptide and confirm the amino acid sequence, including the position of the Dfp residue.

Instrumentation and Materials:

  • High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF)

  • LC system as described in Protocol 3

  • Purified peptide sample

Procedure:

  • LC-MS/MS Acquisition:

    • Set up the LC method as in Protocol 3.

    • Configure the mass spectrometer for data-dependent acquisition (DDA).

    • Select the top 3-5 most intense precursor ions from the full MS scan for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Analyze the MS/MS spectra to identify the b- and y-ion series.

    • The mass difference between adjacent b- or y-ions corresponds to the mass of an amino acid residue. The mass of the 4,4-difluoro-L-proline residue (C₅H₅F₂NO) is approximately 133.04 Da.

    • Confirm the complete amino acid sequence of the peptide. The fragmentation of proline-containing peptides can sometimes be atypical, with enhanced cleavage N-terminal to the proline residue.[5][6]

Section 3: Conformational Analysis by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a uniquely powerful technique for studying the conformational preferences of peptides containing 4,4-difluoro-L-proline. The two fluorine atoms are diastereotopic, and their chemical shift difference (ΔδFF) is a sensitive reporter of the cis/trans isomerization of the preceding peptide bond.[2][3]

  • Small ΔδFF (0–3 ppm): Indicates a trans X-Dfp peptide bond.[2][3]

  • Large ΔδFF (5–12 ppm): Indicates a cis X-Dfp peptide bond.[2][3]

Quantitative ¹⁹F NMR Data for Dfp-Containing Peptides
Peptide SequencePreceding Residue (X)Solvent/ConditionsΔδFF (trans) (ppm)ΔδFF (cis) (ppm)% cis
Ac-X-Dfp-NH₂GlyH₂O/D₂O~1.5~10.5~15%
Ac-X-Dfp-NH₂AlaH₂O/D₂O~1.8~11.0~12%
Ac-X-Dfp-NH₂ValH₂O/D₂O~2.0~11.2~8%
Ac-X-Dfp-NH₂PheH₂O/D₂O~2.2~11.5~25%
Ac-TYDfpN-NH₂Tyr90% H₂O/10% D₂O, 5 mM phosphate buffer pH 4.0, 25 mM NaCl~2.5~12.0~20%

Note: The exact chemical shift values can vary depending on the peptide sequence, solvent, temperature, and pH. The data presented here are representative values collated from the literature for illustrative purposes.[2][3]

Protocol 5: ¹⁹F NMR Analysis of Dfp-Containing Peptides

This protocol describes the acquisition of a one-dimensional ¹⁹F NMR spectrum to determine the cis/trans isomer ratio.

Instrumentation and Materials:

  • High-field NMR spectrometer equipped with a fluorine probe

  • NMR tubes

  • Purified Dfp-containing peptide

  • Buffer (e.g., phosphate buffer)

  • Deuterated solvent (e.g., D₂O) for locking

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 0.5-5 mM.

    • Add 5-10% D₂O to the sample for the field-frequency lock.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Tune and match the fluorine probe.

    • Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often used to simplify the spectrum and improve signal-to-noise.

    • Typical acquisition parameters:

      • Pulse Angle: 30-45°

      • Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 50-100 ppm).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: Dependent on sample concentration, typically ranging from 128 to 1024 scans.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Identify the pairs of signals corresponding to the cis and trans isomers. The cis isomer will have a larger separation between the two fluorine signals.

    • Integrate the peaks for both isomers to determine the relative populations (% cis and % trans).

NMR_Conformation cluster_trans trans Conformer cluster_cis cis Conformer Peptide X-Dfp Peptide Bond Trans_State Trans Isomer Peptide->Trans_State Equilibrium Cis_State Cis Isomer Peptide->Cis_State Equilibrium Trans_NMR ¹⁹F NMR Spectrum: Small ΔδFF (0-3 ppm) Trans_State->Trans_NMR Reports Cis_NMR ¹⁹F NMR Spectrum: Large ΔδFF (5-12 ppm) Cis_State->Cis_NMR Reports

Caption: Probing cis/trans isomerism with ¹⁹F NMR.

Conclusion

The analytical methods and protocols detailed in this document provide a robust framework for the synthesis, purification, and detailed characterization of peptides containing 4,4-difluoro-L-proline. The strategic incorporation of this unique amino acid, combined with the power of modern analytical techniques, offers researchers and drug developers invaluable insights into peptide structure and function, ultimately aiding in the design of novel therapeutics with enhanced properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of N-BOC-4,4-difluoro-L-proline in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing N-BOC-4,4-difluoro-L-proline.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound in SPPS?

The primary challenge in coupling this compound is the steric hindrance caused by the two fluorine atoms at the 4-position of the proline ring.[1] This steric bulk can slow down the coupling reaction, leading to incomplete coupling and lower yields compared to standard amino acids.[1] Consequently, more potent coupling reagents and potentially longer reaction times may be necessary to achieve high coupling efficiency.[2][3]

Q2: Which coupling reagents are recommended for this compound?

For sterically hindered amino acids like this compound, standard carbodiimide reagents such as DCC or DIC alone are often insufficient. More powerful onium salt-based reagents are highly recommended to overcome the steric hindrance and achieve efficient coupling.[3] These include:

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are known for their high reactivity and speed.[4]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[4]

Q3: Can racemization occur during the coupling of this compound?

While proline itself is less prone to racemization at its α-carbon compared to other amino acids, the risk is not entirely absent, especially during slow coupling reactions which are common with hindered residues.[5] The choice of coupling reagents and reaction conditions can influence stereochemical integrity. Using reagents like HATU, which is based on HOAt, can help suppress racemization.[4]

Q4: What is diketopiperazine (DKP) formation and is it a concern with this compound?

Diketopiperazine (DKP) formation is a side reaction that can occur, particularly when proline is the second amino acid in the sequence. It involves the intramolecular cyclization of the N-terminal amine of the second amino acid attacking the ester linkage to the resin, leading to cleavage of the dipeptide as a cyclic DKP.[5] The Boc-SPPS strategy, with its acidic deprotection step, results in a protonated N-terminal amine, which is less nucleophilic and thus less likely to initiate DKP formation compared to the basic conditions of Fmoc deprotection.[5]

Q5: How can I monitor the coupling efficiency of this compound?

Standard monitoring tests for primary amines, like the Kaiser test, will not work for the secondary amine of proline. Alternative qualitative tests such as the isatin or chloranil test should be used to monitor the completion of the coupling reaction.[2] A negative test result indicates a complete reaction.

Troubleshooting Guides

Problem 1: Low coupling efficiency or incomplete reaction.

  • Symptom: The isatin or chloranil test remains positive after the initial coupling reaction, indicating the presence of unreacted N-terminal amine on the resin-bound peptide.

  • Potential Cause: Insufficient activation or steric hindrance slowing down the reaction.

  • Solutions:

    • Optimize Coupling Reagent: Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU.

    • Double Coupling: If the monitoring test is still positive after the initial coupling, perform a second coupling with a fresh solution of activated this compound.[2]

    • Increase Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin substitution).[2]

    • Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or longer, while continuing to monitor the reaction progress.[2]

Problem 2: Presence of deletion sequences in the final peptide.

  • Symptom: Mass spectrometry analysis of the crude peptide shows significant peaks corresponding to the mass of the desired peptide minus the mass of the 4,4-difluoro-proline residue.

  • Potential Cause: Incomplete coupling of this compound, leading to a portion of the peptide chains not incorporating this residue.

  • Solutions:

    • Implement Capping: After the coupling step for this compound, treat the resin with a capping agent like acetic anhydride to block any unreacted N-terminal amines. This prevents these chains from participating in subsequent coupling steps, making the purification of the desired full-length peptide easier.

    • Review Coupling Protocol: Re-evaluate and optimize the coupling protocol for this compound as described in "Problem 1" to ensure maximum coupling efficiency in the first place.

Quantitative Data Summary

The following tables summarize typical synthesis parameters and expected outcomes for the incorporation of sterically hindered proline derivatives like this compound in Boc-SPPS. These values are illustrative and may require optimization based on the specific peptide sequence.

Table 1: Recommended Synthesis Parameters for this compound Coupling

ParameterRecommended ValueNotes
Resin Substitution0.3 - 0.8 mmol/gMerrifield or PAM resin for C-terminal acids.[2]
Boc-Amino Acid Excess3 - 5 equivalentsRelative to resin substitution.[2]
Coupling Reagent Excess3 - 5 equivalentsRelative to resin substitution.[2]
Recommended Coupling ReagentsHATU, HCTU, COMU, PyBOPThese are more effective for hindered amino acids.[3][4]
Coupling Time2 - 4 hoursMay require longer times than standard amino acids; monitoring is crucial.[2]
Deprotection Time20 - 30 minutesUsing 50% TFA in DCM.[2]
Neutralization Time5 - 10 minutesUsing 10% DIEA in DCM.[2]

Table 2: Expected Coupling Efficiency and Yields

ParameterExpected ValueFactors Influencing Outcome
Coupling Efficiency (per step)>99%For standard amino acids, monitored by Kaiser test.[2]
Coupling Efficiency (this compound)~98-99.5%May require double coupling or optimized reagents. Monitored by isatin or chloranil test.[2]
Overall Crude Peptide Yield50 - 80%Highly dependent on peptide length and sequence.[2]
Crude Peptide Purity (by HPLC)40 - 70%Purification is typically required.[2]
Final Purified Peptide Yield10 - 30%Dependent on the efficiency of purification steps.[2]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for this compound Incorporation

This protocol outlines a single coupling cycle for incorporating this compound into a peptide chain using the Boc/Bzl strategy.

  • Resin Preparation: a. Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes in a peptide synthesis vessel.[2]

  • Boc Deprotection: a. Pre-wash the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.[3] b. Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[2][3] c. Wash the resin thoroughly with DCM (3x), isopropanol (3x), and then DCM (3x) to remove residual TFA.[3]

  • Neutralization: a. Wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes to neutralize the protonated N-terminus.[3] b. Wash the resin with DCM (5x) to remove excess base.[3]

  • Coupling of this compound: a. In a separate vessel, dissolve this compound (3-5 equivalents) and a coupling reagent such as HATU (0.95 equivalents relative to the amino acid) in a minimal amount of N,N-dimethylformamide (DMF).[2] b. Add DIEA (2-3 equivalents relative to resin substitution) to the activated amino acid solution. c. Add the activated amino acid solution to the neutralized peptide-resin. d. Agitate the mixture at room temperature for 2-4 hours.[2]

  • Monitoring and Washing: a. Monitor the completion of the coupling reaction using the isatin or chloranil test.[2] b. If the test is positive, perform a recoupling with freshly prepared activated amino acid. c. Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and then DCM (3-5 times).[2]

Visualizations

SPPS_Workflow start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling (this compound, HATU, DIEA in DMF) wash2->coupling monitoring Monitoring (Isatin/Chloranil Test) coupling->monitoring recouple Recouple monitoring->recouple Positive wash3 Wash (DMF, DCM) monitoring->wash3 Negative recouple->coupling next_cycle Next Cycle or Final Cleavage wash3->next_cycle

Caption: Workflow for a single coupling cycle of this compound in Boc-SPPS.

Troubleshooting_Logic start Incomplete Coupling Suspected (Positive Isatin/Chloranil Test) check_reagent Is a high-potency coupling reagent being used? (e.g., HATU, HCTU, COMU) start->check_reagent switch_reagent Switch to a more potent coupling reagent. check_reagent->switch_reagent No double_couple Perform a double coupling with fresh reagents. check_reagent->double_couple Yes switch_reagent->double_couple extend_time Increase coupling time (e.g., to 4 hours) and monitor. double_couple->extend_time re_evaluate Re-evaluate results. extend_time->re_evaluate

Caption: Troubleshooting workflow for incomplete coupling of this compound.

References

Technical Support Center: Synthesis of N-BOC-4,4-difluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-BOC-4,4-difluoro-L-proline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Fluorination of N-BOC-4-hydroxy-L-proline Precursor

  • Question: I am experiencing a low yield during the fluorination of my N-BOC-4-hydroxy-L-proline derivative. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in this deoxyfluorination step are a common challenge. Several factors could be contributing to this issue:

    • Choice of Fluorinating Agent: The selection of the fluorinating agent is critical. While diethylaminosulfur trifluoride (DAST) and its analogs (e.g., Deoxo-Fluor®) are commonly used, they can be expensive and have safety concerns, including being explosive.[1] Newer reagents like nosyl fluoride have been developed for large-scale synthesis and may offer better results with improved safety profiles.[2][3]

    • Side Reactions:

      • Elimination: A significant side reaction is the elimination of the activated hydroxyl group to form N-BOC-3,4-dehydro-L-proline derivatives. This is particularly prevalent when using reagents like DAST.[4]

      • Intramolecular Cyclization: Intramolecular participation of the ester carbonyl group can lead to the formation of oxazoline byproducts, which reduces the yield of the desired fluorinated product.[4] Using a sterically hindered ester, such as a tert-butyl ester, can help to minimize this side reaction.[4]

    • Reaction Conditions:

      • Temperature: Careful control of the reaction temperature is crucial. Running the reaction at too high a temperature can promote elimination and other side reactions.

      • Solvent: The choice of solvent can influence the reaction outcome. Anhydrous conditions are essential to prevent the decomposition of the fluorinating agent.

    Solutions:

    • Optimize the Fluorinating Agent: Consider screening different fluorinating agents. For a comparison of commonly used reagents, refer to Table 1.

    • Protecting Group Strategy: If not already in use, consider a synthetic route that utilizes a tert-butyl ester protecting group for the carboxylic acid to prevent intramolecular cyclization.

    • Control Reaction Conditions: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) and slowly warm to room temperature. Ensure all reagents and solvents are anhydrous.

Issue 2: Incomplete Saponification of this compound Methyl Ester

  • Question: My saponification of this compound methyl ester to the final product is not going to completion. How can I resolve this?

  • Answer: Incomplete saponification can be due to several factors:

    • Insufficient Base: Ensure that a sufficient excess of base (e.g., sodium hydroxide or lithium hydroxide) is used to drive the reaction to completion.

    • Reaction Time and Temperature: While the reaction is often performed at room temperature, extending the reaction time or gentle heating may be necessary for complete conversion.[5]

    • Solvent System: A mixture of solvents like methanol and tetrahydrofuran is often used to ensure the solubility of the starting material.[5]

    Solutions:

    • Increase Base Equivalents: Use a larger excess of the base (e.g., 1.5 to 2 equivalents).

    • Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting material. Continue the reaction until the starting material is no longer observed.

    • Optimize Solvent: Ensure the starting material is fully dissolved in the solvent mixture.

Issue 3: Difficulty in Purification of the Final Product

  • Question: I am facing challenges in purifying this compound. What are the recommended purification methods?

  • Answer: Purification can indeed be challenging. Here are some approaches:

    • Chromatography-Free Purification: For large-scale synthesis, developing a chromatography-free purification is highly desirable.[2][3] This often involves an acid-base workup to remove impurities.

    • Extraction: After acidification of the reaction mixture, the product can be extracted into an organic solvent like dichloromethane. Washing the organic layer with brine helps to remove water-soluble impurities.[5]

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical starting material for the synthesis of this compound?

    • A1: A common and readily available starting material is N-BOC-4-hydroxy-L-proline or its methyl ester.[2] The synthesis then involves a key deoxyfluorination step to introduce the two fluorine atoms.

  • Q2: Are there any specific safety precautions I should take during the fluorination step?

    • A2: Yes, absolutely. Fluorinating agents like DAST are hazardous and should be handled with extreme care in a well-ventilated fume hood. They are sensitive to moisture and can release toxic HF gas. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Q3: How can I confirm the successful synthesis and purity of my this compound?

    • A3: A combination of analytical techniques should be used:

      • NMR Spectroscopy: 1H, 13C, and 19F NMR are essential to confirm the structure of the molecule. 19F NMR is particularly useful for observing the fluorine signals.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.

      • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Q4: Can the BOC protecting group be cleaved during the synthesis?

    • A4: The BOC group is generally stable under the basic conditions of saponification. However, it is sensitive to strong acidic conditions. Care should be taken during any acidic workup steps to avoid premature deprotection.

Data Presentation

Table 1: Comparison of Common Deoxyfluorinating Agents for the Synthesis of Fluorinated Prolines

Fluorinating AgentTypical Reaction ConditionsReported YieldsAdvantagesDisadvantages
DAST CH₂Cl₂, -78 °C to rtModerate to GoodEffective for many substratesExpensive, thermally unstable, potentially explosive, can lead to elimination byproducts.[1]
Deoxo-Fluor® CH₂Cl₂, -78 °C to rtModerate to GoodMore thermally stable than DASTExpensive, can also lead to elimination byproducts.
Nosyl Fluoride Single solvent, scalableModerateEco-friendly, suitable for large-scale synthesis, allows for chromatography-free purification.[2][3]May require optimization for different substrates.
PyFluor DichloromethaneVariableCan lead to side reactions depending on the substrate and protecting groups.

Experimental Protocols

Protocol 1: Saponification of this compound methyl ester [5]

  • Dissolve this compound methyl ester (1.0 eq) in a mixture of methanol and tetrahydrofuran (1:1).

  • Add a 2 M aqueous solution of sodium hydroxide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with a 2 M hydrochloric acid solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound as a white solid.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_fluorination Fluorination cluster_intermediate Intermediate cluster_saponification Saponification cluster_product Final Product start N-BOC-4-hydroxy-L-proline methyl ester fluorination Deoxyfluorination (e.g., DAST, Nosyl Fluoride) start->fluorination intermediate This compound methyl ester fluorination->intermediate saponification Hydrolysis (e.g., NaOH, H₂O) intermediate->saponification product This compound saponification->product

Caption: General synthetic workflow for this compound.

Troubleshooting_Fluorination cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Fluorination Step? cause1 Side Reactions (Elimination/Cyclization) start->cause1 cause2 Suboptimal Reagent start->cause2 cause3 Poor Reaction Conditions start->cause3 solution1 Use Sterically Hindered Ester (e.g., t-Butyl) cause1->solution1 solution2 Screen Different Fluorinating Agents cause2->solution2 solution3 Optimize Temperature & Ensure Anhydrous Conditions cause3->solution3

Caption: Troubleshooting decision tree for low yield in the fluorination step.

References

Technical Support Center: Purification of N-BOC-4,4-difluoro-L-proline Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of peptides containing N-BOC-4,4-difluoro-L-proline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these specialized peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying peptides containing this compound?

A1: The most common and effective method for purifying these peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This technique separates the target peptide from impurities based on its hydrophobicity.

Q2: How does the presence of this compound affect the peptide's behavior during RP-HPLC?

A2: The N-BOC group significantly increases the hydrophobicity of the peptide, leading to longer retention times on RP-HPLC columns compared to its non-protected counterpart. The difluoro modification on the proline ring can also contribute to a change in hydrophobicity, though the effect of the BOC group is generally more pronounced. This increased hydrophobicity needs to be considered when designing the purification gradient.

Q3: What are the common impurities encountered during the synthesis of these peptides?

A3: Common impurities include deletion sequences (peptides missing one or more amino acids), truncated sequences, and peptides with incomplete deprotection of side-chain protecting groups. Additionally, by-products from the cleavage of protecting groups can be present in the crude product.[1]

Q4: What is a suitable cleavage cocktail for releasing the this compound containing peptide from the resin?

A4: A common cleavage cocktail for peptides synthesized using BOC chemistry is a mixture of trifluoroacetic acid (TFA) with scavengers. A widely used cocktail is Reagent K, which consists of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT).[4] The specific composition can be adjusted based on the other amino acids present in the peptide sequence. For peptides containing sensitive residues like cysteine, methionine, tryptophan, and tyrosine, a cleavage cocktail like Reagent L (TFA, triisopropylsilane, dithiothreitol, and water) can be beneficial.[5]

Troubleshooting Guides

Problem 1: Poor resolution or co-elution of the target peptide with impurities during RP-HPLC.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Gradient Optimize the elution gradient. Start with a shallow gradient (e.g., 0.5-1% increase in organic solvent per minute) to improve separation.
Wrong Column Chemistry For most peptides, a C18 stationary phase is a good starting point.[1] If resolution is poor, consider trying a different stationary phase such as C8 or phenyl.
Ion-Pairing Agent Issues Ensure the mobile phase contains an appropriate ion-pairing agent, typically 0.1% TFA in both the aqueous and organic phases.[2] This helps to improve peak shape and retention.
Sample Overload Injecting too much crude peptide can lead to broad peaks and poor separation. Reduce the amount of sample injected onto the column.
Problem 2: The target peptide is not retained on the RP-HPLC column and elutes in the void volume.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Peptide is too Hydrophilic While the N-BOC group adds hydrophobicity, the overall peptide sequence may still be highly hydrophilic. Try a column with a more retentive stationary phase (e.g., C18) and ensure the starting percentage of the organic solvent in your gradient is very low (e.g., 0-5%).
Incorrect Mobile Phase pH The pH of the mobile phase can affect the ionization state of the peptide and its interaction with the stationary phase. Ensure the pH is low (around 2-3) by using 0.1% TFA.
Problem 3: Peptide aggregation during purification.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Peptide Concentration High concentrations of crude peptide, especially those with hydrophobic sequences, can lead to aggregation. Dissolve the crude peptide in a larger volume of initial mobile phase or a suitable solvent before injection.
Suboptimal Solvent If the peptide is difficult to dissolve, consider using a small amount of an organic solvent like acetonitrile or isopropanol in the sample solvent. For very stubborn aggregates, a small amount of a chaotropic agent like guanidine HCl can be used for initial dissolution, but this may require a subsequent desalting step.
On-column Aggregation Aggregation can sometimes occur on the HPLC column. Try running the purification at a slightly elevated temperature (e.g., 30-40°C) to help disrupt aggregates.

Experimental Protocols

General RP-HPLC Purification Protocol

This protocol provides a starting point for the purification of a peptide containing this compound. Optimization will be required based on the specific peptide sequence.

1. Materials:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
  • Crude Peptide: Lyophilized crude peptide containing this compound.

2. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution.
  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

ParameterValue
Flow Rate 1.0 mL/min for analytical scale; adjust for preparative scale.
Detection Wavelength 214 nm and 280 nm (if aromatic residues are present).
Column Temperature Ambient (or slightly elevated, e.g., 30°C, to improve peak shape).
Injection Volume Dependent on column size and sample concentration.
Gradient See table below for a typical starting gradient.

Typical Starting Gradient:

Time (minutes)% Mobile Phase B
05
55
3565
4095
4595
505

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks.
  • Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.
  • Pool the fractions containing the pure target peptide.

5. Post-Purification Processing:

  • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Visualizations

PurificationWorkflow General Purification Workflow cluster_prep Preparation cluster_hplc RP-HPLC cluster_analysis Analysis & Final Steps Cleavage Cleavage from Resin & Deprotection Dissolution Dissolve Crude Peptide Cleavage->Dissolution Filtration Filter Sample Dissolution->Filtration Injection Inject onto Column Filtration->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection Gradient->Detection Collection Fraction Collection Detection->Collection Purity_Check Purity Analysis (Analytical HPLC/MS) Collection->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified Peptide Lyophilization->Final_Product

Caption: General workflow for the purification of synthetic peptides.

TroubleshootingLogic Troubleshooting Poor HPLC Resolution Start Poor Resolution/ Co-elution Check_Gradient Is the gradient shallow enough? Start->Check_Gradient Optimize_Gradient Decrease gradient slope (e.g., 0.5%/min) Check_Gradient->Optimize_Gradient No Check_Column Is the column chemistry appropriate? Check_Gradient->Check_Column Yes Success Improved Resolution Optimize_Gradient->Success Try_New_Column Try a different stationary phase (e.g., C8, Phenyl) Check_Column->Try_New_Column No Check_Loading Is the sample overloaded? Check_Column->Check_Loading Yes Try_New_Column->Success Reduce_Load Reduce injection volume/ concentration Check_Loading->Reduce_Load Yes Check_Loading->Success No Reduce_Load->Success

Caption: Decision tree for troubleshooting poor resolution in RP-HPLC.

References

preventing side reactions during fluorination of proline derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of proline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing common side reactions and to offer solutions to frequently encountered issues during these sensitive transformations.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the fluorination of proline derivatives.

Issue 1: Low Yield of the Desired Fluorinated Proline Derivative

Question: My fluorination reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in proline fluorination can stem from several factors, including reagent deactivation, incomplete reaction, or the prevalence of side reactions. Here is a step-by-step guide to troubleshoot this issue.

Potential Causes and Solutions:

  • Inactive Fluorinating Reagent: Many fluorinating reagents, especially deoxofluorinating agents like DAST and Deoxo-Fluor, are sensitive to moisture and can degrade over time.

    • Solution: Use a fresh bottle of the fluorinating reagent or purify the reagent before use. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction's success. Some fluorinating agents may react with or be deactivated by certain solvents.

    • Solution: Anhydrous, non-nucleophilic solvents such as dichloromethane (DCM) or acetonitrile are generally recommended. Always verify the compatibility of your chosen fluorinating agent with the solvent.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of byproducts.

    • Solution: Gradually adjust the reaction temperature. Many deoxofluorination reactions are initiated at low temperatures (e.g., -78 °C) and then allowed to slowly warm to room temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal temperature profile.

  • Formation of Elimination Byproducts: A common side reaction is the elimination of the activated hydroxyl group to form a dehydroproline derivative, particularly when using reagents like DAST.[1]

    • Solution: Consider using a milder or more selective fluorinating reagent. For instance, PyFluor has been reported to produce fewer elimination byproducts compared to DAST.[2] The choice of protecting groups can also influence the outcome; sterically bulky protecting groups on the nitrogen or carboxylic acid can disfavor elimination pathways.

G start Low Yield of Fluorinated Proline check_reagent Verify Activity of Fluorinating Reagent start->check_reagent check_conditions Optimize Reaction Conditions start->check_conditions check_byproducts Analyze for Side Products start->check_byproducts fresh_reagent Use Fresh/Purified Reagent check_reagent->fresh_reagent optimize_temp Adjust Temperature Profile check_conditions->optimize_temp optimize_solvent Screen Anhydrous, Non-nucleophilic Solvents check_conditions->optimize_solvent elimination Elimination Product Detected? check_byproducts->elimination rearrangement Rearrangement Product Detected? check_byproducts->rearrangement end Improved Yield fresh_reagent->end optimize_temp->end optimize_solvent->end change_reagent Switch to Milder Reagent (e.g., PyFluor) elimination->change_reagent Yes modify_substrate Modify Substrate (e.g., Bulky Protecting Group) elimination->modify_substrate Yes elimination->end No rearrangement->modify_substrate Yes rearrangement->end No change_reagent->end modify_substrate->end

Issue 2: Formation of Dehydroproline Byproducts (Elimination)

Question: My reaction is producing a significant amount of a dehydroproline derivative alongside the desired fluorinated product. How can I suppress this elimination side reaction?

Answer:

Elimination is a common competing pathway in the deoxofluorination of hydroxyproline derivatives, proceeding via an E2 or E1cb mechanism depending on the conditions.

Strategies to Minimize Elimination:

  • Choice of Fluorinating Reagent: The nature of the fluorinating agent plays a crucial role. Reagents known for lower basicity and milder reaction conditions are preferable.

    • Recommendation: Newer generation deoxyfluorination reagents like PyFluor and XtalFluor have been designed to be more selective and often result in less elimination compared to traditional reagents like DAST and Deoxo-Fluor .[1]

  • Protecting Group Strategy: The steric and electronic properties of the protecting groups on the proline nitrogen and the carboxyl group can influence the propensity for elimination.

    • Recommendation: Employing a sterically demanding protecting group on the nitrogen, such as a tert-butyloxycarbonyl (Boc) group, can hinder the approach of the fluoride anion for proton abstraction, thus disfavoring the elimination pathway. For instance, the use of a sterically hindered tert-butyl ester was shown to prevent intramolecular side reactions during fluorination with morpholinosulfur trifluoride.[1]

  • Reaction Temperature: Lowering the reaction temperature can favor the desired SN2 substitution over elimination, as substitution reactions generally have a lower activation energy.

    • Recommendation: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) for the duration of the reaction.

Table 1: Comparison of Fluorinating Reagents in Deoxyfluorination

Fluorinating ReagentTypical Yield of Fluorinated ProductTypical Yield of Elimination ByproductKey Considerations
DASTModerate to HighCan be significantProne to thermal decomposition; often requires careful temperature control.
Deoxo-FluorModerate to HighGenerally lower than DASTMore thermally stable than DAST, but can still promote elimination.
PyFluorHighMinimalHigh chemoselectivity, stable, and less prone to causing elimination.[2]
XtalFluorHighMinimalCrystalline, stable reagents that often give high yields with low elimination.[1]

Note: Yields are highly substrate and condition dependent.

Issue 3: Poor Diastereoselectivity

Question: The fluorination of my 4-hydroxyproline derivative is resulting in a mixture of diastereomers. How can I improve the stereocontrol?

Answer:

Poor diastereoselectivity can arise from a reaction mechanism that does not proceed through a well-defined stereochemical pathway. In the case of hydroxyproline fluorination, this can be due to the formation of an intermediate with partial carbocationic character or the involvement of an aziridinium ion intermediate that can be attacked at different positions.

Strategies to Improve Diastereoselectivity:

  • Mechanism Control: The choice of fluorinating reagent and reaction conditions can influence the operative mechanism.

    • SN2 Pathway: To favor a direct SN2 inversion, which would lead to a single diastereomer, use of milder fluorinating reagents and less polar solvents can be beneficial.

    • Aziridinium Ion Intermediate: The formation of an aziridinium ion intermediate is a known pathway in the fluorination of hydroxyproline derivatives, especially with reagents like DAST.[3][4] The regioselectivity of the subsequent nucleophilic attack on the aziridinium ion will determine the final stereochemistry. The nature of the N-protecting group can influence the stability and reactivity of this intermediate. Electron-withdrawing groups can disfavor its formation.

  • Substrate Control: The stereochemistry of the starting material and the nature of its substituents can direct the stereochemical outcome.

    • Recommendation: Ensure the stereochemical purity of your starting hydroxyproline derivative. The inherent ring pucker of the proline derivative, which is influenced by its substituents, can also affect the facial selectivity of the reaction.

G start Poor Diastereoselectivity mechanism Reaction Mechanism start->mechanism substrate Substrate Properties start->substrate sn2 SN2 Pathway mechanism->sn2 aziridinium Aziridinium Ion Pathway mechanism->aziridinium purity Starting Material Purity substrate->purity protecting_group Protecting Group Effects substrate->protecting_group reagent_choice Fluorinating Reagent Choice sn2->reagent_choice solvent_polarity Solvent Polarity sn2->solvent_polarity aziridinium->protecting_group attack_regio Regioselectivity of Nucleophilic Attack aziridinium->attack_regio desired_diastereomer Desired Diastereomer purity->desired_diastereomer protecting_group->desired_diastereomer reagent_choice->desired_diastereomer solvent_polarity->desired_diastereomer attack_regio->desired_diastereomer

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when fluorinating 4-hydroxyproline with DAST?

A1: The most common side reaction is elimination to form 3,4-dehydroproline derivatives. This occurs because DAST can act as a dehydrating agent, and the intermediate formed after the reaction of the hydroxyl group with DAST is susceptible to elimination, especially at higher temperatures.

Q2: Can the N-protecting group influence the outcome of the fluorination?

A2: Yes, the N-protecting group has a significant impact. Electron-withdrawing protecting groups like Cbz or Boc can influence the nucleophilicity of the nitrogen atom, potentially affecting the formation of an aziridinium ion intermediate.[3] Sterically bulky protecting groups can also shield the protons on the adjacent carbons, reducing the likelihood of elimination.

Q3: Is it possible to achieve fluorination with retention of configuration?

A3: Fluorination of a hydroxyl group with reagents like DAST typically proceeds with inversion of configuration via an SN2-type mechanism. Retention of configuration is less common but could potentially be achieved through a double inversion process, for example, by first converting the alcohol to a leaving group with inversion, followed by a second inversion with a fluoride source.

Q4: I am using Selectfluor for an electrophilic fluorination of a proline enolate, but the reaction is not working well. What could be the problem?

A4: For electrophilic fluorination of proline enolates with Selectfluor, several factors are critical. The enolate formation must be efficient and regioselective. The stability of the enolate is also key; unstable enolates can lead to side reactions. The reaction conditions, such as solvent and temperature, must be optimized. In some cases, for the fluorination of silyl enol ethers of proline derivatives, a flow chemistry approach has been shown to be more reliable and scalable than batch reactions.[5]

Q5: Are there any safety concerns with the fluorinating reagents mentioned?

A5: Yes, many fluorinating reagents are hazardous. DAST, for example, is known to undergo exothermic and potentially explosive decomposition at elevated temperatures. It is also highly corrosive and reacts violently with water. It is crucial to handle these reagents with appropriate personal protective equipment in a well-ventilated fume hood and to follow all safety guidelines provided by the manufacturer. Newer reagents like PyFluor are reported to have better safety profiles.

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of N-Boc-4-hydroxy-L-proline methyl ester with DAST

Materials:

  • N-Boc-4-hydroxy-L-proline methyl ester

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and other standard glassware

Procedure:

  • Dissolve N-Boc-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution via syringe.

  • Allow the reaction mixture to stir at -78 °C and then slowly warm to room temperature over several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a cooled (0 °C) saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Electrophilic Fluorination of an N-Boc-4-oxoproline derivative via its Silyl Enol Ether using Selectfluor

This protocol is adapted from a procedure for a similar substrate and may require optimization.[5]

Part A: Formation of the Silyl Enol Ether

  • To a solution of N-Boc-4-oxoproline derivative (1.0 eq) in anhydrous THF at -78 °C, add a suitable base (e.g., lithium hexamethyldisilazide, LHMDS) to generate the enolate.

  • After stirring for a defined period, quench the enolate with trimethylsilyl chloride (TMSCl).

  • Work up the reaction to isolate the crude silyl enol ether, which can be used in the next step without further purification.

Part B: Fluorination with Selectfluor

  • Dissolve the crude silyl enol ether in anhydrous acetonitrile.

  • In a separate flask, dissolve Selectfluor (1.0-1.2 eq) in anhydrous acetonitrile.

  • Cool the solution of the silyl enol ether to the desired temperature (e.g., -30 °C).

  • Slowly add the Selectfluor solution to the silyl enol ether solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

References

Technical Support Center: Large-Scale Synthesis of N-BOC-4,4-difluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of large-scale synthesis of N-BOC-4,4-difluoro-L-proline.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on common problems and their solutions.

Issue 1: Low or No Yield of this compound

Q: My reaction has resulted in a very low yield. What are the potential causes and solutions?

A: Low yield is a common issue that can stem from several factors throughout the synthetic process. The following sections break down potential causes based on the synthetic route.

The fluorination of N-BOC-4-oxo-L-proline is a critical step where yield can be significantly impacted.

Potential Cause 1: Ineffective Fluorinating Agent

The choice and handling of the fluorinating agent are crucial for a successful reaction. Reagents like Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are sensitive to moisture and can decompose if not handled under anhydrous conditions, leading to incomplete reactions.

Solution:

  • Use freshly opened or properly stored fluorinating agents under an inert atmosphere (e.g., nitrogen or argon).

  • Ensure all glassware is rigorously dried before use.

  • Consider using a more robust fluorinating agent like morpholinosulfur trifluoride, which has been shown to prevent certain side reactions.[1]

Potential Cause 2: Suboptimal Reaction Temperature

The temperature for the fluorination reaction is critical. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of elimination byproducts, such as N-BOC-3,4-dehydro-L-proline.

Solution:

  • Carefully control the reaction temperature according to the established protocol for your chosen fluorinating agent. For DAST, the reaction is often carried out at low temperatures (e.g., -78 °C to 0 °C).

  • Monitor the reaction progress using techniques like TLC or NMR to determine the optimal reaction time at the chosen temperature.

Potential Cause 3: Formation of Side Products

Side reactions can significantly reduce the yield of the desired product. A common side product is the corresponding elimination product.

Solution:

  • The use of sterically hindered derivatives at other positions on the proline ring has been shown to prevent intramolecular side reactions.[1]

  • Careful control of the reaction temperature and slow addition of the fluorinating agent can help minimize the formation of elimination byproducts.

The hydrolysis of the methyl ester is the final step in one of the common synthetic routes.

Potential Cause 1: Incomplete Hydrolysis

Incomplete saponification of the methyl ester will result in a mixture of the desired carboxylic acid and the starting ester, leading to a lower isolated yield of the final product.

Solution:

  • Ensure a sufficient excess of the base (e.g., lithium hydroxide or sodium hydroxide) is used to drive the reaction to completion.

  • Increase the reaction time or slightly elevate the temperature if monitoring indicates a sluggish reaction. A typical procedure involves stirring at room temperature for 1-2 hours.[2][3]

  • Use a co-solvent like methanol or tetrahydrofuran to ensure the solubility of the starting ester.[2]

Potential Cause 2: Product Loss During Workup

The workup procedure is critical for isolating the final product with high yield. This compound is a carboxylic acid and its solubility is pH-dependent.

Solution:

  • After hydrolysis, carefully acidify the aqueous solution to a pH of around 2-3 to ensure complete protonation of the carboxylate.[3]

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times to ensure complete recovery from the aqueous phase.[2]

  • Wash the combined organic layers with brine to remove excess water before drying and concentration.[2]

Issue 2: Purity Issues in the Final Product

Q: My final product is impure. What are the likely contaminants and how can I remove them?

A: Purity issues can arise from unreacted starting materials, side products, or impurities from reagents.

Potential Cause 1: Unreacted Starting Material

If the reaction is incomplete, the final product will be contaminated with the starting material (e.g., N-BOC-4-oxo-L-proline or this compound methyl ester).

Solution:

  • Acid-Base Extraction: this compound is acidic, while the methyl ester starting material is neutral. An acid-base extraction during workup can effectively separate the two. Wash the organic layer containing the product with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic product into the aqueous layer. The aqueous layer can then be re-acidified and extracted to recover the pure product.

  • Chromatography: If acid-base extraction is not sufficient, flash column chromatography on silica gel can be used for purification.

Potential Cause 2: Contamination with Side Products

Side products, such as the elimination product from the fluorination step, can be difficult to separate due to similar polarities.

Solution:

  • Optimize Reaction Conditions: The best approach is to minimize the formation of side products by optimizing the reaction conditions as described in "Issue 1".

  • Chromatography: Careful flash column chromatography with an optimized solvent system is often necessary to separate the desired product from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound on a large scale?

A1: The most common and practical large-scale synthetic routes start from readily available precursors:

  • From N-BOC-4-hydroxy-L-proline: This route involves the oxidation of the hydroxyl group to a ketone (N-BOC-4-oxo-L-proline), followed by geminal difluorination.

  • From this compound methyl ester: This involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.[2]

  • From 3,4-dehydroproline: This route involves the dihydroxylation of the double bond followed by a bis-deoxyfluorination step, although this can sometimes result in lower yields.[4][5]

Q2: Which fluorinating agent is best for the synthesis of this compound?

A2: The choice of fluorinating agent is critical and depends on the specific substrate and reaction conditions.

  • DAST (Diethylaminosulfur trifluoride): A commonly used reagent, but it can be thermally unstable and may lead to side reactions like elimination.[4][5]

  • Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride): Generally considered safer and more thermally stable than DAST.

  • Morpholinosulfur trifluoride: Has been shown to be effective and can prevent certain intramolecular side reactions, leading to a cleaner reaction profile.[1]

  • Nosyl fluoride: Has been used in the synthesis of related fluorinated prolines in a large-scale process.[6]

Q3: How can I monitor the progress of the fluorination and hydrolysis reactions?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. Staining with a suitable reagent (e.g., potassium permanganate) is often necessary for visualization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful tools for monitoring the reaction. ¹⁹F NMR is particularly useful for observing the formation of the difluorinated product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to track the masses of the starting material and product, confirming the conversion.

Q4: What are the key safety precautions to take during the synthesis?

A4:

  • Fluorinating Agents: DAST, Deoxo-Fluor®, and other similar reagents are corrosive and react violently with water. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Anhydrous Conditions: Many steps in the synthesis require strictly anhydrous conditions. Ensure all glassware is oven- or flame-dried and that reactions are run under an inert atmosphere (nitrogen or argon).

  • Quenching: The quenching of reactions involving reactive reagents like fluorinating agents should be done slowly and at low temperatures to control any exothermic reactions.

Data Presentation

Table 1: Comparison of Fluorinating Agents for the Synthesis of Fluorinated Prolines

Fluorinating AgentTypical Reaction ConditionsAdvantagesDisadvantages
DASTDCM, -78 °C to RTReadily availableThermally unstable, can lead to elimination side products.[4][5]
Deoxo-Fluor®DCM or Toluene, 0 °C to RTMore thermally stable than DASTCan be more expensive
Morpholinosulfur trifluorideDCM, 0 °C to RTCan prevent intramolecular side reactions, leading to cleaner products.[1]May be less commonly available
Nosyl fluorideToluene, 45 °CEffective for large-scale synthesis.[6]Requires heating, which may not be suitable for all substrates

Table 2: Typical Yields for Key Synthetic Steps

Reaction StepStarting MaterialProductReagentsTypical YieldReference
HydrolysisThis compound methyl esterThis compoundNaOH, MeOH/THF/H₂O99%[2]
HydrolysisN-BOC-cis-4-fluoro-L-proline methyl esterN-BOC-cis-4-fluoro-L-prolineLiOH, THF/H₂O96%[3]
FluorinationN-Boc-4-hydroxy-L-proline methyl ester derivativeN-Boc-4-fluoro-L-proline derivativeMorpholinosulfur trifluoride63%[1]

Experimental Protocols

Protocol 1: Hydrolysis of this compound Methyl Ester[2]
  • Dissolution: Dissolve this compound methyl ester (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF).

  • Saponification: Add an aqueous solution of sodium hydroxide (NaOH, ~1.5 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Solvent Removal: Remove the organic solvents (methanol and THF) under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully add a 2 M hydrochloric acid (HCl) solution to acidify the mixture to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer three times with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain this compound as a white solid.

Mandatory Visualization

Troubleshooting_Yield cluster_synthesis Synthesis of this compound cluster_fluorination Route: Fluorination of N-BOC-4-oxo-L-proline cluster_hydrolysis Route: Hydrolysis of Ester start Low Yield Observed fluorination_issue Low Yield in Fluorination Step start->fluorination_issue If using fluorination route hydrolysis_issue Low Yield in Hydrolysis Step start->hydrolysis_issue If using hydrolysis route cause1_fluor Inactive Fluorinating Agent fluorination_issue->cause1_fluor cause2_fluor Suboptimal Temperature fluorination_issue->cause2_fluor cause3_fluor Side Product Formation fluorination_issue->cause3_fluor solution1_fluor Use fresh/properly stored reagent. Ensure anhydrous conditions. cause1_fluor->solution1_fluor solution2_fluor Optimize temperature control. Monitor reaction progress. cause2_fluor->solution2_fluor solution3_fluor Use sterically hindered substrates. Control reagent addition rate. cause3_fluor->solution3_fluor cause1_hydro Incomplete Hydrolysis hydrolysis_issue->cause1_hydro cause2_hydro Product Loss During Workup hydrolysis_issue->cause2_hydro solution1_hydro Use excess base. Increase reaction time/temperature. cause1_hydro->solution1_hydro solution2_hydro Careful pH adjustment (acidification). Multiple extractions. cause2_hydro->solution2_hydro

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Purification_Workflow start Impure Final Product impurity_type Identify Impurity Type start->impurity_type unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm e.g., Ester side_product Side Product impurity_type->side_product e.g., Elimination Product solution_sm Purification Strategy for Unreacted Starting Material unreacted_sm->solution_sm solution_sp Purification Strategy for Side Products side_product->solution_sp acid_base Acid-Base Extraction solution_sm->acid_base chromatography_sm Column Chromatography solution_sm->chromatography_sm optimize_rxn Optimize Reaction Conditions to Minimize Formation solution_sp->optimize_rxn chromatography_sp Careful Column Chromatography with Optimized Solvent System solution_sp->chromatography_sp

Caption: Decision workflow for purification of impure this compound.

References

N-BOC-4,4-difluoro-L-proline stability under different pH conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of N-BOC-4,4-difluoro-L-proline under various pH conditions. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Stability Profile of this compound

The stability of the N-tert-butyloxycarbonyl (BOC) protecting group is a critical factor in the successful application of this compound in multi-step syntheses, particularly in peptide synthesis.[1] The BOC group is well-characterized by its stability in neutral and basic conditions and its lability in acidic environments.[2][3] This allows for its selective removal without affecting other protecting groups that are sensitive to different conditions.[3]

Acidic Conditions (pH < 4): The BOC group is readily cleaved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for its removal, typically in organic solvents.[1][4] The cleavage mechanism involves the protonation of the carbonyl oxygen of the carbamate, leading to the formation of a stable tert-butyl cation.[4] While generally considered unstable in strong acid, the BOC group may exhibit some stability in mildly acidic aqueous solutions (pH ~4), though this is highly dependent on the specific reaction conditions, including temperature and solvent.[3]

Neutral Conditions (pH ≈ 7): this compound is expected to be stable under neutral pH conditions. This makes it compatible with a variety of standard reaction and purification conditions, such as aqueous workups and chromatography.

Basic Conditions (pH > 8): The BOC group is generally stable under basic conditions, which allows for the use of base-labile protecting groups like Fmoc in orthogonal protection strategies.[3] It is resistant to hydrolysis by bases and stable towards most nucleophiles.[3] However, prolonged exposure to very strong bases or high temperatures should be avoided as it may lead to degradation.

Summary of Expected Stability and Recommended Analysis
pH RangeConditionExpected StabilityRecommended Analytical Technique for Verification
< 4AcidicLabileHPLC, TLC, ¹H NMR
4 - 6Mildly AcidicPotentially LabileHPLC, TLC
~ 7NeutralStableHPLC
8 - 10Mildly BasicStableHPLC
> 10Strongly BasicGenerally StableHPLC, TLC

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading during my reaction, which is run at a neutral pH. What could be the cause?

A1: While this compound is generally stable at neutral pH, degradation could be caused by other factors. Consider the following:

  • Temperature: Elevated temperatures, even at neutral pH, can sometimes lead to thermal degradation of sensitive molecules.

  • Other Reagents: Ensure that no other reagents in your reaction mixture are creating localized acidic microenvironments that could cleave the BOC group.

  • Purity of Starting Material: Impurities in the starting material or solvents could be contributing to the degradation.

Q2: I am trying to perform a reaction with an acid-sensitive functional group on my molecule while keeping the this compound intact. What pH range should I work in?

A2: To maintain the integrity of the BOC group, it is best to perform reactions under neutral to basic conditions (pH 7 and above). The BOC group is known to be stable in the presence of most bases and nucleophiles.[3]

Q3: How can I monitor the stability of this compound in my reaction mixture?

A3: The stability can be monitored by taking aliquots of your reaction at different time points and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[5] In TLC, the deprotected product will have a different retention factor (Rf) compared to the starting material. For quantitative analysis, HPLC is the preferred method.[5]

Q4: What are the standard conditions for the complete removal of the BOC group from this compound?

A4: The BOC group can be efficiently removed using strong acids. Common reagents include:

  • A solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1]

  • A 4M solution of Hydrochloric Acid (HCl) in 1,4-dioxane.[6] These reactions are typically fast and are usually complete within 30 minutes to 2 hours at room temperature.[1]

Q5: Are there any milder methods for BOC deprotection if my compound is sensitive to strong acids?

A5: Yes, several milder methods for BOC deprotection have been reported, although they may require optimization for your specific substrate. These include:

  • Using milder acids, though this may require longer reaction times or elevated temperatures.[7]

  • Thermal deprotection, which involves heating the compound in a suitable solvent.[8]

  • Using reagents like oxalyl chloride in methanol, which has been shown to be effective under mild conditions.[9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected Deprotection The reaction conditions are inadvertently acidic.Carefully check the pH of your reaction mixture. Ensure that all reagents and solvents are free of acidic impurities.
The reaction temperature is too high.If possible, run the reaction at a lower temperature.
Incomplete Reaction The reaction time is insufficient.Monitor the reaction progress using TLC or HPLC and allow it to proceed until the starting material is consumed.
The reagents have degraded.Use fresh, high-quality reagents and anhydrous solvents where necessary.
Low Yield The product is degrading under the workup conditions.If using an acidic workup, neutralize the reaction mixture promptly after completion. Consider alternative purification methods that avoid prolonged exposure to harsh conditions.
Solubility issues are affecting the reaction.Ensure that all reactants are fully dissolved in the reaction solvent. Gentle warming or sonication may help, but be mindful of the thermal stability of your compounds.[10]

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

This protocol provides a framework for determining the stability of this compound at a specific pH.

1. Materials:

  • This compound

  • Buffers of desired pH values (e.g., phosphate buffer for pH 7, borate buffer for pH 9, citrate buffer for pH 4)

  • Acetonitrile (ACN) or other suitable organic solvent

  • High-purity water

  • HPLC system with a UV detector and a C18 column

  • TLC plates (silica gel)

  • Ninhydrin stain (for visualizing the deprotected amine)

2. Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Incubation: In separate vials, add a small aliquot of the stock solution to the different pH buffers to achieve a final desired concentration. Ensure the amount of organic solvent is minimal to not significantly alter the pH.

  • Time Points: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C). Take aliquots from each vial at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching (if necessary): If the reaction is ongoing, quench the degradation by neutralizing the aliquot or diluting it in the mobile phase for immediate analysis.

  • Analysis:

    • HPLC: Analyze the aliquots by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to this compound and the appearance of any new peaks corresponding to degradation products. Quantify the percentage of remaining this compound at each time point.

    • TLC: Spot the aliquots on a TLC plate and develop it using an appropriate solvent system. Visualize the spots under UV light and/or by staining with ninhydrin. The appearance of a new spot (typically at a lower Rf) that stains positive with ninhydrin indicates the formation of the free amine due to BOC deprotection.[5]

3. Data Interpretation:

  • Plot the percentage of intact this compound against time for each pH condition. This will provide a visual representation of the stability.

  • From this data, you can estimate the half-life (t₁/₂) of the compound at each pH.

Visual Workflow

troubleshooting_workflow cluster_observation Observation cluster_investigation Investigation cluster_troubleshooting Troubleshooting cluster_resolution Resolution start Unexpected Reaction Outcome (e.g., low yield, side products) check_stability Suspect Stability Issue with This compound? start->check_stability analyze_reaction Analyze Reaction Mixture (HPLC, LC-MS, TLC) check_stability->analyze_reaction Yes other_degradation Other Degradation Products? check_stability->other_degradation No deprotection_observed Is BOC Deprotection Observed? analyze_reaction->deprotection_observed deprotection_observed->other_degradation No check_ph Check pH of Reaction deprotection_observed->check_ph Yes check_temp Review Reaction Temperature other_degradation->check_temp Yes adjust_conditions Adjust Reaction Conditions: - Use buffered solution - Lower temperature - Use anhydrous solvents check_ph->adjust_conditions check_reagents Verify Reagent Purity and Water Content check_temp->check_reagents check_reagents->adjust_conditions rerun_experiment Re-run Experiment adjust_conditions->rerun_experiment

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Troubleshooting Poor Solubility of Peptides with 4,4-difluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor solubility in peptides containing 4,4-difluoro-L-proline.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing 4,4-difluoro-L-proline often difficult to dissolve?

A1: The incorporation of 4,4-difluoro-L-proline can significantly increase the hydrophobicity of a peptide. The two fluorine atoms on the proline ring are highly electronegative and can alter the peptide's conformational preferences, potentially leading to increased aggregation and reduced solubility in aqueous solutions.[1] This "fluorous effect" can drive peptide self-assembly, further complicating dissolution.

Q2: What is the first step I should take when encountering a peptide with poor solubility?

A2: Before attempting to dissolve the entire sample, it is crucial to test the solubility of a small aliquot of the peptide.[2][3] This prevents the potential loss of your entire sample in an inappropriate solvent. Start with the most common and mildest solvents first, such as sterile, distilled water.

Q3: How does the net charge of my peptide influence solvent selection?

A3: The net charge of a peptide at a given pH is a primary determinant of its solubility in aqueous solutions.[2][4]

  • Acidic Peptides (net negative charge): These peptides are generally more soluble in basic buffers.

  • Basic Peptides (net positive charge): These peptides are typically more soluble in acidic buffers.

  • Neutral Peptides: For peptides with a net charge of zero, solubility in aqueous solutions can be minimal, especially if they have a high content of hydrophobic residues. In such cases, organic solvents are often required.[5]

Q4: Can sonication or warming help to dissolve my peptide?

A4: Yes, both techniques can aid in dissolving difficult peptides. Sonication can help break apart aggregates and increase the surface area of the peptide exposed to the solvent.[2][4] Gentle warming (e.g., to 40°C) can also increase solubility, but caution is advised to avoid degradation of the peptide.

Troubleshooting Guide

Problem: My peptide containing 4,4-difluoro-L-proline will not dissolve in water.

This guide provides a systematic approach to solubilizing your peptide. Follow these steps sequentially.

Step 1: Characterize Your Peptide

Determine the net charge of your peptide at neutral pH by considering the ionizable side chains of the amino acids and the terminal groups.

  • Acidic residues (contribute -1 charge): Aspartic acid (D), Glutamic acid (E), and the C-terminal carboxyl group.

  • Basic residues (contribute +1 charge): Arginine (R), Lysine (K), Histidine (H), and the N-terminal amino group.

Step 2: Follow the Solubility Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peptide solubility.

G Troubleshooting Workflow for Poor Peptide Solubility start Start with a small aliquot of lyophilized peptide water Attempt to dissolve in sterile, distilled water start->water sonicate_warm Apply sonication or gentle warming water->sonicate_warm If not dissolved check_charge Determine Net Peptide Charge at Neutral pH sonicate_warm->check_charge If still not dissolved acidic Acidic Peptide (Net Negative Charge) check_charge->acidic Negative basic Basic Peptide (Net Positive Charge) check_charge->basic Positive neutral Neutral Peptide (Net Zero Charge) check_charge->neutral Zero basic_buffer Use a dilute basic buffer (e.g., 0.1M ammonium bicarbonate) acidic->basic_buffer acidic_buffer Use a dilute acidic solution (e.g., 10% acetic acid) basic->acidic_buffer organic_solvent Use a minimal amount of organic solvent (e.g., DMSO, DMF) neutral->organic_solvent success Peptide Dissolved basic_buffer->success If dissolved fail Solubility Issue Persists basic_buffer->fail If not dissolved acidic_buffer->success If dissolved acidic_buffer->fail If not dissolved dilute Slowly dilute with aqueous buffer organic_solvent->dilute dilute->success If dissolved dilute->fail If precipitates

Caption: A step-by-step workflow for troubleshooting poor peptide solubility.

Data Presentation

The choice of solvent is critical for successfully dissolving peptides containing 4,4-difluoro-L-proline. The following table summarizes common solvents and their applications.

Solvent CategoryExamplesPrimary Use ForImportant Considerations
Aqueous Sterile, distilled waterPeptides with a significant net charge (acidic or basic)The first solvent to try for all peptides.
Acidic Solutions 10% Acetic Acid, 0.1% Trifluoroacetic Acid (TFA)Basic peptides (net positive charge)TFA is harsh and may not be suitable for all biological assays.[4]
Basic Solutions 0.1M Ammonium Bicarbonate, Dilute Ammonium HydroxideAcidic peptides (net negative charge)Avoid with peptides containing Cysteine, as it can promote disulfide bond formation.
Organic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Neutral or highly hydrophobic peptidesUse a minimal amount to dissolve the peptide, then slowly dilute with an aqueous buffer. DMSO can oxidize Methionine and Cysteine residues.[5]
Fluorinated Alcohols 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Highly aggregated or fluorinated peptidesExcellent for breaking up aggregates but must be removed before most biological assays.

Experimental Protocols

Protocol 1: General Solubilization of a Peptide with Poor Aqueous Solubility
  • Preparation:

    • Centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

    • Allow the vial to come to room temperature before opening to avoid condensation.

  • Initial Attempt with Water:

    • Add a small, measured volume of sterile, distilled water to a small aliquot of the peptide.

    • Vortex the sample for 30 seconds.

    • If the peptide does not dissolve, proceed to the next step.

  • Sonication and Warming:

    • Place the vial in a sonicator water bath for 5-10 minutes.

    • Alternatively, gently warm the sample to no more than 40°C.

    • Visually inspect for dissolution. If it remains insoluble, proceed based on the peptide's net charge.

  • pH Modification (for charged peptides):

    • For basic peptides: Add a 10% acetic acid solution dropwise while vortexing until the peptide dissolves.

    • For acidic peptides: Add a 0.1M ammonium bicarbonate solution dropwise while vortexing until the peptide dissolves.

  • Use of Organic Solvents (for neutral or highly hydrophobic peptides):

    • Add a minimal volume of DMSO or DMF (e.g., 10-20 µL) to the peptide.

    • Vortex until the peptide is fully dissolved.

    • Slowly add your desired aqueous buffer to the dissolved peptide solution, vortexing between additions. If the peptide begins to precipitate, you have reached its solubility limit in that mixed solvent system.

Factors Influencing Solubility of 4,4-difluoro-L-proline Peptides

The solubility of peptides containing 4,4-difluoro-L-proline is a complex interplay of several factors, as illustrated in the diagram below.

G Factors Influencing Solubility of Peptides with 4,4-difluoro-L-proline solubility Peptide Solubility difluoro_proline 4,4-difluoro-L-proline Incorporation hydrophobicity Increased Hydrophobicity difluoro_proline->hydrophobicity conformation Altered Peptide Conformation difluoro_proline->conformation aggregation Tendency for Aggregation hydrophobicity->aggregation aggregation->solubility Decreases conformation->aggregation net_charge Overall Peptide Net Charge net_charge->solubility Influences solvent Solvent Properties (pH, Polarity) solvent->solubility Determines additives Use of Solubilizing Additives additives->solubility Increases

Caption: Key factors influencing the solubility of peptides containing 4,4-difluoro-L-proline.

References

Technical Support Center: Interpreting ¹⁹F NMR Spectra of 4,4-difluoro-L-proline Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-difluoro-L-proline (L-dfPro) containing peptides.

FAQs and Troubleshooting Guides

Q1: What is the primary application of incorporating 4,4-difluoro-L-proline into peptides for ¹⁹F NMR studies?

A1: 4,4-Difluoro-L-proline (Dfp) serves as a sensitive ¹⁹F NMR probe to investigate the conformational equilibria of proline residues within peptides.[1][2][3][4][5][6][7] Specifically, it allows for the detailed analysis of:

  • Cis-trans isomerism of the peptide bond preceding the Dfp residue.

  • Pyrrolidine ring pucker (exo vs. endo) of the Dfp residue.

The ¹⁹F NMR spectrum of a Dfp-containing peptide provides distinct signals that report on these conformational states, which are crucial for understanding protein structure, folding, and function.[2][3][4][5][6]

Q2: How do I distinguish between cis and trans isomers of the X-Dfp peptide bond in a ¹⁹F NMR spectrum?

A2: The key parameter for distinguishing between cis and trans isomers is the chemical shift difference (ΔδFF) between the two diastereotopic fluorine atoms of the Dfp residue.[1][2][3][4][5][6]

  • A small ΔδFF (typically 0–3 ppm) is characteristic of a trans X-Dfp amide bond.[1][2][3][4][5][6]

  • A large ΔδFF (typically 5–12 ppm) is indicative of a cis X-Dfp prolyl amide bond.[1][2][3][4][5][6]

This significant difference allows for straightforward quantification of the cis and trans populations in your peptide sample.

Q3: My ¹⁹F NMR spectrum shows more than two signals for a single Dfp residue. What could be the cause?

A3: The presence of multiple signals can arise from several factors:

  • Slow conformational exchange: If the interconversion between different conformational states (e.g., ring puckers) is slow on the NMR timescale, each conformation can give rise to a distinct set of signals.

  • Mixture of cis and trans isomers: As mentioned in Q2, both cis and trans isomers will be present in solution, each giving its own pair of fluorine signals.

  • Peptide aggregation: Aggregation can lead to line broadening and the appearance of new signals corresponding to different oligomeric states. Try acquiring spectra at different concentrations to assess this possibility.

  • Sample degradation: Check the purity of your sample. Degradation products will appear as additional peaks in the spectrum.

  • Complex formation: If your peptide is interacting with other molecules (e.g., metal ions, lipids), this can lead to the appearance of new signals corresponding to the bound state.

Q4: The signals in my ¹⁹F NMR spectrum are very broad. How can I improve the resolution?

A4: Broad signals in ¹⁹F NMR can be due to several reasons. Here are some troubleshooting steps:

  • Intermediate conformational exchange: If the rate of conformational exchange is comparable to the NMR timescale, this can lead to significant line broadening.[2] Acquiring spectra at different temperatures can help to move into the fast or slow exchange regime, resulting in sharper signals.

  • Peptide aggregation: As mentioned above, aggregation can cause line broadening. Diluting the sample or changing the buffer conditions (e.g., pH, ionic strength) may help to reduce aggregation.

  • Paramagnetic impurities: The presence of paramagnetic ions (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening. Ensure all your labware is clean and use high-purity solvents and reagents.

  • High molecular weight: For very large peptides or proteins, the slower tumbling rate can lead to broader lines. Using a higher field strength spectrometer can sometimes help to improve resolution.

Q5: How does the solvent affect the ¹⁹F NMR spectrum of my Dfp-containing peptide?

A5: The solvent can have a significant impact on the conformational preferences of the peptide and thus on the ¹⁹F NMR spectrum.[2][3][5] For instance, the relative populations of the exo and endo ring puckers can be influenced by the polarity of the solvent.[2] Water, for example, has been shown to stabilize the polyproline II (PPII) helix by promoting equal populations of the exo and endo puckers.[2][3][5] It is therefore crucial to be consistent with the solvent system used and to report it in your experimental details.

Data Presentation

The following table summarizes the key quantitative data for interpreting ¹⁹F NMR spectra of 4,4-difluoro-L-proline peptides.

ParameterConformationTypical ValueReference
ΔδFF trans X-Dfp Amide Bond0–3 ppm[1][2][3][4][5][6]
ΔδFF cis X-Dfp Amide Bond5–12 ppm[1][2][3][4][5][6]
pro-4R-F Chemical Shift Pseudo-axial (exo pucker)Downfield[1][2][3][4][5][6]
pro-4S-F Chemical Shift Pseudo-axial (endo pucker)Downfield[1][2][3][4][5][6]
pro-4S-F Chemical Shift Pseudo-equatorial (exo pucker)Upfield[1][2][3][4][5][6]
pro-4R-F Chemical Shift Pseudo-equatorial (endo pucker)Upfield[1][2][3][4][5][6]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 4,4-difluoro-L-proline Containing Peptide

This protocol describes the manual synthesis of a generic peptide containing L-dfPro using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-4,4-difluoro-L-proline

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine/DMF solution and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-4,4-difluoro-L-proline: Follow the same procedure as in step 3, using Fmoc-4,4-difluoro-L-proline.

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Protocol 2: ¹⁹F NMR Data Acquisition and Processing

Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable NMR buffer (e.g., 50 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-1 mM.

  • Add 5-10% D₂O for locking.

  • If desired, add an internal standard for chemical shift referencing (e.g., trifluoroacetic acid).

NMR Instrument Parameters (example for a 500 MHz spectrometer):

  • Nucleus: ¹⁹F

  • Pulse Program: A standard 1D pulse-acquire sequence. For quantitative measurements, ensure a sufficient relaxation delay (5 x T₁).

  • ¹H Decoupling: Use ¹H decoupling during acquisition to simplify the spectra and improve sensitivity. Inverse-gated decoupling can be used for quantitative measurements where the Nuclear Overhauser Effect (NOE) is a concern.

  • Spectral Width: A typical spectral width for fluorinated compounds is around 200 ppm. Adjust as necessary to cover all signals.

  • Acquisition Time: Aim for an acquisition time of at least 0.5 s to ensure good digital resolution.

  • Number of Scans: This will depend on the sample concentration. Start with 128 scans and adjust as needed to achieve a good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment. Temperature-dependent studies can be performed to investigate conformational dynamics.

Data Processing:

  • Apply a line broadening exponential window function (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

  • Fourier transform the FID.

  • Phase the spectrum carefully.

  • Reference the chemical shifts to an appropriate standard.

  • Integrate the signals to determine the relative populations of different species.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_nmr NMR Analysis s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling s2->s3 s4 Repeat Cycles s3->s4 s5 Final Deprotection s4->s5 s6 Cleavage & Purification s5->s6 n1 Sample Preparation s6->n1 Lyophilized Peptide n2 19F NMR Data Acquisition n1->n2 n3 Data Processing n2->n3 n4 Spectral Interpretation n3->n4 conclusion conclusion n4->conclusion Conformational Analysis

Caption: Experimental workflow for the synthesis and ¹⁹F NMR analysis of 4,4-difluoro-L-proline peptides.

conformational_analysis cluster_amide_bond X-Dfp Amide Bond cluster_nmr_signal 19F NMR Signal cis cis Isomer large_delta Large ΔδFF (5-12 ppm) cis->large_delta correlates to trans trans Isomer small_delta Small ΔδFF (0-3 ppm) trans->small_delta correlates to

Caption: Relationship between X-Dfp amide bond conformation and the ¹⁹F NMR chemical shift difference (ΔδFF).

ring_pucker_analysis cluster_pucker Proline Ring Pucker cluster_fluorine_position Fluorine Position cluster_chemical_shift 19F Chemical Shift exo Exo Pucker axial Pseudo-axial exo->axial pro-4R-F is equatorial Pseudo-equatorial exo->equatorial pro-4S-F is endo Endo Pucker endo->axial pro-4S-F is endo->equatorial pro-4R-F is downfield Downfield Shift axial->downfield results in upfield Upfield Shift equatorial->upfield results in

Caption: Correlation between proline ring pucker, fluorine atom position, and ¹⁹F NMR chemical shift.

References

storage and handling guidelines for N-BOC-4,4-difluoro-L-proline to prevent degradation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of N-BOC-4,4-difluoro-L-proline to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be kept tightly sealed to prevent exposure to moisture and air.[1][2] While some suppliers recommend ambient temperatures, others suggest refrigeration. For long-term storage, refrigeration at 4°C is advisable.[3]

Q2: How should I handle this compound in the laboratory?

A2: It is crucial to avoid inhalation, ingestion, and contact with skin and eyes.[1][2] Always handle the compound in a well-ventilated area, preferably within a fume hood.[1][2] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[2] Avoid creating dust when handling the solid powder.[2] It is good practice to wash hands thoroughly after handling the material.[1][2]

Q3: Is this compound sensitive to light?

A3: While the provided documentation does not explicitly mention light sensitivity, it is a general best practice for chemical storage to protect compounds from direct light to prevent potential photodegradation. Storing the compound in its original, often opaque, container will suffice.

Q4: What are the signs of degradation of this compound?

A4: Visual signs of degradation can include a change in color from its typical off-white appearance or a change in its physical state.[1] For experimental validation, unexpected results, such as low yields or the appearance of extra peaks in analytical data (e.g., NMR, LC-MS), may indicate degradation.

Q5: What are the potential degradation pathways for this compound?

A5: Although specific degradation pathways are not detailed in the available literature, based on its chemical structure, a likely degradation route is the hydrolysis of the tert-butoxycarbonyl (BOC) protecting group. This can occur under acidic conditions, leading to the formation of 4,4-difluoro-L-proline.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected side products in reaction Degradation of this compound prior to use.1. Verify the storage conditions and age of the compound. 2. Analyze a sample of the starting material via NMR or LC-MS to check for impurities. 3. If degradation is confirmed, use a fresh batch of the compound.
Low reaction yield Use of partially degraded starting material.Follow the same steps as for "Unexpected side products in reaction." Ensure the compound is brought to room temperature in a desiccator before use to prevent moisture condensation.
Change in physical appearance (e.g., color) Improper storage leading to degradation.Discard the material as its purity is compromised. Review and improve storage protocols based on the recommended guidelines.

Storage Condition Summary

Parameter Recommendation Source
Temperature Ambient or Refrigerated (4°C)[1][3]
Atmosphere Dry, well-ventilated[1][2]
Container Tightly sealed[1][2]
Light Protect from direct lightGeneral best practice

Visual Guides

logical_workflow cluster_0 Troubleshooting Degradation start Observe Unexpected Experimental Result check_storage Verify Storage Conditions (Temp, Humidity) start->check_storage analyze_sm Analyze Starting Material (NMR, LC-MS) check_storage->analyze_sm is_degraded Degradation Confirmed? analyze_sm->is_degraded use_fresh Use Fresh Batch of Compound is_degraded->use_fresh Yes proceed Proceed with Experiment is_degraded->proceed No review_protocols Review Handling & Storage Protocols use_fresh->review_protocols review_protocols->proceed

References

Technical Support Center: Optimization of Deprotection Conditions for BOC-Protected Difluoroproline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of deprotection conditions for BOC-protected difluoroproline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the removal of the tert-butyloxycarbonyl (BOC) protecting group from difluoroproline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for BOC deprotection, and are they suitable for difluoroproline?

A1: Standard conditions for BOC deprotection typically involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1] Common protocols include using a solution of 20-50% TFA in dichloromethane (DCM) or 4M HCl in 1,4-dioxane.[1][2] While these conditions are generally effective, the presence of two fluorine atoms in difluoroproline can increase the stability of the carbamate, potentially requiring harsher conditions or longer reaction times for complete deprotection.[3]

Q2: What are the most common side reactions observed during the BOC deprotection of difluoroproline?

A2: The most prevalent side reaction is the alkylation of the deprotected amine or other nucleophilic sites by the tert-butyl cation generated during the cleavage of the BOC group.[4] This can lead to the formation of tert-butylated byproducts. Incomplete deprotection is another common issue, especially if the reaction conditions are not optimized for the more stable BOC-protected difluoroproline.[5]

Q3: How can I monitor the progress of the deprotection reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TTC), which will show the disappearance of the starting material and the appearance of a more polar product.[1] Staining the TLC plate with ninhydrin is a useful technique as it specifically visualizes the free amine product. Liquid chromatography-mass spectrometry (LC-MS) can also be employed for more detailed monitoring of the reaction progress.[1]

Q4: Are there milder alternatives to TFA and HCl for BOC deprotection of sensitive difluoroproline derivatives?

A4: Yes, several milder methods can be employed for substrates that are sensitive to strong acids. These include the use of aqueous phosphoric acid, or thermal deprotection in boiling water or other high-boiling solvents like 2,2,2-trifluoroethanol (TFE).[6][7] Another mild option is the use of oxalyl chloride in methanol.[8][9]

Q5: How does the presence of fluorine atoms in difluoroproline affect the deprotection reaction?

A5: The electron-withdrawing nature of the fluorine atoms can decrease the basicity of the nitrogen atom, which may in turn affect the kinetics of the deprotection reaction.[3] This can sometimes necessitate slightly harsher conditions or longer reaction times to achieve complete removal of the BOC group compared to non-fluorinated proline.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete or Slow Deprotection Insufficient acid strength or concentration.Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%). For more resistant substrates, consider using neat TFA for a short period, provided the substrate is stable under these conditions.[5]
Low reaction temperature.If the reaction is being performed at 0°C, allow it to warm to room temperature.[10]
Steric hindrance around the BOC-protected amine.Increase the reaction time or consider a stronger acid system like 4M HCl in dioxane.[5]
Formation of Side Products (e.g., +56 Da peak in MS) Alkylation by the tert-butyl cation.Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation.[4]
Product is an oil and difficult to handle Formation of a TFA salt.Consider using HCl in dioxane for the deprotection, as the resulting hydrochloride salt is often a crystalline solid and easier to isolate.[11]
Degradation of the product Substrate is sensitive to strong acids.Switch to a milder deprotection method such as aqueous phosphoric acid, thermal deprotection, or using oxalyl chloride in methanol.[6][8]

Data Presentation

Table 1: Comparison of Common Acidic Deprotection Conditions

Parameter Trifluoroacetic Acid (TFA) Hydrochloric Acid (HCl)
Typical Concentration 20-50% in Dichloromethane (DCM)4M in 1,4-Dioxane or Ethyl Acetate
Reaction Time 30 minutes to a few hours30 minutes to 2 hours
Yield Typically high to quantitativeTypically high to quantitative
Product Purity Generally high, but TFA salts can be oilyOften high, with the hydrochloride salt frequently being a crystalline solid
Selectivity Can be less selective with other acid-sensitive groupsCan offer better selectivity depending on the substrate and conditions

Table 2: Overview of Milder Deprotection Methods

Method/Reagent Conditions Reaction Time Yield (%) Advantages
Thermal (Boiling Water) Water, 100°C10 min - 2 hQuantitativeEnvironmentally friendly, avoids strong acids.[6]
Phosphoric Acid Aqueous H₃PO₄ in THF, RT4 - 8 hHighMilder than TFA or HCl, good for sensitive substrates.[10]
Oxalyl Chloride/Methanol (COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70%Mild, rapid, and tolerant of many functional groups.[8]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve the BOC-protected difluoroproline derivative in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically 1-3 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • The crude product can be purified by crystallization or chromatography.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
  • Dissolve the BOC-protected difluoroproline derivative in a minimal amount of a suitable solvent if necessary.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.

Protocol 3: Thermal Deprotection in Boiling Water
  • Suspend the BOC-protected difluoroproline derivative in deionized water in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (100°C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is often complete within 15 minutes to 2 hours.

  • Cool the reaction to room temperature.

  • Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • The aqueous layer containing the deprotected product can be lyophilized or used directly in the next step.

Mandatory Visualization

Deprotection_Method_Selection Decision Tree for BOC Deprotection Method Selection start Start with BOC-protected difluoroproline acid_sensitive Is the substrate sensitive to strong acids? start->acid_sensitive standard_conditions Use Standard Conditions: TFA/DCM or HCl/Dioxane acid_sensitive->standard_conditions No mild_conditions Consider Milder Methods acid_sensitive->mild_conditions Yes monitor Monitor reaction by TLC/LC-MS standard_conditions->monitor thermal_option Thermal Deprotection (e.g., boiling water) mild_conditions->thermal_option mild_acid_option Mild Acid (e.g., Phosphoric Acid) mild_conditions->mild_acid_option other_mild_option Other Mild Reagents (e.g., Oxalyl Chloride/MeOH) mild_conditions->other_mild_option thermal_option->monitor mild_acid_option->monitor other_mild_option->monitor complete Reaction Complete? monitor->complete workup Work-up and Purification complete->workup Yes troubleshoot Troubleshoot: Incomplete reaction or side products complete->troubleshoot No troubleshoot->start

Caption: Decision tree for selecting a BOC deprotection method.

Troubleshooting_Workflow Troubleshooting Workflow for BOC Deprotection start Deprotection Reaction Performed check_completion Check for complete conversion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Observed check_completion->side_products Yes, but with impurities complete Reaction Complete and Clean check_completion->complete Yes, clean increase_acid Increase acid concentration or reaction time/temperature incomplete->increase_acid stronger_acid Switch to a stronger acid system incomplete->stronger_acid add_scavenger Add scavenger (e.g., TIS) side_products->add_scavenger milder_method Switch to a milder deprotection method side_products->milder_method workup Proceed to Work-up complete->workup increase_acid->start Re-run stronger_acid->start Re-run add_scavenger->start Re-run milder_method->start Re-run

References

addressing epimerization during synthesis with N-BOC-4,4-difluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of N-BOC-4,4-difluoro-L-proline, with a specific focus on mitigating epimerization during synthesis.

Troubleshooting Guides

This section offers solutions to specific problems that may be encountered during the synthesis of peptides containing this compound.

Problem: Presence of a Diastereomeric Impurity Detected by HPLC or NMR

Symptom: Your analytical data (e.g., HPLC, chiral GC, or NMR) shows a secondary peak with a similar mass to your target peptide, suggesting the presence of the D-epimer.[1]

Potential Cause: Epimerization of the this compound residue during the peptide coupling step. This is the conversion of the L-proline derivative to its D-diastereomer at the alpha-carbon.[2] This can be influenced by the choice of coupling reagents, base, solvent, and reaction temperature.[2][3] While specific data on this compound is limited, the electron-withdrawing nature of the fluorine atoms may influence the acidity of the alpha-proton, potentially affecting the rate of epimerization.

Solutions:

  • Optimize Coupling Reagents: Avoid coupling reagents known to promote epimerization, such as carbodiimides like DCC when used with HOBt, especially in polar aprotic solvents like DMF.[2][3] Opt for uronium/aminium-based reagents like HBTU, HATU, or HCTU, which generally result in lower levels of epimerization.[2][4]

  • Control the Base: The choice and amount of base used are critical. Strong, sterically hindered bases like diisopropylethylamine (DIEA) can promote epimerization.[2] Consider using a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (collidine).[2]

  • Manage Reaction Temperature: Perform coupling reactions at room temperature or below, as elevated temperatures can accelerate the rate of epimerization.[2][3]

  • Solvent Selection: Polar solvents like DMF can increase the rate of epimerization.[3] If feasible for your synthesis, consider less polar solvents like dichloromethane (DCM).

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound?

A1: Epimerization is a chemical process that changes the stereochemistry at the alpha-carbon of the proline residue, converting the desired L-isomer into the undesired D-isomer.[2] This results in a diastereomeric impurity in your final peptide, which can be difficult to separate and may impact the peptide's biological activity.

Q2: What are the primary factors that contribute to the epimerization of proline derivatives during peptide synthesis?

A2: The main factors include:

  • Coupling Reagents: Certain reagents can promote the formation of intermediates that are more susceptible to epimerization.[2][5]

  • Base: The strength and steric hindrance of the base used for neutralization and activation can influence the rate of proton abstraction from the alpha-carbon.[2]

  • Temperature: Higher reaction temperatures generally increase the rate of epimerization.[2][3]

  • Solvent: Polar aprotic solvents like DMF can facilitate epimerization.[3]

Q3: How can I detect and quantify the extent of epimerization?

A3: Several analytical techniques can be employed:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying stereoisomers.[6]

  • Chiral Gas Chromatography (GC): After appropriate derivatization, chiral GC can be used for the enantiomeric separation of proline derivatives.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can sometimes distinguish between diastereomers, especially ¹⁹F NMR for fluorinated compounds, which can be a powerful tool for studying isomerization.[7][8]

Q4: Can the fluorine atoms in this compound affect the likelihood of epimerization?

A4: While specific studies on the epimerization of this compound are not widely available, the strong electron-withdrawing effect of the two fluorine atoms at the 4-position is expected to influence the electronic properties of the pyrrolidine ring. This could potentially increase the acidity of the alpha-proton, making it more susceptible to abstraction by a base and thus potentially increasing the risk of epimerization under certain conditions. However, the conformational constraints imposed by the fluorine substituents might also play a role.[9][10] Careful optimization of reaction conditions is therefore crucial.

Data Presentation

The following table summarizes the influence of different coupling reagents on the epimerization of Boc-L-proline, providing a general guideline for reagent selection. Note that this data is for the non-fluorinated analogue and should be considered as an illustrative reference.

Coupling ReagentAdditive% D-Proline (Epimerization)
HBTUDIEA18%
HATUDIEA13%
PyBopDIEA12%
DCCHOBtHigh (variable)
Data is illustrative and highlights the significant impact of the coupling reagent choice on the level of epimerization.[2]

Experimental Protocols

Protocol 1: Recommended Coupling Procedure to Minimize Epimerization

This protocol outlines a best-practice approach for introducing this compound into a peptide sequence with a reduced risk of epimerization.

  • Reagent Selection:

    • Choose a low-epimerization coupling reagent such as HATU or HCTU.

    • Select a weaker base like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (collidine) instead of DIEA.

    • Use a suitable solvent, preferably DCM if solubility allows, otherwise use DMF.

  • Coupling Procedure:

    • Swell the deprotected peptide-resin in the chosen solvent.

    • In a separate vessel, dissolve this compound (2-3 equivalents) and the coupling reagent (e.g., HATU, 1.95 equivalents) in the solvent.

    • Add the base (e.g., NMM, 4 equivalents) to the activated amino acid solution.

    • Immediately add the activated this compound solution to the resin.

    • Perform the coupling reaction at room temperature. Avoid heating.

    • Allow the reaction to proceed for 1-2 hours, monitoring completion with a suitable test (e.g., Kaiser test).

  • Post-Coupling:

    • After the coupling is complete, thoroughly wash the resin with the reaction solvent and then with DCM.

    • Confirm the completion of the coupling before proceeding to the next deprotection step.

Visualizations

EpimerizationMechanism cluster_proline N-Boc-L-Proline Derivative cluster_epimer Epimerized Product Proline_L L-Isomer Enolate Planar Enolate Intermediate Proline_L->Enolate α-proton abstraction Base Base (e.g., DIEA) Enolate->Proline_L Reprotonation (retention) Proline_D D-Isomer Enolate->Proline_D Reprotonation (inversion) Proton_Source Proton Source

Caption: Mechanism of base-catalyzed epimerization of proline.

TroubleshootingWorkflow Start Diastereomeric impurity detected Check_Reagents Review Coupling Reagents Start->Check_Reagents Check_Base Evaluate Base Start->Check_Base Check_Temp Check Reaction Temperature Start->Check_Temp Solution_Reagents Switch to HATU/HCTU Check_Reagents->Solution_Reagents Solution_Base Use NMM or Collidine Check_Base->Solution_Base Solution_Temp Run at RT or below Check_Temp->Solution_Temp

Caption: Troubleshooting workflow for proline epimerization.

References

Validation & Comparative

A Comparative Guide to the Conformational Effects of 4,4-Difluoroproline vs. Monofluoroproline in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated proline analogs into peptides has become a powerful tool for modulating their structure, stability, and biological activity. The electron-withdrawing nature of fluorine exerts significant stereoelectronic effects on the pyrrolidine ring of proline, influencing its pucker, the cis/trans isomerization of the preceding peptide bond, and ultimately the overall peptide conformation. This guide provides an objective comparison of the conformational effects of 4,4-difluoroproline (Dfp) versus monofluorinated prolines—specifically (4R)-fluoroproline (4R-Flp) and (4S)-fluoroproline (4S-Flp)—supported by experimental data.

Key Conformational Differences at a Glance

Feature(4R)-Fluoroproline (4R-Flp)(4S)-Fluoroproline (4S-Flp)4,4-Difluoroproline (Dfp)
Pyrrolidine Ring Pucker Strongly favors Cγ-exoStrongly favors Cγ-endoNo strong preference, similar to proline
Amide Bond Isomerization Strongly favors transFavors cisAccelerates cis/trans interconversion
Impact on Peptide Stability Generally increases thermal stabilityCan decrease or increase stability depending on contextCan decrease stability

Quantitative Analysis of Conformational Preferences

The conformational preferences of fluorinated prolines are often quantified by the equilibrium constant between the trans and cis isomers of the Xaa-Pro peptide bond (K_trans/cis). These values are highly dependent on the solvent and the nature of the preceding amino acid (Xaa). Below is a summary of representative data for N-acetyl-proline methyl ester (Ac-Pro-OMe) derivatives, which serve as model systems for studying these conformational effects.

Table 1: K_trans/cis Values for Ac-Pro-OMe Derivatives in D₂O
CompoundK_trans/cis% trans% cisReference
Ac-Pro-OMe4.68218[1]
Ac-(4R)-Flp-OMe6.78713[1]
Ac-(4S)-Flp-OMe2.57129[1]
Ac-Dfp-OMe~4.6~82~18[2]

Note: The K_trans/cis value for Ac-Dfp-OMe is reported to be very similar to that of Ac-Pro-OMe, indicating a minimal impact on the equilibrium position, although it significantly accelerates the rate of interconversion.

Table 2: Representative Backbone Dihedral Angles (φ, ψ) for Proline Analogs in Peptides

The puckering of the proline ring directly influences the backbone dihedral angles φ and ψ, which in turn dictate the local secondary structure of the peptide.

Compound in Peptide ContextPredominant Puckerφ (phi)ψ (psi)Reference
ProlineCγ-endo / Cγ-exo mixture~ -60° to -75°~ +145° to +160°[1]
(4R)-FlpCγ-exo~ -55°~ +141°[1]
(4S)-FlpCγ-endo~ -76°~ +172°[1]
DfpNo strong preferenceSimilar to ProlineSimilar to Proline[2]

These values are illustrative and can vary depending on the specific peptide sequence and environment.

Experimental Protocols

The characterization of the conformational effects of fluorinated prolines relies on a combination of peptide synthesis, NMR spectroscopy, and X-ray crystallography.

Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides

Objective: To synthesize peptides incorporating 4,4-difluoroproline or monofluoroproline.

General Procedure (Fmoc/tBu Chemistry):

  • Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink amide or Wang resin) in N,N-dimethylformamide (DMF).[3]

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of 20% piperidine in DMF.[4]

  • Amino Acid Coupling: Activate the desired Fmoc-protected fluorinated proline analog (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and an organic base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed. The completion of the reaction can be monitored by a Kaiser test (note: this test is not reliable for proline, so alternative methods may be needed).[3][4]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[5]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

NMR Spectroscopy for Conformational Analysis

Objective: To determine the cis/trans isomer ratio and elucidate the solution conformation of fluorinated peptides.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN) to a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire one-dimensional ¹H and ¹⁹F NMR spectra to identify the signals corresponding to the cis and trans isomers. The integration of these signals allows for the quantification of the K_trans/cis ratio.

    • Acquire two-dimensional NMR spectra, such as COSY, TOCSY, and NOESY, for the assignment of proton resonances.

    • For detailed structural analysis, acquire ¹H-¹³C HSQC and ¹H-¹⁵N HSQC spectra if isotopic labeling is used.

  • Data Analysis:

    • Use the chemical shifts, particularly of the proline Cβ and Cγ atoms, to help distinguish between cis and trans isomers.[6]

    • Analyze NOESY spectra for through-space correlations between protons to determine inter-proton distances, which provide constraints for structure calculation.

    • Measure scalar coupling constants (J-couplings) from high-resolution 1D or 2D spectra to determine dihedral angles using the Karplus equation.[7]

    • Use the determined distance and dihedral angle restraints to calculate a family of solution structures using molecular dynamics and simulated annealing protocols.

X-ray Crystallography for High-Resolution Structural Determination

Objective: To obtain a high-resolution three-dimensional structure of a fluorinated peptide in the solid state.

Procedure:

  • Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant, temperature) to obtain single crystals of the peptide. This is often the most challenging step.[8]

  • Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[8]

  • Data Processing: Integrate the intensities of the diffraction spots and determine the unit cell parameters and space group of the crystal.

  • Phase Determination: Solve the "phase problem" to obtain an initial electron density map. This can be achieved through methods like molecular replacement (if a homologous structure is available) or experimental phasing techniques.[8]

  • Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine the model against the experimental data to improve its accuracy.[8]

  • Validation: Assess the quality of the final model using various geometric and statistical criteria.

Visualizing Conformational Effects and Experimental Workflows

Conformational_Effects cluster_proline Proline cluster_4RFlp (4R)-Fluoroproline cluster_4SFlp (4S)-Fluoroproline cluster_Dfp 4,4-Difluoroproline Pro Cγ-endo / Cγ-exo (dynamic equilibrium) Pro_amide trans > cis Pro->Pro_amide influences Flp Cγ-exo (stabilized) Flp_amide trans >> cis Flp->Flp_amide strongly influences flp Cγ-endo (stabilized) flp_amide cis favored flp->flp_amide strongly influences Dfp Cγ-endo / Cγ-exo (no strong preference) Dfp_amide Accelerated cis <=> trans Dfp->Dfp_amide influences rate

Caption: Logical relationship between proline fluorination, ring pucker, and amide bond isomerization.

Experimental_Workflow start Design Peptide Sequence spps Solid-Phase Peptide Synthesis (Incorporate Fluorinated Proline) start->spps purification Purification (RP-HPLC) & Characterization (MS) spps->purification nmr NMR Spectroscopy purification->nmr cryst X-ray Crystallography purification->cryst nmr_analysis Determine K_trans/cis Calculate Solution Structure nmr->nmr_analysis cryst_analysis Determine Solid-State Structure Analyze Dihedral Angles cryst->cryst_analysis comparison Compare Conformational Effects nmr_analysis->comparison cryst_analysis->comparison

Caption: General experimental workflow for studying the conformational effects of fluorinated prolines.

Application in Drug Development: A Look at Signaling Pathways

While the primary application of fluorinated prolines has been in fundamental studies of peptide and protein folding, their ability to rigidly control conformation is being increasingly exploited in drug design. For instance, peptides targeting G-protein coupled receptors (GPCRs) often require a specific conformation for optimal binding and signaling. The introduction of fluorinated prolines can stabilize this bioactive conformation, leading to enhanced potency and selectivity.

While specific signaling pathways are dependent on the GPCR being targeted, a general workflow for investigating the impact of a fluorinated peptide on a GPCR signaling pathway is outlined below.

GPCR_Signaling_Workflow start Design & Synthesize Fluorinated GPCR Ligand binding_assay Receptor Binding Assay (e.g., Radioligand Binding) start->binding_assay functional_assay Functional Assay (e.g., cAMP, Ca2+ flux) start->functional_assay data_analysis Determine IC50/EC50, Ki Assess Signal Bias binding_assay->data_analysis downstream_analysis Downstream Signaling Analysis (e.g., Western Blot for pERK) functional_assay->downstream_analysis functional_assay->data_analysis downstream_analysis->data_analysis conclusion Correlate Conformation with Signaling Outcome data_analysis->conclusion

Caption: Workflow for evaluating the effect of a fluorinated peptide on GPCR signaling.

By locking a peptide into a specific conformation, researchers can dissect the structural requirements for receptor activation and potentially design biased agonists that selectively activate certain downstream pathways, offering a promising avenue for the development of more targeted and effective therapeutics.

References

A Comparative Guide to N-BOC-4,4-difluoro-L-proline and Hydroxyproline in Collagen Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-BOC-4,4-difluoro-L-proline and (2S,4R)-4-hydroxyproline (Hyp) for their application in the synthesis and stabilization of collagen-mimetic peptides (CMPs). The incorporation of modified proline analogs is a key strategy for enhancing the thermal stability and modulating the conformational properties of the collagen triple helix. This document summarizes key performance data, details relevant experimental protocols, and illustrates the underlying biochemical principles.

Introduction to Proline Analogs in Collagen Stability

The collagen triple helix, a defining structural motif of the extracellular matrix, is composed of repeating Gly-Xaa-Yaa amino acid sequences. The imino acids proline and hydroxyproline are frequently found in the Xaa and Yaa positions, respectively, where they play a crucial role in stabilizing the helical structure. The stability imparted by these residues is not primarily due to hydrogen bonding, as once thought, but rather to stereoelectronic effects that preorganize the peptide backbone into the required polyproline II (PPII) conformation, thus reducing the entropic penalty of folding.[1][2]

(2S,4R)-4-hydroxyproline (Hyp) stabilizes the triple helix when placed in the Yaa position through a stereoelectronic effect that favors a Cγ-exo pucker of its pyrrolidine ring.[3][4] This ring pucker is optimal for the main-chain dihedral angles required for triple-helical assembly.[3] More recently, fluorinated prolines, such as 4,4-difluoro-L-proline and monofluorinated versions like (2S,4R)-4-fluoroproline (Flp) and (2S,4S)-4-fluoroproline (flp), have emerged as powerful tools for creating hyperstable collagen mimetics.[5][6] The high electronegativity of fluorine exerts a potent gauche effect, which more strongly enforces the desired ring pucker compared to the hydroxyl group of Hyp.[1][2]

Comparative Performance: Thermal Stability

The most significant advantage of incorporating 4-fluorinated prolines over hydroxyproline is the dramatic increase in the thermal stability of the resulting collagen triple helix. This is quantified by the melting temperature (Tm), the temperature at which 50% of the triple helix is denatured. The substitution of Hyp with (2S,4R)-4-fluoroproline (Flp) in the Yaa position leads to a substantial increase in Tm.[5][6] Similarly, using (2S,4S)-4-fluoroproline (flp) in the Xaa position, where a Cγ-endo pucker is preferred, also results in hyperstability.[3][6]

The following table summarizes key thermal denaturation data from studies on various collagen-mimetic peptides.

Peptide Sequence (Host-Guest)Tm (°C)Key Finding
(Pro-Pro-Gly)1041.0Baseline stability of a standard collagen-mimetic peptide.
(Pro-Hyp-Gly)1058.0Hydroxyproline in the Yaa position significantly stabilizes the triple helix compared to Proline.[7][8]
(Pro-Flp-Gly)1091.0(2S,4R)-4-fluoroproline (Flp) in the Yaa position provides "hyperstability," far exceeding that of Hydroxyproline.[5]
(flp-Pro-Gly)1056.0(2S,4S)-4-fluoroproline (flp) in the Xaa position enhances stability, demonstrating the positional effect of stereochemistry.[5][9]
(Flp-Pro-Gly)10No Helix(2S,4R)-4-fluoroproline (Flp) is highly destabilizing in the Xaa position, preventing triple helix formation.[5][9]
(Pro-Dfp-Gly)n~41.04,4-difluoroproline (Dfp) provides stability comparable to Proline, suggesting that the stabilizing gauche effect requires a specific stereochemistry and is absent in the gem-difluoro analog.[2]

Note: Tm values can vary slightly based on buffer conditions and peptide concentration. The data presented are for comparative purposes.

Underlying Mechanism of Stabilization

The stability differences arise from the influence of the electronegative substituent (hydroxyl or fluoro) at the C4 position of the proline ring. This substituent dictates the preferred "pucker" of the five-membered ring.

  • Yaa Position: Requires a Cγ-exo pucker. This is favored by a 4R-substituent like in Hydroxyproline (Hyp) and (2S,4R)-fluoroproline (Flp). Fluorine's superior electron-withdrawing ability makes Flp a more potent stabilizer in this position.[1][3]

  • Xaa Position: Requires a Cγ-endo pucker. This is favored by a 4S-substituent, as seen in (2S,4S)-fluoroproline (flp).[3][5]

The N-BOC protecting group on 4,4-difluoro-L-proline is a synthetic handle used during peptide synthesis and does not partake in the final structure of the collagen mimetic. The resulting 4,4-difluoroproline residue within the peptide, however, does not confer the same level of stability as monofluorinated analogs, indicating that the stereospecific gauche effect is critical.[2]

G cluster_Xaa Xaa Position Requirement cluster_Yaa Yaa Position Requirement cluster_result Outcome Xaa_req Cγ-endo Pucker (Optimal for Xaa) flp (2S,4S)-fluoroproline (flp) favors Cγ-endo Xaa_req->flp Stabilized by Stability Enhanced Triple Helix Stability flp->Stability Yaa_req Cγ-exo Pucker (Optimal for Yaa) Hyp (2S,4R)-Hydroxyproline (Hyp) favors Cγ-exo Yaa_req->Hyp Stabilized by Flp (2S,4R)-fluoroproline (Flp) STRONGLY favors Cγ-exo Yaa_req->Flp Hyperstabilized by Hyp->Stability Flp->Stability

Fig. 1: Influence of Proline Analogs on Ring Pucker and Stability.

Experimental Protocols

The following sections detail the common methodologies used for the synthesis and characterization of collagen-mimetic peptides containing modified proline analogs.

Solid-Phase Peptide Synthesis (SPPS)

CMPs are typically synthesized using Fmoc (N-9-fluorenylmethoxycarbonyl) chemistry on a solid support resin (e.g., Wang or Rink amide resin).[10][11]

Materials:

  • Fmoc-protected amino acids (including Fmoc-Pro, Fmoc-Hyp(tBu)-OH, Fmoc-Flp-OH, Fmoc-flp-OH, and Fmoc-Gly-OH)

  • Solid support resin (e.g., Rink Amide MBHA resin)

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Solvent: Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Acetonitrile (ACN) for HPLC

  • Purified water for HPLC

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the previously coupled amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove piperidine.

  • Amino Acid Coupling:

    • Pre-activate the desired Fmoc-amino acid (3-5 equivalents) by dissolving it with the coupling reagent (e.g., HCTU, 3-5 eq.) and base (e.g., NMM, 6-10 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor reaction completion with a Kaiser test.

  • Washing: Wash the resin with DMF (e.g., 5 times).

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence (e.g., Gly, then Hyp, then Pro, etc.).

  • N-terminal Modification (Optional): After the final coupling, the N-terminal Fmoc group can be removed and the peptide can be acetylated using acetic anhydride.[11]

  • Cleavage and Deprotection: Wash the final peptide-resin with dichloromethane (DCM) and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using mass spectrometry (e.g., ESI-MS).

Biophysical Characterization: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the primary method for confirming the triple-helical conformation and determining its thermal stability (Tm).[6][12]

Materials:

  • Purified, lyophilized collagen-mimetic peptide

  • Buffer: Phosphate-buffered saline (PBS, pH 7.4) or 50 mM Acetic Acid

  • CD Spectropolarimeter with a temperature controller

  • Quartz cuvette with a 0.1 cm path length

Protocol:

  • Sample Preparation: Dissolve the peptide in the chosen buffer to a final concentration of approximately 150-200 µM.[10][13]

  • Annealing: To ensure proper triple helix formation, heat the peptide solution to a temperature well above its expected Tm (e.g., 80-90 °C) for 10 minutes. Then, cool it slowly to 4 °C and allow it to anneal for at least 24-48 hours.[13]

  • Spectrum Acquisition:

    • Place the annealed sample in the quartz cuvette.

    • Record a CD spectrum at 4 °C from ~250 nm to 200 nm. A triple-helical conformation is characterized by a positive peak near 225 nm and a strong negative trough near 200 nm.[10]

  • Thermal Denaturation (Melting):

    • Set the CD spectropolarimeter to monitor the ellipticity at the peak maximum (typically 225 nm).[10]

    • Increase the temperature from 4 °C to 90 °C at a controlled rate (e.g., 12 °C per hour).[13]

    • Record the ellipticity at regular temperature intervals (e.g., every 1-3 °C).

  • Data Analysis:

    • Plot the ellipticity at 225 nm as a function of temperature. This will generate a sigmoidal melting curve.

    • The Tm is the temperature at the midpoint of this transition, which can be determined from the maximum of the first derivative of the melting curve.[11]

G start Start spps 1. Peptide Synthesis (SPPS) start->spps purify 2. Purification & Verification (RP-HPLC, Mass Spec) spps->purify anneal 3. Annealing (Heat & Slow Cool to 4°C) purify->anneal cd_spec 4. Conformation Check (CD Spectrum @ 4°C) anneal->cd_spec melt 5. Thermal Melt (Monitor CD at 225nm vs. Temp) cd_spec->melt analyze 6. Data Analysis (Determine Tm) melt->analyze end End analyze->end

Fig. 2: Experimental Workflow for CMP Synthesis and Analysis.

Conclusion

For applications requiring maximal thermal stability in collagen-mimetic peptides, 4-fluorinated prolines offer a significant advantage over the naturally occurring hydroxyproline. The hyperstability endowed by (2S,4R)-4-fluoroproline (Flp) in the Yaa position is particularly noteworthy. This effect is rooted in the potent stereoelectronic influence of fluorine, which preorganizes the peptide backbone for triple helix formation more effectively than the hydroxyl group of Hyp. The choice between these proline analogs should be guided by the desired thermal stability of the final construct, with the understanding that fluorination provides a powerful tool for engineering robust collagenous biomaterials. Researchers should note, however, that the gem-difluorinated proline does not confer this same stability advantage, highlighting the importance of stereospecific substitution.[2]

References

4,4-Difluorination's Impact on Proline Ring Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced conformational changes in amino acids is critical for rational drug design and protein engineering. Proline, with its unique cyclic structure, plays a pivotal role in protein architecture. Chemical modification, such as 4,4-difluorination, offers a powerful tool to modulate its conformational preferences. This guide provides a comprehensive comparison of the ring pucker conformation of proline and 4,4-difluoroproline, supported by experimental data and detailed methodologies.

Proline Puckering: A Tale of Two Conformations

The five-membered ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up).[1][2][3] In the Cγ-endo pucker, the Cγ atom is displaced on the same side as the carboxyl group, while in the Cγ-exo pucker, it is on the opposite side.[1][2] This seemingly subtle change has profound implications for the local backbone geometry of peptides and proteins, influencing secondary structure and protein stability.[4][5] The interconversion between these two states has a low energy barrier, occurring on a picosecond timescale.[2]

The Influence of 4,4-Difluorination

The introduction of two fluorine atoms at the C4 position of the proline ring creates 4,4-difluoroproline (Dfp). This modification significantly alters the electronic properties of the ring, thereby influencing its conformational landscape. Unlike monofluorination at the 4-position, which strongly biases the pucker towards either exo ((4R)-fluoroproline) or endo ((4S)-fluoroproline) due to stereoelectronic effects, 4,4-difluorination presents a more complex scenario.[5][6] The two opposing stereoelectronic effects of the fluorine atoms are expected to largely cancel each other out.[7][8] This results in a more balanced equilibrium between the endo and exo puckers, in some ways mirroring the conformational flexibility of natural proline.[4][8]

However, the presence of the geminal difluoro group makes 4,4-difluoroproline a powerful probe for studying proline conformation, particularly using ¹⁹F NMR spectroscopy.[9] The chemical shift difference between the two diastereotopic fluorine atoms is highly sensitive to the local conformational environment, including the ring pucker and the cis/trans isomerization of the preceding peptide bond.[1]

Quantitative Comparison of Proline and 4,4-Difluoroproline Pucker Conformation

The following table summarizes the key conformational parameters for proline and 4,4-difluoroproline based on data from various experimental and computational studies.

ParameterProline4,4-Difluoroproline (Dfp)Key Findings
Pucker Preference Exhibits a dynamic equilibrium between Cγ-endo and Cγ-exo puckers. The preference can be influenced by the local environment and the cis/trans state of the preceding peptide bond.The endo and exo puckers are of similar energy, leading to a more balanced population compared to monofluorinated prolines.[5][8] In some contexts, it can exhibit nearly equal populations of exo and endo ring puckers.4,4-difluorination avoids the strong pucker bias seen with monofluorination, making Dfp a more subtle conformational mimic of proline.
¹⁹F NMR Chemical Shift Difference (ΔδFF) Not ApplicableSmall ΔδFF (0–3 ppm) for trans X–Dfp amide bonds (disordered puckers). Large ΔδFF (5–12 ppm) for cis X–Dfp amide bonds (ordered pucker, strongly favoring endo).[1]ΔδFF serves as a direct reporter on the preference for one ring pucker over the other. A large difference indicates a strong preference for a single pucker conformation.
Influence on Cis/Trans Isomerism The cis/trans isomerization is a slow process and a rate-limiting step in protein folding.[10]The electron-withdrawing nature of the fluorine atoms can accelerate cis/trans prolyl peptide bond isomerization by reducing the double bond character of the peptide bond.[6][11]Dfp can be used to modulate the kinetics of protein folding.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the key experimental techniques used to study proline and 4,4-difluoroproline conformation.

NMR Spectroscopy for Conformational Analysis

Objective: To determine the solution-state conformation, including ring pucker populations and cis/trans isomer ratios, of proline-containing and 4,4-difluoroproline-containing peptides.

Methodology:

  • Sample Preparation: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃CN) to a final concentration of 1-5 mM.

  • ¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired to confirm the identity and purity of the peptide. Two-dimensional experiments, such as COSY and NOESY, are used to assign proton resonances and to obtain distance restraints between protons, which can provide information about the ring pucker and backbone conformation.

  • ¹⁹F NMR Spectroscopy (for Dfp): One-dimensional ¹⁹F NMR spectra are recorded to observe the signals from the two diastereotopic fluorine atoms. The chemical shift difference (ΔδFF) is measured. Temperature-dependent ¹⁹F NMR can be used to study the thermodynamics of the conformational equilibrium.

  • Data Analysis: The populations of the endo and exo puckers can be estimated by analyzing the coupling constants (e.g., ³J(Hα,Hβ)) from the ¹H NMR spectra and by comparing the observed ¹⁹F NMR chemical shifts with those predicted by DFT calculations for different conformations.[9] The ratio of cis and trans isomers is determined by integrating the corresponding distinct sets of peaks in the NMR spectra.

X-ray Crystallography for Solid-State Structure Determination

Objective: To determine the high-resolution, solid-state structure of a 4,4-difluoroproline-containing peptide to directly visualize the ring pucker conformation.

Methodology:

  • Crystallization: The purified peptide is screened for crystallization conditions using various techniques such as vapor diffusion (hanging drop or sitting drop). A wide range of precipitants, buffers, and additives are tested to find conditions that yield single, diffraction-quality crystals.

  • Data Collection: A suitable crystal is mounted and cryo-cooled. X-ray diffraction data are collected using a synchrotron radiation source or a home-source X-ray diffractometer.

  • Structure Solution and Refinement: The diffraction data are processed, and the crystal structure is solved using direct methods or molecular replacement. The atomic model is then built into the electron density map and refined to obtain the final structure.

  • Analysis: The refined structure provides precise atomic coordinates, from which the pyrrolidine ring pucker (endo/exo), bond lengths, and torsion angles can be determined with high accuracy.

Visualizing the Conformational Equilibrium

The following diagrams illustrate the conformational dynamics of proline and the influence of 4,4-difluorination.

G cluster_proline Proline Ring Pucker Equilibrium Pro_Exo Cγ-exo (Up) Pro_Endo Cγ-endo (Down) Pro_Exo->Pro_Endo Low Energy Barrier

Caption: Proline exists in a dynamic equilibrium between the Cγ-exo and Cγ-endo puckers.

G cluster_dfp Influence of 4,4-Difluorination Dfp 4,4-Difluoroproline BalancedPucker Balanced Exo/Endo Population (Similar to Proline) Dfp->BalancedPucker Offsetting Stereoelectronic Effects NMRProbe Sensitive 19F NMR Probe (ΔδFF reports on pucker preference) Dfp->NMRProbe Presence of Diastereotopic Fluorines

Caption: 4,4-Difluorination leads to a balanced pucker population and creates a sensitive NMR probe.

References

A Comparative Guide to N-BOC-4,4-difluoro-L-proline: Impact on Peptide Cis/Trans Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of peptides is a critical determinant of their biological activity. The isomerization of the peptide bond preceding a proline residue, switching between cis and trans conformations, is a key regulatory mechanism in protein folding, signaling, and enzyme catalysis. Strategic substitution on the proline ring can modulate this equilibrium, offering a powerful tool for peptide design and therapeutic development. This guide provides an objective comparison of N-BOC-4,4-difluoro-L-proline with other proline analogs, focusing on their effects on cis/trans isomerization, supported by experimental data.

Introduction to Proline Isomerization and the Role of Fluorination

The peptide bond preceding a proline residue is unique in its ability to adopt both cis and trans conformations with a relatively small energy difference between the two states. This equilibrium is influenced by the puckering of the five-membered pyrrolidine ring, which exists in two primary conformations: Cγ-exo and Cγ-endo. The introduction of fluorine, a small and highly electronegative atom, onto the proline ring can create strong stereoelectronic effects that bias the ring pucker and, consequently, the cis/trans isomer ratio of the preceding peptide bond.[1][2]

This guide will compare the effects of this compound (Dfp) with the well-characterized monofluorinated analogs, (2S, 4R)-4-fluoro-L-proline (4R-FPro) and (2S, 4S)-4-fluoro-L-proline (4S-FPro), as well as the parent N-acetyl-L-proline methyl ester (Ac-Pro-OMe).

Comparative Analysis of Cis/Trans Isomer Ratios

The influence of fluorine substitution on the cis/trans equilibrium of the X-Pro bond has been quantified using various model peptides, typically N-acetyl-proline methyl esters (Ac-Pro-OMe). Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for determining the populations of the cis and trans isomers in solution.

Proline AnalogModel PeptideSolvent% Trans Isomer% Cis IsomerKtrans/cisReference(s)
ProlineAc-Pro-OMeD₂O82%18%4.6[3]
(2S, 4R)-4-fluoro-L-proline (4R-FPro)Ac-(4R)-FPro-OMeD₂O87%13%6.7[3]
(2S, 4S)-4-fluoro-L-proline (4S-FPro)Ac-(4S)-FPro-OMeD₂O71%29%2.5[3]
4,4-difluoro-L-proline (Dfp)Ac-Dfp-OMeD₂O82%18%4.6[3]

Key Observations:

  • (4R)-Fluoroproline (4R-FPro) strongly favors the trans conformation. The fluorine atom at the 4R position stabilizes the Cγ-exo ring pucker, which in turn promotes the trans geometry of the preceding peptide bond.[2]

  • (4S)-Fluoroproline (4S-FPro) significantly increases the population of the cis conformer compared to proline. The 4S-fluoro substitution favors the Cγ-endo ring pucker, which is sterically more compatible with a cis peptide bond.[2]

  • 4,4-Difluoroproline (Dfp) , in the context of the Ac-Dfp-OMe model peptide in D₂O, exhibits a trans/cis ratio that is remarkably similar to that of unsubstituted proline.[3] This suggests that the opposing stereoelectronic effects of the two fluorine atoms may largely cancel each other out in this specific context. However, it is important to note that in other contexts, Dfp has been reported to favor the cis conformer.

Kinetics of Cis/Trans Isomerization

Fluorination not only affects the thermodynamic equilibrium of the cis/trans isomers but also the kinetic barrier to their interconversion. The electron-withdrawing nature of fluorine can decrease the double-bond character of the prolyl amide bond, thereby lowering the activation energy for rotation.[2]

Proline AnalogModel PeptideΔG‡ (kcal/mol)Relative Isomerization RateReference(s)
ProlineAc-Pro-OMe~201x[3]
4R-FPro / 4S-FProAc-(4R/4S)-FPro-OMeLower than ProFaster[3]
4,4-DifluoroprolineAc-Dfp-OMeLowestFastest[3]

Key Findings:

  • Peptides containing fluorinated proline analogs generally exhibit faster cis-trans isomerization rates compared to their non-fluorinated counterparts.[3]

  • 4,4-Difluoroproline (Dfp) has been shown to have the lowest free-energy barrier for isomerization among the compared analogs, indicating the most rapid interconversion between the cis and trans states.[3]

Experimental Protocols

Determination of Cis/Trans Isomer Ratios by 1H and 13C NMR Spectroscopy

A detailed protocol for the quantitative analysis of cis/trans isomerism in proline-containing peptides using NMR spectroscopy is outlined below.

1. Sample Preparation:

  • Dissolve the N-BOC-proline analog-containing peptide in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) to a final concentration of 1-10 mM.

  • Add a known concentration of an internal standard (e.g., TSP for aqueous samples) for chemical shift referencing.

2. NMR Data Acquisition:

  • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • For unambiguous assignment, acquire two-dimensional (2D) NMR spectra, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹H TOCSY (Total Correlation Spectroscopy).

3. Spectral Analysis and Quantification:

  • 13C NMR: The chemical shifts of the proline Cβ and Cγ carbons are highly sensitive to the cis/trans conformation of the preceding peptide bond.

    • Trans isomer: Cβ resonance typically appears around 31-32 ppm, and Cγ around 27 ppm.

    • Cis isomer: Cβ resonance is shifted downfield to ~34 ppm, and Cγ is shifted upfield to ~24 ppm.[1]

  • 1H NMR: The proline Hα proton resonance is also sensitive to the isomerization state, often showing distinct, well-resolved signals for the cis and trans conformers.

  • Quantification: The relative populations of the cis and trans isomers are determined by integrating the corresponding well-resolved peaks in the ¹H or ¹³C NMR spectra. The ratio of the integrals directly corresponds to the ratio of the conformers.

Workflow for Analyzing Proline Isomerization

G Workflow for Proline Cis/Trans Isomerization Analysis cluster_0 Peptide Synthesis and Sample Preparation cluster_1 NMR Spectroscopy cluster_2 Data Analysis and Interpretation cluster_3 Structural and Functional Insights A Synthesize Peptide with N-BOC-Proline Analog B Dissolve in Deuterated Solvent A->B C Acquire 1D (¹H, ¹³C) and 2D (HSQC, TOCSY) NMR Spectra B->C D Assign Resonances for Cis and Trans Isomers C->D E Integrate Peaks to Determine Cis/Trans Ratio D->E F Analyze Linewidths/EXSY for Isomerization Kinetics D->F G Relate Cis/Trans Ratio to Peptide Conformation and Activity E->G F->G

Caption: Workflow for the analysis of proline cis/trans isomerization.

Signaling Pathways and Logical Relationships

The relationship between proline ring substitution, ring pucker, and the resulting cis/trans isomerization can be visualized as a signaling cascade of conformational effects.

G Conformational Cascade of Fluorinated Proline cluster_0 Proline Modification cluster_1 Stereoelectronic Effect cluster_2 Ring Pucker Bias cluster_3 Cis/Trans Isomerization A Fluorine Substitution at C4 Position B Gauche Effect A->B Induces C1 4R-FPro -> Cγ-exo Pucker B->C1 Stabilizes C2 4S-FPro -> Cγ-endo Pucker B->C2 Stabilizes C3 4,4-F2Pro -> Mixed/Slight Endo Bias B->C3 Complex Influence D1 Favors Trans Isomer C1->D1 Promotes D2 Favors Cis Isomer C2->D2 Promotes D3 Proline-like Ratio C3->D3 Results in

Caption: Influence of fluorine substitution on proline conformation.

Conclusion

The incorporation of this compound into peptides offers a unique tool for modulating their conformational properties. While monofluorination at the 4R and 4S positions provides a strong directional bias towards trans and cis amide bond conformations, respectively, 4,4-difluorination in the Ac-Dfp-OMe model system in an aqueous environment results in a trans/cis ratio similar to that of natural proline. Critically, 4,4-difluoroproline significantly accelerates the rate of cis/trans interconversion. This combination of a native-like conformational equilibrium with enhanced dynamics makes this compound a valuable tool for researchers studying protein folding, dynamics, and for the development of peptide-based therapeutics where rapid conformational switching may be desirable. The choice between these proline analogs will depend on the specific application and the desired conformational bias and kinetic profile of the target peptide.

References

A Comparative Stability Analysis of Peptides: The Impact of Fluorinated vs. Non-Fluorinated Proline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the stability of peptides incorporating fluorinated proline analogs versus those with standard proline. The inclusion of fluorine can significantly alter a peptide's conformational properties, leading to enhanced thermal and proteolytic stability, key attributes for the development of robust peptide-based therapeutics.

The unique cyclic structure of proline plays a crucial role in determining the three-dimensional structure and stability of peptides and proteins. Strategic modification of the proline ring, particularly through fluorination, has emerged as a powerful tool to modulate these properties. This guide delves into the comparative stability of peptides containing fluorinated proline versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies.

Conformational Effects: The Foundation of Enhanced Stability

The introduction of a highly electronegative fluorine atom onto the proline ring has profound stereoelectronic effects that dictate the ring's pucker and the isomerization of the preceding peptide bond.[1][2][3][4] Proline can exist in two major puckered conformations, Cγ-exo and Cγ-endo, and the adjacent peptide bond can be in either a cis or trans conformation.

  • (2S, 4R)-4-fluoroproline (Flp) : The fluorine atom in the R configuration at the C4 position favors a Cγ-exo pucker. This conformation pre-organizes the peptide backbone into a geometry that strongly favors the trans conformation of the preceding amide bond, a common conformation in many secondary structures.[2][3][4]

  • (2S, 4S)-4-fluoroproline (flp) : Conversely, the S configuration of fluorine at the C4 position promotes a Cγ-endo pucker, which in turn stabilizes the cis conformation of the peptide bond.[2][5]

This precise control over local conformation is the primary reason for the observed differences in stability between fluorinated and non-fluorinated proline-containing peptides.

cluster_0 Proline Conformations cluster_1 Fluorinated Proline Effects Proline Proline Cg-endo Cg-endo Proline->Cg-endo favors Cg-exo Cg-exo Proline->Cg-exo favors cis-amide cis-amide Cg-endo->cis-amide stabilizes trans-amide trans-amide Cg-exo->trans-amide stabilizes 4S-FPro (flp) 4S-FPro (flp) 4S-FPro (flp)->Cg-endo strongly favors 4R-FPro (Flp) 4R-FPro (Flp) 4R-FPro (Flp)->Cg-exo strongly favors start Start prepare Prepare Peptide and Protease/Plasma Solutions start->prepare incubate Incubate Peptides with Protease/Plasma at 37°C prepare->incubate sample Take Aliquots at Various Time Points incubate->sample quench Quench Reaction (e.g., with TFA or ACN) sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by RP-HPLC or LC-MS centrifuge->analyze data Quantify Intact Peptide and Calculate Half-Life (t½) analyze->data end End data->end

References

A Comparative Guide to 19F NMR Chemical Shifts of Fluorinated Prolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated proline analogs into peptides and proteins has become a powerful tool for studying their structure, stability, and dynamics. The ¹⁹F nucleus serves as a sensitive NMR probe, offering a wide chemical shift range and no background signal in biological systems.[1] This guide provides a comparative analysis of the ¹⁹F NMR chemical shifts of different fluorinated prolines, supported by experimental data, to aid researchers in selecting and utilizing these valuable tools.

Overview of Fluorinated Prolines and ¹⁹F NMR

Fluorine's high electronegativity can influence the local conformational preferences of the proline ring and the preceding peptide bond.[2] This, in turn, is reflected in the ¹⁹F NMR chemical shift, providing a direct window into the conformational state of the proline residue. The key fluorinated prolines discussed in this guide are (4R)-fluoroproline ((4R)-FPro), (4S)-fluoroproline ((4S)-FPro), and 4,4-difluoroproline (Dfp).

The ¹⁹F chemical shift is highly sensitive to the local electronic environment.[3] Factors such as the stereochemistry of the fluorine substitution, the cis/trans isomerization of the X-Pro peptide bond, and the pucker of the pyrrolidine ring all significantly impact the observed chemical shift.[4][5]

Comparative ¹⁹F NMR Chemical Shift Data

The following table summarizes the ¹⁹F NMR chemical shifts for various fluorinated prolines in different peptide contexts. These values are highly sensitive to the local environment, including the solvent and neighboring residues.

Fluorinated ProlinePeptide ContextConformation¹⁹F Chemical Shift (ppm)Reference
(4R)-FProAc-FPro-OMe-~ -178[1]
(4S)-FProAc-FPro-OMe-~ -173[1]
4,4-diFPro (Dfp)Ac-Dfp-OMetrans amideSmall ΔδFF (0–3 ppm)[4][6]
4,4-diFPro (Dfp)Ac-Dfp-OMecis amideLarge ΔδFF (5–12 ppm)[4][6]
4,4-diFPro (Dfp)Piv-Dfp-OMecis amideLarge ΔδFF (4.6–7.5 ppm)[4]

Note: Chemical shifts are typically referenced to CFCl₃ (0 ppm). The difference in chemical shifts between the two diastereotopic fluorine atoms in 4,4-difluoroproline is denoted as ΔδFF.

Factors Influencing ¹⁹F NMR Chemical Shifts

Several key factors contribute to the observed ¹⁹F NMR chemical shifts in fluorinated prolines:

  • Stereochemistry at Cγ: As seen in the table, (4R)-FPro and (4S)-FPro exhibit distinct chemical shifts.[1] This is due to the different orientations of the fluorine atom relative to the rest of the molecule, which in turn influences the preferred ring pucker. (4R)-FPro has a strong preference for the Cγ-exo conformation, while (4S)-FPro favors the Cγ-endo conformation.[5]

  • Cis/Trans Isomerization: The isomerization of the peptide bond preceding the proline residue has a profound effect on the ¹⁹F NMR spectrum, particularly for 4,4-difluoroproline. A trans X-Dfp amide bond results in a small separation of the two fluorine signals (ΔδFF = 0–3 ppm).[4][6] In contrast, a cis X-Dfp prolyl amide bond leads to a large difference in their chemical shifts (ΔδFF = 5–12 ppm).[4][6] This makes Dfp an excellent probe for quantifying cis/trans isomer ratios.

  • Ring Pucker: The difference in chemical shifts (ΔδFF) in Dfp is a direct reporter of the proline ring pucker preference. A pseudo-axial fluorine is shifted downfield, while a pseudo-equatorial fluorine is shifted upfield.[4][6] A large ΔδFF indicates a strong preference for a single ring pucker, as is often the case in the cis conformation, which strongly favors the endo pucker.[4][6]

  • Solvent and Temperature: The polarity of the solvent and the temperature can influence conformational equilibria and, consequently, the observed ¹⁹F NMR chemical shifts.[3][4]

Experimental Protocol: ¹⁹F NMR of Fluorinated Proline-Containing Peptides

The following is a generalized protocol for acquiring ¹⁹F NMR spectra of peptides containing fluorinated prolines.

A. Sample Preparation:

  • Synthesize the desired peptide containing the fluorinated proline analog using standard solid-phase peptide synthesis methods.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry.

  • Dissolve the purified peptide in the desired NMR buffer (e.g., D₂O at pH 7, or an organic solvent like CD₃OD, CD₃CN, or CDCl₃).[4][7] The concentration will depend on the sensitivity of the NMR instrument, but typically ranges from 0.1 to 1 mM.

  • Add a suitable internal reference standard if desired, although external referencing is also common.

B. NMR Data Acquisition:

  • All ¹⁹F NMR experiments should be performed on a high-field NMR spectrometer equipped with a probe capable of detecting ¹⁹F.

  • Tune and match the probe for the ¹⁹F frequency.

  • Acquire a one-dimensional (1D) ¹⁹F NMR spectrum. A simple pulse-acquire sequence (e.g., 'zg' on Bruker instruments) is often sufficient.[8]

  • For peptides, it is common to acquire proton-decoupled ¹⁹F spectra to simplify the signals into sharp singlets.

  • Set the spectral width to encompass the expected range of ¹⁹F chemical shifts for fluorinated prolines (e.g., from -170 to -180 ppm for monofluoro-prolines, and a wider range for difluoro-prolines to observe both peaks).

  • The number of scans will depend on the sample concentration and desired signal-to-noise ratio.

  • Maintain a constant temperature throughout the experiment, as chemical shifts can be temperature-dependent.[4]

C. Data Processing:

  • Apply a suitable window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Fourier transform the free induction decay (FID).

  • Phase the resulting spectrum.

  • Reference the chemical shifts to an appropriate standard (e.g., CFCl₃).

  • Integrate the peaks to determine the relative populations of different species (e.g., cis and trans isomers).

Visualization of Conformational Analysis using ¹⁹F NMR

The following diagram illustrates the relationship between the proline conformation and the resulting ¹⁹F NMR spectrum for 4,4-difluoroproline.

G trans_pucker Mixture of exo and endo ring puckers trans_nmr ¹⁹F NMR Spectrum: Small ΔδFF (0-3 ppm) trans_pucker->trans_nmr Results in cis_pucker Strongly favored endo ring pucker cis_nmr ¹⁹F NMR Spectrum: Large ΔδFF (5-12 ppm) cis_pucker->cis_nmr Results in Proline_Conformation Proline Conformation in 4,4-Difluoroproline cluster_trans cluster_trans cluster_cis cluster_cis

Caption: Conformational states of 4,4-difluoroproline and their corresponding ¹⁹F NMR signatures.

Conclusion

Fluorinated prolines, particularly (4R)-FPro, (4S)-FPro, and 4,4-diFPro, are invaluable tools for investigating peptide and protein conformation by ¹⁹F NMR. The distinct chemical shifts observed for different stereoisomers and the remarkable sensitivity of the 4,4-difluoroproline ¹⁹F signals to the cis/trans amide bond conformation and ring pucker provide researchers with a powerful method to probe these critical structural features. By understanding the principles outlined in this guide and following the provided experimental framework, scientists can effectively leverage fluorinated prolines to gain deeper insights into the structure-function relationships of proline-containing biomolecules.

References

Unlocking Protein Dynamics: A Comparative Guide to 4,4-Difluoro-L-proline as a ¹⁹F NMR Probe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate conformational changes of proteins is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in this endeavor, and the use of ¹⁹F-labeled probes has emerged as a particularly sensitive and informative technique. Among these, 4,4-difluoro-L-proline (Dfp) has garnered significant attention. This guide provides an objective comparison of Dfp with other NMR probes, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

4,4-Difluoro-L-proline stands out as a highly sensitive ¹⁹F NMR probe for investigating protein structure, dynamics, and interactions. Its unique properties offer distinct advantages over other fluorinated and non-fluorinated probes, primarily due to the strategic placement of two fluorine atoms on the proline ring.

Key Advantages of 4,4-Difluoro-L-proline

The primary strengths of Dfp as a ¹⁹F NMR probe lie in its exceptional sensitivity to the local conformational environment of the proline residue. Proline's unique cyclic structure plays a critical role in protein folding and function, and the ability to monitor its conformation with high precision is invaluable.

  • High Sensitivity to Proline Conformation: The two diastereotopic fluorine atoms at the C4 position of the proline ring are exquisitely sensitive to the cis/trans isomerization of the preceding peptide bond and the endo/exo pucker of the pyrrolidine ring.[1][2][3] This sensitivity is reflected in the large chemical shift difference (ΔδFF) between the two fluorine signals.

  • Large Chemical Shift Dispersion: In a cis X-Dfp prolyl amide bond, the diastereotopic fluorines exhibit a large difference in chemical shift (ΔδFF = 5–12 ppm).[1][2][3] In contrast, a trans X-Dfp amide bond results in a much smaller chemical shift difference (ΔδFF = 0–3 ppm).[1][2][3] This significant and predictable difference allows for the unambiguous assignment and quantification of cis and trans conformers.

  • Minimal Steric Perturbation: The fluorine atoms are relatively small and replace hydrogen atoms, resulting in minimal steric disruption to the native protein structure.[1] This ensures that the observed conformational changes are representative of the unmodified protein.

  • Favorable NMR Properties of ¹⁹F: The ¹⁹F nucleus possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, leading to high sensitivity (83% of ¹H).[4] Furthermore, the absence of endogenous fluorine in most biological systems provides a background-free spectrum, simplifying data acquisition and analysis.[4]

Comparison with Alternative NMR Probes

While Dfp offers significant advantages, a variety of other NMR probes are also employed to study protein conformation. The choice of probe depends on the specific research question and the system under investigation.

ProbePrinciple of DetectionKey AdvantagesKey Limitations
4,4-Difluoro-L-proline (Dfp) ¹⁹F NMR chemical shift difference (ΔδFF) of diastereotopic fluorinesHigh sensitivity to cis/trans isomerization and ring pucker; Large, predictable chemical shift dispersion; Minimal steric perturbation.[1][2][3]Can influence the native cis/trans equilibrium to some extent.
(4R)- and (4S)-Fluoro-L-proline ¹⁹F NMR chemical shiftCan be used to bias the proline conformation towards either the Cγ-exo or Cγ-endo pucker, aiding in the study of specific conformational states.[5][6]The conformational biasing can be a disadvantage if the goal is to study the native conformational landscape.
3,4-Difluoro-L-proline ¹⁹F NMR chemical shiftDesigned to have a more "natural" proline ring pucker and amide conformation compared to 4-monofluorinated prolines.[7]May have a smaller chemical shift dispersion for cis/trans isomers compared to Dfp.
Fluorinated Aromatic Amino Acids (e.g., 3-F-Tyr, 5-F-Trp) ¹⁹F NMR chemical shiftUseful for probing the environment around aromatic residues, which are often involved in binding interfaces and protein-protein interactions.[8][9]Provides information specific to the labeled aromatic residue, not directly reporting on proline conformation.
¹³C-labeled Proline ¹³C NMR chemical shift difference between Cβ and CγDirectly observes the native proline residue without introducing fluorine.Lower sensitivity of ¹³C NMR requires higher protein concentrations and longer acquisition times; Smaller chemical shift dispersion compared to ¹⁹F NMR.

Experimental Protocols

The successful application of Dfp and other fluorinated probes in NMR studies relies on robust experimental procedures for protein labeling, data acquisition, and analysis.

The incorporation of Dfp into a target protein is typically achieved through biosynthetic methods in Escherichia coli.

Workflow for Biosynthetic Incorporation of Dfp:

G cluster_prep Preparation cluster_expression Expression and Labeling cluster_harvest Harvesting and Purification transform Transform E. coli with plasmid culture Grow starter culture transform->culture inoculate Inoculate minimal media culture->inoculate grow Grow cells to mid-log phase inoculate->grow induce Induce protein expression (e.g., with IPTG) grow->induce add_dfp Add 4,4-Difluoro-L-proline induce->add_dfp harvest Harvest cells by centrifugation add_dfp->harvest lyse Lyse cells harvest->lyse purify Purify protein (e.g., affinity chromatography) lyse->purify G acquire Acquire 1D 19F NMR Spectrum process Process Spectrum (FT, Phasing, Baseline Correction) acquire->process identify Identify Dfp Signals process->identify measure Measure Chemical Shifts (δF1, δF2) identify->measure calculate Calculate ΔδFF = |δF1 - δF2| measure->calculate assign Assign cis and trans Isomers calculate->assign ΔδFF > 5 ppm → cis ΔδFF < 3 ppm → trans quantify Quantify Population of Isomers (Integration) assign->quantify

References

comparative study of fluorinated prolines in enhancing peptide therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Fluorinated Prolines in Peptide Therapeutics

The strategic incorporation of modified amino acids is a cornerstone of modern peptide drug design, aimed at overcoming inherent limitations such as poor conformational stability and susceptibility to proteolytic degradation. Among these modifications, the use of fluorinated prolines has emerged as a powerful tool. The unique stereoelectronic properties of fluorine allow for precise control over the peptide backbone, offering a subtle yet impactful method to enhance the therapeutic profile of peptides.

This guide provides a comparative analysis of various fluorinated prolines, detailing their effects on peptide conformation, stability, and biological activity. It summarizes key quantitative data, outlines experimental protocols for evaluation, and illustrates the underlying principles and workflows.

The Stereoelectronic Impact of Fluorination

The introduction of a highly electronegative fluorine atom onto the proline ring has profound consequences for its local geometry and the conformation of the preceding peptide bond. This is primarily governed by the gauche effect, where the C-F bond orients antiperiplanar to adjacent C-H bonds, biasing the pyrrolidine ring's pucker.[1] This, in turn, influences the cis/trans isomerization of the Xaa-Pro peptide bond, a critical determinant of a peptide's three-dimensional structure and function.[2][3]

  • (2S, 4R)-4-fluoroproline (4R-FPro): The fluorine atom stabilizes a Cγ-exo ring pucker. This conformation favors an n→π* interaction between adjacent carbonyl groups, which strongly stabilizes the trans conformation of the preceding amide bond.[1][2]

  • (2S, 4S)-4-fluoroproline (4S-FPro): This diastereomer favors a Cγ-endo ring pucker. This arrangement obviates the n→π* interaction, leading to a higher population of the cis amide bond conformation.[2][4]

This predictable control over conformation allows researchers to "pre-organize" a peptide into a desired bioactive structure, potentially increasing its stability and affinity for its target.[5]

cluster_0 Fluorine Stereochemistry cluster_1 Pyrrolidine Ring Pucker cluster_2 Amide Bond Isomerism cluster_3 Therapeutic Outcome F4R (4R)-Fluoroproline Exo Cγ-exo Pucker F4R->Exo F4S (4S)-Fluoroproline Endo Cγ-endo Pucker F4S->Endo Trans Trans-amide Favored (Stabilized n→π* interaction) Exo->Trans Cis Cis-amide Favored Endo->Cis Outcome Enhanced Stability & Target Affinity Trans->Outcome Cis->Outcome

Caption: Logical flow of fluoroproline's stereoelectronic effects.

Comparative Data on Fluorinated Prolines

The choice of fluorinated proline can be tailored to achieve specific conformational outcomes. The following tables summarize quantitative data on how different fluoroprolines influence peptide conformation and stability.

Table 1: Conformational Preferences of Selected Fluorinated Prolines in Model Peptides

Proline Analogue Model Peptide System Ktrans/cis Ratio Predominant Conformation Reference(s)
Proline (unmodified) Ac-Pro-OMe ~2.7 - 4.0 Trans [6]
(4R)-Fluoroproline Ac-(4R)FPro-OMe ~4.9 Trans [2]
(4S)-Fluoroproline Ac-(4S)FPro-OMe ~0.7 Cis [2]
(3S)-Fluoroproline Ac-(3S)FPro-OMe ~4.0 Trans [6]
4,4-Difluoroproline Ac-(F2)Pro-OMe ~1.5 (Weakly) Cis [7]

| 4S-Perfluoro-tert-butyl-hydroxyproline | Ac-TYXN-NH2 | 1.2 | Cis |[6] |

Table 2: Impact of (4R)-FPro on Thermodynamic Stability of Human Ubiquitin

Protein Variant Denaturation Method ΔG (kJ·mol−1) Change in Stability (ΔΔG) Reference(s)
Wild-Type Ubiquitin GdnHCl-induced 26.63 ± 0.28 N/A [5]

| (4R)-FPro-Ubiquitin | GdnHCl-induced | 31.34 ± 0.33 | +4.71 |[5] |

Table 3: Impact of β-Fluoroalkyl Prolines on Proteolytic Stability

Dipeptide Configuration Half-life in Mouse Plasma (min) Relative Stability vs. (S)-Pro-Gly Reference(s)
(S)-Pro-Gly (2S) 12.5 1.0x [8]
(2S, 3R)-β-CF3-Pro-Gly cis 100.8 8.1x [8]

| (2S, 3S)-β-CF3-Pro-Gly | trans | 10.4 | 0.8x |[8] |

Experimental Protocols

Accurate assessment of the effects of fluorinated prolines requires robust experimental methods. Detailed below are standard protocols for key analyses.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary method for determining the cis/trans ratio of the peptidyl-prolyl bond.

  • Sample Preparation: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[9] The final product is purified by reverse-phase HPLC and lyophilized. The peptide is then dissolved in a suitable deuterated solvent (e.g., D2O or DMSO-d6) to a concentration of 1-5 mM.

  • Data Acquisition: 1D 1H and 19F NMR spectra are acquired. The cis and trans isomers typically give rise to distinct, well-resolved signals in both proton and fluorine spectra.[6][10]

  • Analysis: The ratio of the two conformations (Ktrans/cis) is calculated by integrating the signal areas corresponding to the α-proton (1H NMR) or the fluorine atom (19F NMR) for each isomer.[6] The populations of the Cγ-exo and Cγ-endo ring puckers can also be determined by analyzing the coupling constants.

Proteolytic Stability Assay

This assay measures the resistance of a peptide to degradation by proteases found in biological fluids like blood plasma.

cluster_0 Experimental Workflow P1 1. Peptide Incubation - Dissolve peptide in buffer - Mix with plasma (e.g., 1:1 v/v) - Incubate at 37°C P2 2. Timepoint Sampling - Withdraw aliquots at  t = 0, 5, 15, 30, 60 min, etc. P1->P2 Start P3 3. Quenching - Add quenching solution  (e.g., strong acid or organic solvent)  to stop enzymatic activity P2->P3 P4 4. Sample Cleanup - Centrifuge to precipitate proteins P3->P4 P5 5. Analysis - Inject supernatant into HPLC or LC-MS - Monitor peak area of parent peptide P4->P5 P6 6. Data Processing - Plot remaining peptide vs. time - Calculate degradation half-life (t½) P5->P6

Caption: Workflow for assessing peptide proteolytic stability.
  • Protocol:

    • Preparation: A stock solution of the test peptide is prepared (e.g., 10 mM in DMSO). Human or mouse plasma is thawed and centrifuged to remove lipids.

    • Incubation: The peptide stock is diluted into the plasma to a final concentration (e.g., 10 µM) and incubated in a thermomixer at 37°C.[11]

    • Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as an organic solvent mixture (e.g., acetonitrile) or a strong acid.[11]

    • Analysis: Samples are centrifuged, and the supernatant is analyzed by RP-HPLC or LC-MS. The peak area of the intact parent peptide is quantified at each time point.

    • Calculation: The percentage of remaining peptide is plotted against time, and the data is fitted to a one-phase exponential decay curve to determine the half-life (t1/2).

Helicity Measurement by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of peptides, particularly α-helicity.

cluster_1 Experimental Workflow C1 1. Sample Preparation - Dissolve peptide in buffer (e.g., phosphate) - Determine concentration via UV Abs. C2 2. Instrument Setup - Calibrate CD Spectrometer - Set parameters (wavelength range, temp) C1->C2 C3 3. Data Acquisition - Load sample into quartz cuvette - Record CD spectrum (e.g., 190-260 nm) C2->C3 C4 4. Analysis - Convert raw data to Molar Ellipticity [θ] - Identify characteristic helical minima  (at ~208 and ~222 nm) C3->C4 C5 5. Quantitation - Calculate % Helicity using the  mean residue ellipticity at 222 nm C4->C5

Caption: Workflow for measuring peptide helicity via CD spectroscopy.
  • Protocol:

    • Sample Preparation: Lyophilized peptides are dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.0).[12] The exact peptide concentration is determined by UV absorbance if aromatic residues are present.[13] Final concentrations for CD are typically in the range of 50-100 µM.

    • Data Acquisition: The CD spectrum is recorded from ~190 to 260 nm in a quartz cuvette with a short path length (e.g., 1 mm).

    • Analysis: The raw data (in millidegrees) is converted to mean residue ellipticity ([θ]). An α-helical structure is characterized by two negative bands at approximately 222 nm and 208 nm and a strong positive band around 195 nm.

    • Quantification: The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm using established formulas.[12]

Binding Affinity Measurement

Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) are used to quantify the binding affinity (KD) of a peptide to its target protein.[14]

  • General Principle (SPR/BLI):

    • Immobilization: The target protein (ligand) is immobilized on a sensor chip surface.

    • Association: A solution containing the peptide (analyte) at a known concentration is flowed over the surface, and the binding is measured in real-time.

    • Dissociation: A buffer is flowed over the surface to measure the dissociation of the peptide from the target.

    • Analysis: By performing the experiment with a range of peptide concentrations, the association (kon) and dissociation (koff) rate constants are determined. The equilibrium dissociation constant (KD) is calculated as koff/kon.[15]

References

Safety Operating Guide

Proper Disposal of N-BOC-4,4-DIFLUORO-L-PROLINE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of N-BOC-4,4-difluoro-L-proline (CAS No. 203866-15-3), a difluorinated proline derivative commonly used in pharmaceutical and chemical research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All handling and disposal operations must be conducted by trained personnel in a controlled laboratory environment.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Combustibility: While not highly flammable, containers may burn and emit corrosive fumes in a fire.[3]

Personal Protective Equipment (PPE): Before beginning any disposal-related activities, all personnel must be equipped with the following PPE:

  • Chemical-resistant gloves (e.g., nitrile).

  • Chemical splash goggles or a face shield.

  • A fully-buttoned laboratory coat.

  • In case of dust generation, a dust mask (e.g., N95) is required.[4]

Chemical Waste Profile

PropertyValueSource
Chemical Name (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid[1]
CAS Number 203866-15-3[1]
Physical State Solid, powder[1]
Waste Classification Halogenated Organic Waste[5]
Incompatible Materials Strong oxidizing agents[2]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for the collection and disposal of this compound waste.

3.1. Waste Segregation and Collection:

  • Designate a Waste Container: Use a clearly labeled, compatible container for collecting waste this compound. The container should be made of polyethylene or another material resistant to organic compounds.[6]

  • Labeling: Immediately label the waste container as "Hazardous Waste - Halogenated Organic" and list "this compound" as a constituent.[7] Include the date when the first waste is added.

  • Segregation: It is crucial to collect halogenated organic wastes separately from non-halogenated organic wastes.[5][7] Do not mix with acids, bases, heavy metals, or strong oxidizing agents.[8]

  • Collection:

    • Solid Waste: Carefully transfer solid this compound waste into the designated container. Avoid creating dust. If necessary, moisten the powder slightly with a compatible, non-reactive solvent to minimize dust generation.

    • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or pipette tips, should also be placed in the same halogenated waste container.

  • Container Management: Keep the waste container tightly closed when not in use.[7] Store it in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location away from incompatible materials.[2][6]

3.2. Spill Management:

In the event of a spill, follow these procedures immediately:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area.

  • Cleanup (for small, manageable spills):

    • Ensure proper PPE is worn.

    • Dry Spill: If the material is dry, use dry clean-up procedures.[3] Carefully sweep or vacuum the spilled solid. Use a vacuum cleaner equipped with a HEPA filter. Place the collected material into the designated hazardous waste container.[2][3]

    • Wet Spill: If the material is in solution, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Decontamination: After collecting the bulk of the spill, decontaminate the area by washing it down with large amounts of water.[3] Prevent runoff from entering drains.[3]

  • Waste Disposal: All cleanup materials (absorbents, contaminated PPE) must be placed in the designated halogenated waste container.

3.3. Final Disposal:

  • Arrange for Pickup: Once the waste container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal paperwork as required by your institution and local regulations.

  • Regulatory Compliance: The final disposal method, typically incineration at a regulated hazardous waste facility, will be handled by the specialized waste management service.[5] Disposal must be in accordance with all local, state, and national legislation.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_spill Spill Response cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe spill Spill Occurs start->spill Potential Event container Select & Label 'Halogenated Organic Waste' Container ppe->container collect Transfer Waste into Container (Avoid Dust Generation) container->collect seal Keep Container Securely Sealed in a Designated Area collect->seal full Container is Full? seal->full spill_ppe Wear Full PPE spill->spill_ppe Yes cleanup Clean Spill Using Dry Methods (Sweep/Vacuum) spill_ppe->cleanup decontaminate Decontaminate Area with Water cleanup->decontaminate spill_waste Place All Cleanup Materials in Waste Container decontaminate->spill_waste spill_waste->seal full->collect No contact_ehs Contact EHS or Licensed Waste Contractor for Pickup full->contact_ehs Yes end End: Professional Disposal (Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling N-BOC-4,4-DIFLUORO-L-PROLINE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling N-BOC-4,4-DIFLUORO-L-PROLINE, including detailed operational and disposal plans.

Chemical Identifier:

  • Product Name: this compound

  • CAS Number: 203866-15-3[1][2][3]

  • Chemical Formula: C10H15F2NO4[1][3]

Hazard Identification: According to safety data sheets, this compound is classified as a hazardous substance with the following warnings:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and dust, preventing serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and subsequent irritation.[2]
Respiratory Protection NIOSH-approved N95 dust mask or higher.Avoids inhalation of the powder, which can cause respiratory tract irritation.[2][3]
Skin and Body Protection Laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.[2]

Operational Plan

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, confirm that all necessary PPE is available and in good condition.

  • Keep the container tightly closed when not in use.[4]

2. Handling:

  • Avoid direct contact with the substance.[2]

  • Do not breathe dust.[2]

  • Weigh and handle the solid material in a manner that minimizes dust generation.

  • After handling, wash hands thoroughly with soap and water.[2]

  • Do not eat, drink, or smoke in the handling area.[2]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][4]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.

1. Waste Segregation:

  • Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) in a designated, properly labeled hazardous waste container.

  • This compound is a halogenated organic waste.[5] Do not mix with non-halogenated waste streams to avoid increased disposal costs and complexities.[6]

  • Keep halogenated waste separate from acidic, alkaline, and heavy metal-containing waste.[6]

2. Container Labeling and Storage:

  • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6][7]

  • Keep the waste container securely sealed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[2][6]

  • Store the container in a designated satellite accumulation area.[6]

3. Disposal Procedure:

  • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up in a well-ventilated area (fume hood) prep_ppe->prep_setup handle_weigh Weigh the required amount of this compound prep_setup->handle_weigh Proceed to handling handle_exp Perform experimental procedures handle_weigh->handle_exp cleanup_decon Decontaminate work surfaces handle_exp->cleanup_decon Experiment complete cleanup_waste Segregate and label halogenated waste cleanup_decon->cleanup_waste cleanup_dispose Store waste for EHS pickup cleanup_waste->cleanup_dispose post_ppe Remove and properly dispose of PPE cleanup_dispose->post_ppe Final steps post_wash Wash hands thoroughly post_ppe->post_wash

Caption: Workflow for Safe Handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.